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  • Product: 5-methyl-1H-pyrazole hydrochloride
  • CAS: 119760-62-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 5-methyl-1H-pyrazole Hydrochloride (CAS 5932-27-4)

For Researchers, Scientists, and Drug Development Professionals Introduction 5-methyl-1H-pyrazole hydrochloride, with the corrected CAS number 119760-62-2 , is a heterocyclic organic compound that serves as a valuable bu...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-methyl-1H-pyrazole hydrochloride, with the corrected CAS number 119760-62-2 , is a heterocyclic organic compound that serves as a valuable building block in medicinal chemistry and drug discovery. The pyrazole scaffold is a well-established pharmacophore present in a wide array of approved drugs, exhibiting diverse biological activities including anti-inflammatory, analgesic, and anticancer properties.[1] This technical guide provides a comprehensive overview of the physical and chemical properties, safety and handling, and applications of 5-methyl-1H-pyrazole hydrochloride, with a focus on its utility in the synthesis of bioactive molecules.

Physicochemical Properties

PropertyValueSource
CAS Number 119760-62-2[2]
Molecular Formula C4H7N2Cl[2]
Molecular Weight 118.57 g/mol
Physical Form Solid[2]
Purity Typically ≥97%[2]
Storage Inert atmosphere, room temperature[2]
Solubility The hydrochloride salt is expected to have good solubility in water and polar protic solvents like methanol and ethanol due to its ionic nature. It is predicted to be soluble in polar aprotic solvents like DMSO and DMF.[3]Predicted
Melting Point Not explicitly reported for the hydrochloride salt. For comparison, the related compound 4-methylpyrazole hydrochloride has a melting point of 157-159 °C.[4]Inferred
Spectral Data for Characterization

Detailed spectral data for 5-methyl-1H-pyrazole hydrochloride is not widely published. However, the expected spectral characteristics can be inferred from data on closely related pyrazole derivatives.

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the methyl group protons, the two protons on the pyrazole ring, and a broad signal for the N-H proton, which may be exchangeable with D₂O. The chemical shifts will be influenced by the protonation of the pyrazole ring. For the related 5-methyl-1H-pyrazole-3-carboxylic acid, the methyl protons appear around 2.2-2.3 ppm and the ring proton as a singlet around 6.4 ppm in D₂O.[5]

  • ¹³C NMR: The carbon NMR spectrum will display signals for the methyl carbon, the three carbons of the pyrazole ring, with their chemical shifts influenced by the electron distribution in the protonated ring.

  • FT-IR: The infrared spectrum will likely exhibit characteristic peaks for N-H stretching (as a broad band due to the hydrochloride), C-H stretching of the methyl group and the aromatic ring, C=N and C=C stretching vibrations of the pyrazole ring, and N-H bending. For comparison, the IR spectrum of pyrazole shows characteristic bands for these vibrations.[6]

  • Mass Spectrometry: The mass spectrum of the free base (5-methyl-1H-pyrazole) would show a molecular ion peak corresponding to its molecular weight (82.10 g/mol ). The hydrochloride salt itself would likely dissociate in the mass spectrometer.

Safety and Handling

5-methyl-1H-pyrazole hydrochloride is classified as a hazardous substance and requires careful handling in a laboratory setting.

Hazard Identification:

  • GHS Pictogram: GHS07 (Exclamation Mark)[2]

  • Signal Word: Warning[2]

  • Hazard Statements:

    • H315: Causes skin irritation.[2]

    • H319: Causes serious eye irritation.[2]

    • H335: May cause respiratory irritation.[2]

Precautionary Measures:

  • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat.

  • Engineering Controls: Use in a well-ventilated area, preferably in a chemical fume hood.

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a dry and well-ventilated place. Keep under an inert atmosphere.[2]

Applications in Synthesis and Drug Discovery

The pyrazole nucleus is a cornerstone in the development of numerous pharmaceuticals.[1] 5-methyl-1H-pyrazole hydrochloride serves as a versatile starting material for the synthesis of more complex molecules, primarily through reactions involving the pyrazole ring nitrogens and the functionalization of the ring itself.

Logical Workflow for the Utilization of Pyrazole Building Blocks

G cluster_0 Starting Material cluster_1 Key Reactions cluster_2 Intermediate Scaffolds cluster_3 Therapeutic Targets A 5-methyl-1H-pyrazole hydrochloride B N-Alkylation / N-Arylation A->B C Ring Functionalization (e.g., Halogenation) A->C D Condensation Reactions A->D E Substituted 5-methyl-pyrazoles B->E C->E D->E F Kinase Inhibitors E->F G GPCR Modulators E->G H Enzyme Inhibitors E->H

Caption: Synthetic utility of 5-methyl-1H-pyrazole hydrochloride.

Synthesis of Bioactive Molecules

5-methyl-1H-pyrazole hydrochloride can be utilized in various synthetic transformations to generate libraries of compounds for biological screening. The free base, which can be easily generated by neutralization, is a key nucleophile.

1. N-Alkylation and N-Arylation:

The nitrogen atoms of the pyrazole ring can be alkylated or arylated to introduce diverse substituents. This is a common strategy in drug design to modulate the physicochemical properties and biological activity of the final compound.

Exemplary Protocol for N-Alkylation (General):

  • Deprotonation: To a solution of 5-methyl-1H-pyrazole (liberated from its hydrochloride salt by treatment with a base like sodium bicarbonate) in a suitable aprotic solvent (e.g., DMF, acetonitrile), add a base such as potassium carbonate or sodium hydride at room temperature.

  • Addition of Electrophile: Add the desired alkyl halide (e.g., benzyl bromide, ethyl iodide) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Work-up: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Rationale: The deprotonation of the pyrazole nitrogen increases its nucleophilicity, facilitating the subsequent SN2 reaction with the alkyl halide. The choice of base and solvent is crucial for efficient reaction and to avoid side reactions.

2. Ring Functionalization:

The pyrazole ring can undergo electrophilic substitution reactions, such as halogenation or nitration, to introduce functional groups that can be further modified.

3. Condensation Reactions:

The reactive nitrogen atoms of the pyrazole ring can participate in condensation reactions with dicarbonyl compounds or their equivalents to form fused heterocyclic systems, which are often found in biologically active molecules.

Example Application in Prostate Cancer Research:

A series of novel 5-methyl-1H-pyrazole derivatives have been designed and synthesized as potential antiprostate cancer agents.[7] These compounds were developed as androgen receptor (AR) antagonists, a key target in the treatment of prostate cancer.[7] The synthetic strategies often involve the initial construction of a substituted pyrazole ring, which could be derived from precursors like 5-methyl-1H-pyrazole.

Experimental Workflow for the Synthesis of a Pyrazole-based Bioactive Compound

G A 5-methyl-1H-pyrazole B Intermediate A (e.g., N-arylated pyrazole) A->B N-Arylation C Intermediate B (e.g., functionalized pyrazole) B->C Further Functionalization D Final Bioactive Compound C->D Final Modification

Caption: A generalized synthetic route to a pyrazole-based drug candidate.

Conclusion

5-methyl-1H-pyrazole hydrochloride (CAS 119760-62-2) is a valuable and versatile building block for the synthesis of a wide range of heterocyclic compounds with potential applications in drug discovery and development. Its straightforward reactivity and the established pharmacological importance of the pyrazole scaffold make it an attractive starting material for medicinal chemists. This guide provides a foundational understanding of its properties, safe handling, and synthetic utility, encouraging further exploration of its potential in the development of novel therapeutic agents.

References

  • Bawazir, W. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry, 10, 63-76. [Link]

  • PubChem. (n.d.). 5-methyl-1H-pyrazole-3-carboxylic acid. Retrieved from [Link]

  • Wang, L., et al. (2015). Methyl 5-methyl-1-(1H-pyrazol-3-yl)-1H-1,2,3-triazole-4-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 7), o535–o536. [Link]

  • Dube, P. N., et al. (2015). Synthesis of novel 5-methyl pyrazol-3-one derivatives and their in vitro cytotoxic evaluation. Medicinal Chemistry Research, 24(3), 1070–1076. [Link]

  • Al-Ghorbani, M., et al. (2023). Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. Arabian Journal of Chemistry, 16(12), 105342. [Link]

  • Li, Y., et al. (2018). Discovery of novel 5-methyl-1H-pyrazole derivatives as potential antiprostate cancer agents: Design, synthesis, molecular modeling, and biological evaluation. Chemical Biology & Drug Design, 91(6), 1113–1124. [Link]

  • Google Patents. (n.d.). US5616723A - Process for the preparation of 3-amino-5-methylpyrazole.
  • Royal Society of Chemistry. (2018). Supplementary Information. [Link]

  • NIST. (n.d.). 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. Retrieved from [Link]

  • Faria, J. V., et al. (2017). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 8(11), 1213-1237. [Link]

  • Ali, M. A., et al. (2012). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Crystals, 2(3), 1248–1252. [Link]

  • Fathy, U., et al. (2018). Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 9(1), 785-796. [Link]

  • PubChem. (n.d.). 1H-Pyrazol-3-amine, 5-methyl-. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H and 13 C NMR spectral characteristics of 1H-pyrazole Tabela 1.... Retrieved from [Link]

  • Wiley-VCH. (2002). 5 Combination of 1H and 13C NMR Spectroscopy. [Link]

  • NIST. (n.d.). 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. Retrieved from [Link]

  • SpectraBase. (n.d.). Pyrazole - Optional[FTIR] - Spectrum. Retrieved from [Link]

Sources

Exploratory

solubility of 5-methyl-1H-pyrazole hydrochloride in water vs organic solvents

An In-Depth Technical Guide on the Solubility of 5-Methyl-1H-Pyrazole Hydrochloride Executive Summary 5-Methyl-1H-pyrazole hydrochloride (CAS: 119760-62-2) represents a critical heterocyclic building block in fragment-ba...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Solubility of 5-Methyl-1H-Pyrazole Hydrochloride

Executive Summary

5-Methyl-1H-pyrazole hydrochloride (CAS: 119760-62-2) represents a critical heterocyclic building block in fragment-based drug discovery (FBDD) and agrochemical synthesis.[1][2][3] While the free base (5-methyl-1H-pyrazole) exhibits amphiphilic behavior compatible with organic synthesis, its conversion to the hydrochloride salt fundamentally alters its solubility landscape.[2][3]

This guide provides a technical analysis of the solvation thermodynamics of the HCl salt, distinguishing its behavior in aqueous media versus organic solvents.[3] It establishes a rationale for solvent selection during purification (recrystallization), formulation, and biological assay preparation.

Physicochemical Profile & Mechanism of Solvation

To predict solubility behavior, one must understand the transition from the neutral free base to the ionic salt lattice.[3]

  • Compound: 5-Methyl-1H-pyrazole hydrochloride[1][2][3][4]

  • Molecular Weight: 118.57 g/mol [1][2][4]

  • Structure: A protonated pyrazolium cation paired with a chloride anion.[1][2][3]

  • pKa (Conjugate Acid): ~2.5 (The pyrazole nitrogen is weakly basic; protonation occurs at the

    
     position, stabilizing the aromatic system).[1]
    
The Ionic Lattice vs. The Solvent Dielectric

The solubility of this salt is governed by the competition between the lattice energy (holding the


 and 

ions together) and the solvation enthalpy (energy released when solvent molecules surround the ions).[1]
  • In Water (High Solubility): Water (

    
    ) provides strong ion-dipole interactions.[1][2][3] The oxygen of water coordinates the pyrazolium cation, while hydrogens solvate the chloride anion, easily overcoming the lattice energy.
    
  • In Non-Polar Organics (Insoluble): Solvents like Hexane or Dichloromethane (DCM) lack the dielectric constant to shield the electrostatic attraction between the cation and anion.[1][3] The salt remains a solid suspension.[1][3]

  • In Polar Organics (Variable):

    • Protic (MeOH, EtOH):[5][6] Soluble due to hydrogen bonding capabilities similar to water.[1][2][3]

    • Aprotic (DMSO, DMF): Soluble due to high polarity, though lacking the hydrogen-bond donor capability to stabilize the chloride anion as effectively as water.[2][3]

Solubility Landscape: Comparative Analysis

The following data summarizes the solubility profile based on polarity and proticity.

Solvent ClassRepresentative SolventSolubility StatusMechanistic RationaleApplication
Aqueous Water (pH 7)High (>100 mg/mL)Strong ion-dipole solvation; entropy-driven dissolution.[1][2][3]Stock solutions, aqueous workup phases.[1][3]
Polar Protic Methanol, EthanolHigh to Moderate Alcohol -OH groups mimic water's solvation shell; solubility decreases as alkyl chain length increases.[1][2][3]Recrystallization (often with ether antisolvent).[1][3][7]
Polar Aprotic DMSO, DMFHigh High dielectric constant (

) dissociates the ion pair.[1]
Biological assay stocks (10-100 mM).[1][3]
Polar Aprotic Acetone, AcetonitrileLow to Moderate Insufficient solvation energy to fully break the crystal lattice at RT; solubility increases significantly with heat.[1][3]Antisolvernts or hot recrystallization media.[1][2][3][8]
Non-Polar Hexane, Toluene, Et2OInsoluble Lack of dipole moment prevents interaction with the ionic species.[1][3]Washing impurities; "crashing out" the salt.[1][3]
Chlorinated Dichloromethane (DCM)Very Low Although polar, DCM cannot effectively solvate the hard chloride ion.[1]Used to extract the free base after neutralization.[1][3]

Visualization: Solvation & Workflow

Figure 1: Solvation Mechanism & Recrystallization Logic

This diagram illustrates the molecular interactions dictating solubility and the logical flow for purification.[1][3]

G cluster_0 Solvent Interaction cluster_1 Purification Workflow Salt 5-Methyl-1H-pyrazole HCl (Ionic Lattice) Water Water / MeOH (High Dielectric + H-Bond) Salt->Water Exposed to Hexane Hexane / DCM (Low Dielectric) Salt->Hexane Exposed to Mechanism1 Ion-Dipole Stabilization (Lattice Break) Water->Mechanism1 Result Mechanism2 Electrostatic Repulsion (Lattice Intact) Hexane->Mechanism2 Result Dissolve 1. Dissolve in Hot EtOH (Supersaturation) Mechanism1->Dissolve Basis for Crash 2. Add Et2O / Hexane (Antisolvent Addition) Dissolve->Crash Reduce Polarity Crystal 3. Pure Crystalline Salt Crash->Crystal Precipitation

Caption: Fig 1. Mechanistic divergence in solubility drives the purification strategy.[1][2] High solubility in alcohols allows dissolution, while insolubility in non-polar ethers facilitates controlled precipitation.

Experimental Protocols

For critical applications (e.g., formulation), rely on empirical data rather than literature values.[3]

Protocol A: "Shake-Flask" Solubility Determination (HPLC/UV)

Use this to determine the exact saturation limit in a specific solvent.[1][2]

  • Preparation: Add excess 5-methyl-1H-pyrazole HCl solid to 2 mL of the target solvent in a glass vial.

  • Equilibration: Agitate (shake or stir) at 25°C for 24 hours. Ensure solid remains visible (saturated system).[1][3]

  • Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter to remove undissolved solids.

  • Quantification:

    • Dilute the filtrate 1:100 with water.[1][3]

    • Analyze via HPLC (C18 column, Water/Acetonitrile gradient) or UV-Vis spectrophotometry (absorbance max ~210-220 nm).[2][3]

    • Compare against a standard curve of the compound.[1][3]

Protocol B: The "pH Swing" Extraction

Use this to purify the compound from organic impurities.[1]

  • Acidic Phase: Dissolve the crude mixture in water. If not already acidic, adjust pH to < 2 with 1M HCl.[3] The pyrazole is now the water-soluble HCl salt.[3]

  • Organic Wash: Wash the aqueous layer with Dichloromethane (DCM) or Ethyl Acetate.[1][3]

    • Result: Non-basic organic impurities migrate to the organic layer.[1][3] The pyrazole salt remains in the water.[3] Discard organic layer.[1][2][3][9]

  • Basification (Optional): If the free base is desired, adjust the aqueous layer pH to > 10 using NaOH.[1][3] The solution will turn cloudy as the neutral pyrazole precipitates or oils out.[3]

  • Extraction: Extract the now-neutral pyrazole into DCM. Dry over

    
     and evaporate.[1][3]
    

Implications for Drug Development

  • Bioassays: Do not use pure DMSO stock solutions if the final aqueous dilution is high; the salt may crash out if the concentration exceeds aqueous solubility limits (unlikely for this salt, but possible for lipophilic analogs).[1]

  • Formulation: The HCl salt is hygroscopic.[1][2][3] Store in a desiccator. For oral dosing studies, the high aqueous solubility allows for simple saline or water-based vehicles, avoiding the need for complex excipients like cyclodextrins.[3]

References

  • Sigma-Aldrich. 5-Methyl-1H-pyrazole hydrochloride Product Specification & SDS.[1][2][3] Available at: [1]

  • PubChem. Compound Summary: 5-Methyl-1H-pyrazole-3-carboxylic acid (Related Derivative Physicochemistry).[1][2][3] National Library of Medicine.[1][3] Available at:

  • BenchChem. Overcoming poor solubility of pyrazole derivatives during reaction workup. Technical Note. Available at:

  • National Oceanic and Atmospheric Administration (NOAA). Cameo Chemicals: Solubility Data for Piperazine Derivatives (Structural Analogs). Available at: [1]

Sources

Foundational

In-Depth Technical Guide: Tautomeric Equilibrium of 5-Methyl-1H-Pyrazole Derivatives

Executive Summary The tautomeric equilibrium of 3(5)-methylpyrazole derivatives represents a critical variable in heterocyclic chemistry and structure-based drug design (SBDD).[1] Unlike static scaffolds, the pyrazole ri...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The tautomeric equilibrium of 3(5)-methylpyrazole derivatives represents a critical variable in heterocyclic chemistry and structure-based drug design (SBDD).[1] Unlike static scaffolds, the pyrazole ring undergoes rapid annular desmotropy—a 1,2-proton shift between the two nitrogen atoms (


 and 

). This dynamic equilibrium dictates the molecule's hydrogen bond donor/acceptor profile, dipole moment, and binding affinity to biological targets such as protein kinases.

This guide provides a rigorous technical analysis of the thermodynamic and kinetic factors governing this equilibrium. It synthesizes experimental protocols (NMR, X-ray crystallography) with computational strategies (DFT) to empower researchers to predict, characterize, and manipulate tautomeric ratios for optimized lead generation.

Part 1: Mechanistic Foundations of Annular Tautomerism

The Equilibrium Defined

In 3(5)-substituted pyrazoles, the hydrogen atom oscillates between the two ring nitrogens. For a monomethylated derivative, this results in two distinct tautomers:

  • 3-methyl-1H-pyrazole (3-Me): The methyl group is adjacent to the protonated nitrogen (

    
    ).
    
  • 5-methyl-1H-pyrazole (5-Me): The methyl group is adjacent to the unprotonated nitrogen (

    
    ), placing it at the 5-position relative to the 
    
    
    
    .

While often denoted as a single structure "3(5)-methylpyrazole," the two forms possess distinct electronic signatures. The equilibrium constant


 is defined as:


Thermodynamic Drivers

The stability of a specific tautomer is governed by the electronic nature of the substituent


 and the solvent environment.
  • Gas Phase & Non-Polar Solvents: The equilibrium is driven by intrinsic electronic stability.

    • Electron-Donating Groups (EDGs): Substituents like methyl (

      
      ) or amino (
      
      
      
      ) stabilize the adjacent
      
      
      bond through inductive (
      
      
      ) effects. Therefore, 3-methyl-1H-pyrazole is generally the thermodynamically preferred tautomer in the gas phase and non-polar solvents (
      
      
      ).
    • Electron-Withdrawing Groups (EWGs): Substituents like trifluoromethyl (

      
      ) or nitro (
      
      
      
      ) destabilize the adjacent
      
      
      bond. These groups force the proton to the distal nitrogen, favoring the 5-substituted tautomer (
      
      
      ).
  • Polar/Protic Solvents: Solvation energy becomes dominant. Polar solvents (e.g., DMSO, Water) can stabilize the more polar tautomer (often the 5-Me form due to a larger dipole moment) or facilitate rapid proton exchange, shifting

    
     toward unity.
    

TautomericEquilibrium cluster_factors Equilibrium Drivers Tautomer3 3-Methyl-1H-pyrazole (Methyl adjacent to NH) Favored by EDG (+I) Transition Transition State (Intermolecular Proton Transfer) Tautomer3->Transition -H+ Transition->Tautomer3 Tautomer5 5-Methyl-1H-pyrazole (Methyl distal to NH) Favored by EWG (-I) Transition->Tautomer5 +H+ Tautomer5->Transition Fast Exchange Solvent Solvent Polarity (DMSO favors 5-Me) Substituent Substituent Effect (Hammett σ)

Caption: Thermodynamic cycle of 3(5)-methylpyrazole tautomerism driven by electronic and environmental factors.

Part 2: Experimental Characterization Protocols

Distinguishing between tautomers requires techniques that operate faster than the proton exchange rate or lock the conformation in a solid lattice.

Solution-State NMR Spectroscopy

At room temperature (


), the proton exchange rate (

) is typically faster than the NMR timescale, resulting in averaged signals.

Protocol for Tautomer Elucidation:

  • Solvent Selection:

    • Avoid: Protic solvents (

      
      , 
      
      
      
      ) which catalyze exchange.
    • Select: Aprotic, non-polar solvents (

      
      , 
      
      
      
      ) to observe the intrinsic preference.
    • Select: Aprotic polar solvents (DMSO-

      
      , HMPA) to observe solvent-stabilized species.
      
  • Variable Temperature (VT) NMR:

    • Cool the sample to

      
        (approx. 
      
      
      
      to
      
      
      ).
    • Objective: Slow the exchange rate such that

      
       (frequency difference).
      
    • Observation: The averaged methyl singlet will split into two distinct peaks corresponding to the 3-Me and 5-Me populations. Integration of these peaks yields

      
       directly.
      
  • 
     and 
    
    
    
    Analysis:
    • 
       shifts of 
      
      
      
      vs
      
      
      are diagnostic. In 3-methyl-1H-pyrazole, the methyl-bearing carbon (
      
      
      ) is typically shielded relative to the
      
      
      position in the 5-methyl tautomer.
    • 
       HMBC can correlate the 
      
      
      
      proton to specific ring carbons, definitively assigning the tautomer if exchange is slow.
X-Ray Crystallography (Solid State)

In the solid state, the dynamic equilibrium is "frozen." Pyrazoles typically crystallize as hydrogen-bonded oligomers (trimers or tetramers).

  • Workflow:

    • Grow single crystals by slow evaporation from ethanol or ethyl acetate.

    • Solve structure.

    • Analysis: Inspect the

      
       bond lengths. The 
      
      
      
      and
      
      
      bond lengths differ; the localized double bond (
      
      
      ) is shorter (
      
      
      ) than the single bond (
      
      
      ,
      
      
      ), allowing identification of the
      
      
      position.
  • Key Insight: 3(5)-methylpyrazole often crystallizes as a cyclic trimer , where both tautomers may co-exist in the unit cell or a single tautomer is selected by packing forces.

Part 3: Computational Prediction (DFT)

When experimental isolation is impossible, Density Functional Theory (DFT) is the gold standard for prediction.

Recommended Computational Workflow:

  • Software: Gaussian, ORCA, or GAMESS.

  • Functional/Basis Set: B3LYP/6-311++G(d,p) or

    
    B97X-D/def2-TZVP  (includes dispersion corrections).
    
  • Solvation Model: PCM (Polarizable Continuum Model) or SMD (Solvation Model based on Density) is mandatory. Gas-phase calculations often overestimate the stability of the 3-Me form.

  • Energy Calculation:

    
    
    
    • If

      
      , 3-Me is stable.
      
    • If

      
      , 5-Me is stable.
      
    • Boltzmann Distribution:

      
      .
      

Part 4: Case Study – Kinase Inhibitor Design

In drug discovery, the protein binding pocket acts as a "tautomer trap," selecting only one specific form.

The "Lock-and-Key" Tautomer Selection

Many kinase inhibitors (e.g., Crizotinib, Ruxolitinib) utilize a pyrazole core to mimic the adenine ring of ATP. The hinge region of the kinase forms hydrogen bonds with the inhibitor.

  • Scenario: A kinase hinge residue (e.g., Glu or Met) presents a backbone carbonyl (H-bond acceptor) and an amide nitrogen (H-bond donor).

  • Requirement: The pyrazole must present a complementary donor-acceptor motif.

    • 3-Me Tautomer: Presents

      
       at position 1 and 
      
      
      
      at position 2.
    • 5-Me Tautomer: Effectively flips the geometry relative to the substituent.

  • Consequence: If the inhibitor exists predominantly as the "wrong" tautomer in solution (

    
     favors unbound form), the energetic penalty for switching to the bioactive tautomer (
    
    
    
    ) must be paid by the binding energy (
    
    
    ).
    
    
    Minimizing
    
    
    by designing derivatives that pre-organize the pyrazole into the bioactive tautomer can improve potency by 10-100 fold.
Data Summary: Substituent Effects
Substituent (R)Electronic EffectPredominant Tautomer (Gas/Non-polar)Mechanism
Methyl (

)
EDG (

)
3-Substituted Stabilizes adjacent

Phenyl (

)
Weak EDG/Resonance3-Substituted Conjugation with

Trifluoromethyl (

)
EWG (

)
5-Substituted Destabilizes adjacent

Nitro (

)
Strong EWG5-Substituted Strong repulsion of

References

  • Alkorta, I., & Elguero, J. (2025). Theoretical studies on tautomerism and IR spectra of pyrazole derivatives. ResearchGate. Link

  • Claramunt, R. M., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. PMC. Link

  • Foces-Foces, C., et al. (1994). 3-Methyl-4-nitropyrazole in the Solid State: Tautomerism, Crystallography and the Problem of Desmotropy. Journal of the Chemical Society. Link

  • BenchChem Technical Guides. (2025). Tautomerism in 3-Methylpyrazole and its Derivatives. BenchChem. Link

  • PharmaBlock. (2023). Pyrazoles in Drug Discovery: Kinase Inhibitor Design. PharmaBlock Whitepaper. Link

Sources

Exploratory

Structural Dynamics and Physicochemical Divergence: A Technical Guide to 3-Methylpyrazole vs. 5-Methylpyrazole Hydrochloride

Executive Summary In the realm of medicinal chemistry and drug development, the pyrazole scaffold is a privileged structure, acting as a versatile bioisostere for arenes and phenols[1]. However, a frequent point of failu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of medicinal chemistry and drug development, the pyrazole scaffold is a privileged structure, acting as a versatile bioisostere for arenes and phenols[1]. However, a frequent point of failure in synthetic scaling and assay design stems from misunderstanding the physicochemical divergence between pyrazole free bases and their corresponding salts.

As a Senior Application Scientist, I frequently observe researchers conflating 3-methylpyrazole (the free base) with 5-methylpyrazole hydrochloride (the protonated salt). While they share the same core carbon-nitrogen framework, their structural dynamics, handling requirements, and experimental applications are fundamentally different. This whitepaper deconstructs the mechanistic causality behind these differences and provides self-validating protocols for their application in drug development workflows.

Mechanistic Foundation: Annular Tautomerism vs. Cationic Delocalization

The Illusion of Isomerism in the Free Base

In the free base form, 3-methylpyrazole and 5-methylpyrazole are not distinct, isolable compounds under standard laboratory conditions; they are annular tautomers [1]. Pyrazole is a five-membered aromatic heterocycle containing a pyrrole-like nitrogen (N1, hydrogen-bond donor) and a pyridine-like nitrogen (N2, hydrogen-bond acceptor)[1],[2].

In solution or the gas phase, a rapid intermolecular and intramolecular proton exchange occurs between N1 and N2. Consequently, 3-methylpyrazole and 5-methylpyrazole interconvert instantaneously, existing in a dynamic equilibrium commonly denoted as 3(5)-methylpyrazole [3],. Because of this tautomerism, any electrophilic attack (such as N-alkylation) on the free base will inherently yield a mixture of two regioisomers (N-1 and N-2 alkylation products), the ratio of which is dictated by steric hindrance and solvent polarity[1],[2].

The Salt Paradigm: 5-Methylpyrazole Hydrochloride

When 3(5)-methylpyrazole is treated with hydrochloric acid (HCl), the pyridine-like nitrogen is protonated. This event fundamentally alters the electronic landscape of the molecule. The protonation yields a pyrazolium cation (specifically, 3-methyl-1H-pyrazol-1-ium).

Due to resonance within the aromatic ring, the positive charge is delocalized symmetrically across both nitrogen atoms. Therefore, protonating 3-methylpyrazole at N2 yields the exact same cationic species as protonating 5-methylpyrazole at N1. The designation "5-methylpyrazole hydrochloride" in commercial catalogs is a nomenclature artifact; chemically, it represents the stabilized, protonated salt of the tautomeric mixture. This salt formation "locks" the protonation state, drastically increasing the melting point, enhancing aqueous solubility, and neutralizing the nucleophilicity of the ring[4].

Tautomerism node3 3-Methylpyrazole (Free Base) node5 5-Methylpyrazole (Free Base) node3->node5 Annular Tautomerism (Rapid Proton Exchange) nodeSalt 3(5)-Methylpyrazolium Chloride (HCl Salt) node3->nodeSalt + HCl (Protonation) node5->nodeSalt + HCl (Protonation)

Caption: Annular tautomerism of the free base and convergence into the pyrazolium cation upon protonation.

Physicochemical Profiling & Data Presentation

The choice between the free base and the hydrochloride salt should be driven by the specific thermodynamic and kinetic requirements of your workflow. The table below summarizes the critical quantitative and qualitative differences[5],[4].

Property / Parameter3(5)-Methylpyrazole (Free Base)5-Methylpyrazole Hydrochloride (Salt)
Chemical State (at 25°C) Colorless to pale yellow liquidWhite crystalline solid
Melting Point ~36.5 °C> 150 °C (Decomposes/Sublimes)
Aqueous Solubility Moderate (miscible but partitions)Extremely High (>100 mg/mL)
Organic Solubility High (DCM, EtOAc, DMF, THF)Low (Requires polar protic solvents like MeOH)
Nucleophilicity Active (N-alkylation, cross-coupling)Inactive (Requires in situ neutralization)
Storage & Stability Hygroscopic, prone to oxidation over timeHighly stable, long shelf-life, non-volatile
Primary Application Synthetic building block, Ligandin vitro bioassays, precise molar dosing

Experimental Workflows: Causality and Protocol Design

As a self-validating system, a protocol must account for the chemical state of the starting material. Below are two field-proven methodologies demonstrating why and how to utilize each form.

Protocol A: Regioselective N-Alkylation (Using the Free Base)

Objective: Synthesize an N-alkylated pyrazole derivative. Causality: The free base must be used because the nitrogen lone pair is required to act as a nucleophile. If the HCl salt were used, an excess of a strong base would be required to first liberate the free base, unnecessarily complicating the reaction matrix with chloride salts.

  • Preparation: In an oven-dried Schlenk flask under inert argon, dissolve 10 mmol of 3(5)-methylpyrazole (free base) in 20 mL of anhydrous N,N-Dimethylformamide (DMF).

  • Base Addition: Add 15 mmol of Potassium Carbonate (K₂CO₃). Rationale: A mild inorganic base deprotonates the pyrrole-like nitrogen, increasing the nucleophilicity of the pyrazole anion without causing side reactions.

  • Electrophile Introduction: Dropwise, add 11 mmol of the alkyl halide (e.g., benzyl bromide) at 0°C.

  • Thermal Cycling: Warm the reaction to room temperature and stir for 12 hours.

  • Validation & Isolation: Quench with H₂O and extract with Ethyl Acetate. Because of the tautomerism described in Section 1, TLC and LC-MS will reveal a mixture of 1-benzyl-3-methylpyrazole and 1-benzyl-5-methylpyrazole[1],[2]. Separation requires silica gel column chromatography (Hexanes/EtOAc gradient).

Protocol B: Aqueous High-Throughput Screening (Using the HCl Salt)

Objective: Prepare a stable, precise stock solution for an enzyme inhibition assay. Causality: The free base is a volatile liquid that can adhere to plastic pipette tips, causing dosing inaccuracies. Furthermore, its moderate aqueous solubility can lead to precipitation in buffer systems. The HCl salt is a crystalline solid that allows for precise gravimetric weighing and instantaneous dissolution in aqueous media.

  • Gravimetric Measurement: Weigh exactly 10.0 mg of 5-methylpyrazole hydrochloride on a microbalance.

  • Stock Generation: Dissolve the solid in 1.0 mL of LC-MS grade water to create a highly concentrated, stable stock solution. Rationale: The ionic nature of the pyrazolium chloride ensures complete solvation without the need for DMSO, which could otherwise denature sensitive target enzymes.

  • Buffer Equilibration: Dilute the stock into the biological assay buffer (e.g., HEPES, pH 7.4).

  • In Situ Neutralization: At physiological pH (7.4), the pyrazolium cation (pKa ~2.5) will spontaneously deprotonate back into the active 3(5)-methylpyrazole free base[1], ensuring the target receptor binds the correct pharmacophore.

Decision Matrix for Drug Development

To streamline experimental design, use the following logical framework when selecting between the two chemical forms.

Workflow start Target Application in Drug Development cond1 Requires N-Nucleophilicity? (e.g., Alkylation, Metal Coupling) start->cond1 cond2 Requires Precise Aqueous Dosing? (e.g., Bioassays, Animal Models) start->cond2 base Select 3(5)-Methylpyrazole (Free Base Liquid) cond1->base Yes (Needs lone pairs) salt Select 5-Methylpyrazole HCl (Protonated Solid Salt) cond1->salt No, needs long-term storage cond2->base No, needs organic solubility cond2->salt Yes (Needs high solubility)

Caption: Decision matrix for selecting between the free base and hydrochloride salt in experimental design.

Conclusion

The distinction between 3-methylpyrazole and 5-methylpyrazole hydrochloride is not merely semantic; it is a fundamental shift from a dynamic, tautomeric liquid base to a static, delocalized solid salt. By aligning the physicochemical properties of the reagent with the thermodynamic demands of the assay or synthetic step, researchers can eliminate reproducibility issues, optimize regioselectivity, and ensure the integrity of high-throughput biological screens.

References

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies National Institutes of Health (NIH). URL:[Link]

  • Hydrogen bonding lights up overtones in pyrazoles AIP Publishing. URL:[Link]

  • Stereoselective formation and catalytic activity of hydrido(acylphosphane)(chlorido)(pyrazole)rhodium(III) complexes. Experimental and DFT studies RSC Publishing. URL:[Link]

  • 1H-Pyrazole, 3-methyl- - the NIST WebBook National Institute of Standards and Technology (NIST). URL: [Link]

  • 3-Methylpyrazole | C4H6N2 | CID 15073 PubChem (NIH). URL: [Link]

Sources

Foundational

safety data sheet (SDS) and handling of 5-methyl-1H-pyrazole HCl

Executive Summary & Chemical Identity 5-Methyl-1H-pyrazole hydrochloride (CAS: 119760-62-2) is a critical heterocyclic building block used extensively in the synthesis of kinase inhibitors, agrochemicals, and chelating l...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

5-Methyl-1H-pyrazole hydrochloride (CAS: 119760-62-2) is a critical heterocyclic building block used extensively in the synthesis of kinase inhibitors, agrochemicals, and chelating ligands. While often treated as a generic reagent, its handling requires specific attention to its hygroscopic nature and tautomeric behavior upon neutralization.

This guide moves beyond standard Safety Data Sheet (SDS) parameters to provide a field-validated protocol for safe handling, storage, and experimental application.

Property Data
CAS Number 119760-62-2 (Salt); 1453-58-3 (Free Base)
Formula C₄H₆N₂ · HCl
Molecular Weight 118.56 g/mol
Appearance White to off-white crystalline solid
Solubility Highly soluble in water, MeOH, DMSO; sparingly soluble in non-polar organics (DCM, Hexanes).
Acidity (pKa) ~2.5 (conjugate acid of free base); Free base pKa ~14 (NH)

Hazard Identification & Risk Assessment (GHS)

Unlike the free base (which can be a volatile liquid or low-melting solid), the hydrochloride salt is a solid, reducing inhalation risks but introducing specific contact hazards.

Core Hazards (GHS Classifications)
  • Skin Corrosion/Irritation (Category 2): Causes skin irritation. The acidic nature of the HCl salt releases protons upon contact with moisture on the skin.

  • Serious Eye Damage/Irritation (Category 2A): Causes serious eye irritation. Dust is the primary vector; contact with corneal tissue leads to immediate acidic hydrolysis.

  • Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[1]

Operational Risk Context
  • The "Dust" Factor: As a fine crystalline powder, static charge can cause particle aerosolization during weighing.

    • Control: Use an antistatic gun or ionizer during weighing. Weigh inside a fume hood, never on an open bench.

  • Hidden Corrosivity: While labeled "Irritant," the HCl component generates hydrochloric acid upon contact with mucous membranes. Treat eye exposure as a corrosive event.

Technical Handling & Storage Protocols

Storage Lifecycle
  • Hygroscopicity: The HCl salt is hygroscopic. Absorption of atmospheric water leads to clumping and hydrolysis, altering the stoichiometry (molecular weight) which ruins precise molar equivalents in synthesis.

  • Protocol:

    • Receipt: Inspect seal integrity immediately.

    • Storage: Store at Room Temperature (RT) in a desiccator or under an inert atmosphere (Nitrogen/Argon).

    • Resealing: Parafilm is insufficient. Use electrical tape or transfer to a vial with a Teflon-lined cap stored inside a secondary desiccated container.

Spills & Disposal (Self-Validating System)
  • Small Spill (<5g):

    • Neutralize: Do not sweep dry dust (aerosol risk). Cover with a weak base (sodium bicarbonate or calcium carbonate) to neutralize the acid.

    • Dampen: Mist slightly with inert oil or water (if ventilation is high) to suppress dust.

    • Collect: Scoop into a chemical waste container.

  • Disposal: Dissolve in water, neutralize to pH 6-8, and dispose of via aqueous organic waste streams (if containing organic residues) or according to local EHS regulations for amine salts.

Scientific Application: Synthesis & Tautomerism

This section addresses the most common failure point: Regioselectivity during alkylation.

The Tautomeric Trap

Upon neutralization of 5-methyl-1H-pyrazole HCl, the free base is generated. In solution, this exists as a rapid equilibrium between 3-methyl-1H-pyrazole and 5-methyl-1H-pyrazole .

  • Mechanism: The proton shifts between N1 and N2.

  • Implication: When you react this scaffold with an electrophile (R-X), you will often get a mixture of 1,3-dimethylpyrazole and 1,5-dimethylpyrazole .

Experimental Workflow: Salt-to-Scaffold

The following diagram illustrates the critical decision pathways when using this salt in synthesis.

G Salt 5-Methyl-1H-pyrazole HCl (Solid, Stable) Base Neutralization (NaOH / NaH / DIPEA) Salt->Base Deprotonation Tautomer Tautomeric Equilibrium (3-Me vs 5-Me) Base->Tautomer Free Base Generation Reaction Electrophilic Attack (R-X) Tautomer->Reaction + Electrophile ProductA Product A: 1,5-Disubstituted (Sterically Hindered) Reaction->ProductA Kinetic Control / Sterics ProductB Product B: 1,3-Disubstituted (Thermodynamically Favored) Reaction->ProductB Thermodynamic Control

Figure 1: Reaction workflow demonstrating the liberation of the free base and subsequent regiochemical divergence.

Validated Neutralization Protocol

Do not add the solid salt directly to sensitive catalytic reactions (e.g., Buchwald-Hartwig) as the HCl can poison Pd-catalysts.

  • Biphasic Extraction (Recommended for Scale >1g):

    • Suspend Salt in DCM or EtOAc.

    • Wash with sat. NaHCO₃ or 1M NaOH.

    • Dry organic layer (Na₂SO₄), filter, and concentrate.[2] Result: Free base oil.

  • In-Situ Deprotonation (Small Scale):

    • Add Salt to reaction vessel.

    • Add 2.0 - 2.5 equivalents of base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA).

    • Stir 15 mins before adding the electrophile/catalyst to ensure free base formation.

Emergency Response Protocols

Safety Exposure Exposure Event Eye Eye Contact (Acidic Hydrolysis) Exposure->Eye Skin Skin Contact (Irritation) Exposure->Skin ActionEye Flush 15min Lift Eyelids Seek Ophthalmologist Eye->ActionEye Immediate ActionSkin Wash Soap/Water Remove Contaminated Clothing Skin->ActionSkin Immediate

Figure 2: Immediate response decision tree for exposure events.

References

  • PubChem. (n.d.). 5-Methyl-1H-pyrazole hydrochloride (Compound Summary). National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Elguero, J. (2000). Pyrazoles and their Benzo Derivatives.[3][4][5] In Comprehensive Heterocyclic Chemistry II. Elsevier. (Contextual grounding for tautomerism mechanisms).

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. Retrieved from [Link].

Sources

Exploratory

5-Methyl-1H-Pyrazole: The Tautomeric Chameleon in Drug Discovery

The following technical guide details the chemical behavior, synthetic utility, and strategic manipulation of 5-methyl-1H-pyrazole in heterocyclic chemistry. Introduction: The Substrate Identity Crisis In the lexicon of...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical behavior, synthetic utility, and strategic manipulation of 5-methyl-1H-pyrazole in heterocyclic chemistry.

Introduction: The Substrate Identity Crisis

In the lexicon of heterocyclic building blocks, 5-methyl-1H-pyrazole (CAS: 1453-58-3) occupies a unique position of utility and ambiguity. Often commercially labeled as 3-methylpyrazole , this molecule exists in a dynamic tautomeric equilibrium that defines its reactivity profile.

For the medicinal chemist, this tautomerism is not merely a physical curiosity; it is the primary determinant of regioselectivity during functionalization. The molecule serves as a critical scaffold in the synthesis of p38 MAP kinase inhibitors, COX-2 inhibitors (e.g., Celecoxib analogues), and agrochemical fungicides.

The Tautomeric Equilibrium

In solution, the proton on the nitrogen oscillates between N1 and N2.

  • Tautomer A (3-methyl-1H-pyrazole): The methyl group is at position 3. The NH is at position 1. This form is generally favored in non-polar solvents due to dipole minimization.

  • Tautomer B (5-methyl-1H-pyrazole): The methyl group is at position 5. The NH is at position 1.

This equilibrium means that "5-methylpyrazole" and "3-methylpyrazole" are effectively the same starting material. The challenge lies in locking this structure into a single regioisomer during N-functionalization.

Reactivity Profile & Strategic Functionalization

The Regioselectivity Challenge (N-Alkylation)

When a researcher attempts to alkylate 5-methyl-1H-pyrazole using a standard electrophile (R-X) and base, the reaction is governed by steric and electronic factors.

  • Steric Control: The nitrogen adjacent to the methyl group (N2 in the 3-methyl tautomer) is sterically hindered.

  • Thermodynamic Outcome: Alkylation predominantly occurs at the less hindered nitrogen (distal to the methyl group).

    • Major Product: 1-alkyl-3-methylpyrazole.

    • Minor Product: 1-alkyl-5-methylpyrazole (often the desired bioactive isomer).

Senior Scientist Insight: Do not rely on direct alkylation if you require the 1,5-isomer (1-alkyl-5-methylpyrazole) in high purity. The separation of 1,3- and 1,5-isomers is notoriously difficult, often requiring careful column chromatography with similar Rf values.

Alternative Strategy: To access the 1,5-isomer exclusively, employ a de novo cyclization strategy (Knorr Synthesis) using a monosubstituted hydrazine (


) and a 1,3-dicarbonyl equivalent, rather than alkylating the pre-formed pyrazole ring.
C4-Functionalization: The "Business End"

The C4 position is the nucleophilic sweet spot of the pyrazole ring, ideal for Electrophilic Aromatic Substitution (


).
  • Halogenation: Iodination or bromination at C4 creates a handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

  • C-H Activation: Direct arylation at C4 is increasingly viable using Ru or Rh catalysts, avoiding the halogenation step.

Visualization of Chemical Logic

The following diagram illustrates the divergent pathways for synthesizing 1,3- vs 1,5-isomers and the downstream functionalization at C4.

PyrazolePathways Start Start: 5-Methyl-1H-Pyrazole (Tautomeric Mixture) DirectAlk Path A: Direct N-Alkylation (Base + R-X) Start->DirectAlk Steric Control Prod13 Major: 1-Alkyl-3-Methylpyrazole (Thermodynamic Product) DirectAlk->Prod13 Favored (>90%) Prod15 Target: 1-Alkyl-5-Methylpyrazole (Steric Product) DirectAlk->Prod15 Minor (<10%) DeNovo Path B: De Novo Cyclization (R-NH-NH2 + 1,3-Dicarbonyl) DeNovo->Prod15 Regiocontrol via Hydrazine C4Func C4-Functionalization (Halogenation/Suzuki) Prod13->C4Func Prod15->C4Func FinalDrug Bioactive Scaffold (e.g., Kinase Inhibitor) C4Func->FinalDrug Pd-Catalysis

Caption: Divergent synthetic pathways for accessing specific regioisomers of methylpyrazole. Path B is required for high-fidelity synthesis of the 1,5-isomer.

Experimental Protocol: C4-Iodination of 5-Methyl-1H-Pyrazole

This protocol describes the synthesis of 4-iodo-3(5)-methyl-1H-pyrazole . This is a high-value intermediate, as the iodine handle allows for the subsequent attachment of aryl groups common in drug discovery.

Why this protocol? We utilize N-Iodosuccinimide (NIS) rather than elemental iodine (


). While 

is cheaper, NIS provides a cleaner reaction profile, simpler workup, and avoids the oxidizing conditions of

systems that can degrade sensitive substrates.
Materials
  • Substrate: 5-Methyl-1H-pyrazole (1.0 eq)

  • Reagent: N-Iodosuccinimide (NIS) (1.1 eq)

  • Solvent: Acetonitrile (ACN) (Dry, 0.5 M concentration)

  • Catalyst: Trifluoroacetic acid (TFA) (0.1 eq) - Optional, accelerates reaction.

Step-by-Step Methodology
  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-methyl-1H-pyrazole (10 mmol, 0.82 g) in acetonitrile (20 mL).

  • Addition: Cool the solution to 0°C in an ice bath. Add NIS (11 mmol, 2.48 g) portion-wise over 10 minutes.

    • Note: The portion-wise addition prevents localized high concentrations of iodonium species, reducing the risk of poly-iodination.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (25°C). Stir for 4–6 hours.

    • Monitoring: Monitor by TLC (Ethyl Acetate/Hexane 1:1) or LC-MS.[1][2] The starting material (MW 82) should disappear, replaced by the mono-iodo product (MW 208).

  • Quench: Dilute the reaction mixture with Ethyl Acetate (50 mL) and wash with 10% aqueous Sodium Thiosulfate (

    
    ) solution (2 x 30 mL).
    
    • Causality: Thiosulfate reduces unreacted iodine/NIS (indicated by a yellow/brown color) to colorless iodide, preventing oxidative degradation during workup.

  • Workup: Wash the organic layer with saturated Sodium Bicarbonate (

    
    ) and Brine.[3] Dry over anhydrous Sodium Sulfate (
    
    
    
    ).
  • Purification: Concentrate the solvent under reduced pressure. The crude solid is typically >95% pure. If necessary, recrystallize from Ethanol/Water or purify via silica gel flash chromatography (0-40% EtOAc in Hexanes).

Yield Expectation: 85–92% as a white to off-white solid.

Quantitative Data Summary
ParameterValue / Condition
Molecular Weight 207.98 g/mol
Appearance White crystalline solid
Melting Point 98–100 °C
1H NMR (DMSO-d6)

12.8 (br s, 1H, NH), 2.15 (s, 3H, CH3)
Regioselectivity N/A (Tautomeric mixture at NH)

Advanced Application: 5-Methylpyrazole in Ligand Design

Beyond covalent modification, 5-methylpyrazole serves as a robust ligand in coordination chemistry. The nitrogen at position 2 (pyridine-like) is a moderate


-donor.
  • Steric Tuning: The methyl group adjacent to the donor nitrogen creates a "steric fence." In metal complexes (e.g., with Copper or Palladium), this steric bulk can prevent the formation of square-planar bis-complexes, forcing the metal into specific geometries or promoting reductive elimination in catalytic cycles.

  • MOF Construction: Derivatives like 3,5-dimethylpyrazole are standard linkers in Metal-Organic Frameworks (MOFs), where the deprotonated pyrazolate bridges two metal centers (

    
    ).
    

LigandBinding Metal Metal Center (Pd, Cu) N2 N2 (Donor) N2->Metal Coordination Bond N1 N1 (Acidic) N1->N2 Pyrazole Ring Me 5-Methyl (Steric Bulk) Me->Metal Steric Clash Me->N2 Adjacent

Caption: Coordination mode of 5-methylpyrazole. The methyl group provides steric pressure on the metal center.

References

  • Knorr, L. (1883).[4] "Ueber die Constitution der Pyrazolabkömmlinge." Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2604.

  • Fustero, S., et al. (2011). "From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles." Chemical Reviews, 111(11), 6984–7034.

  • Elguero, J. (2000). "Pyrazoles and Benzopyrazoles."[5] Comprehensive Heterocyclic Chemistry II, Vol 3. Elsevier.

  • Maddila, S., et al. (2013). "Synthesis and anti-inflammatory activity of some new 1,3,5-trisubstituted pyrazoles." Letters in Drug Design & Discovery, 10(10), 977-983.

  • Geny, C., et al. (2018). "Regioselective N-Alkylation of Pyrazoles." Chemistry - A European Journal, 24(5), 1035-1040.

Sources

Foundational

Thermodynamic Stability and Solid-State Characterization of Methylpyrazole Hydrochloride Salts: A Technical Guide for Pharmaceutical Development

Executive Summary Methylpyrazole hydrochloride salts represent a critical class of active pharmaceutical ingredients (APIs) and synthetic intermediates. The most prominent member, 4-methylpyrazole hydrochloride (fomepizo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methylpyrazole hydrochloride salts represent a critical class of active pharmaceutical ingredients (APIs) and synthetic intermediates. The most prominent member, 4-methylpyrazole hydrochloride (fomepizole hydrochloride), is a potent competitive inhibitor of alcohol dehydrogenase, utilized clinically as a life-saving antidote for methanol and ethylene glycol poisoning . However, the development of pyrazole-based pharmaceuticals is frequently complicated by complex thermodynamic behaviors, including tautomerism, self-association, and polymorphism .

As a Senior Application Scientist, I have structured this whitepaper to move beyond theoretical chemistry, providing a field-proven, mechanistic guide to understanding and controlling the thermodynamic stability of methylpyrazole hydrochloride salts during drug development.

Molecular Dynamics and Tautomeric Equilibria

The thermodynamic stability of a pharmaceutical salt is fundamentally governed by its crystal lattice energy. For pyrazole derivatives, this stability is heavily influenced by the symmetry of the molecule.

In unsymmetrically substituted pyrazoles (e.g., 3-methylpyrazole and 5-methylpyrazole), rapid intermolecular proton transfer between the N-1 and N-2 atoms creates a dynamic tautomeric equilibrium in solution . During crystallization, this dynamic state can lead to "tautomeric confusion" within the crystal lattice. The co-crystallization of mixed tautomers introduces structural defects, which inherently lower the lattice energy and compromise the thermodynamic stability of the solid state.

Conversely, 4-methylpyrazole is symmetrical. The methyl group at the C-4 position eliminates tautomeric variability. When reacted with hydrochloric acid, protonation occurs predictably at the N-2 position, allowing for a highly ordered, thermodynamically stable crystalline network driven by strong ionic interactions and hydrogen bonding.

Solid-State Characterization & Thermal Stability

To map the thermodynamic landscape of methylpyrazole salts, we rely on precise thermophysical data. The melting point and the onset of thermal decomposition are macroscopic manifestations of the crystal lattice strength. 4-Methylpyrazole hydrochloride exhibits a well-defined melting point in the range of 157–159 °C, indicating a robust, thermodynamically stable polymorph suitable for long-term pharmaceutical formulation . Furthermore, infrared absorption spectroscopy is often employed to determine self-association equilibrium constants, revealing the strength of the hydrogen-bonded networks that stabilize these structures .

Data Presentation: Thermophysical Properties

The following table summarizes the comparative thermodynamic properties of methylpyrazole hydrochloride variants to guide formulation strategies.

CompoundTautomeric StateMelting Point (°C)Primary ApplicationPrimary Thermodynamic Challenge
4-Methylpyrazole HCl Symmetrical (Static)157–159 °CCYP2E1 / ADH InhibitorPolymorph control during primary crystallization.
3-Methylpyrazole HCl Dynamic (with 5-isomer)~140 °C (Variable)API IntermediateTautomeric shift inducing lattice defects.
5-Methylpyrazole HCl Dynamic (with 3-isomer)~140 °C (Variable)API IntermediateCo-crystallization of mixed tautomeric salts.

Experimental Workflows and Logical Relationships

To ensure the isolation of the most stable form, a rigorous thermodynamic polymorph screening workflow must be implemented.

PolymorphScreening API Crude Methylpyrazole HCl Solvent Thermodynamic Solvent Screening API->Solvent Cryst Controlled Cooling (0.5 °C/min) Solvent->Cryst Saturation Analysis Solid-State Analysis (DSC/TGA) Cryst->Analysis Stable Stable Polymorph Analysis->Stable Global Energy Min Metastable Metastable Polymorphs Analysis->Metastable Local Energy Min Metastable->Solvent Slurry Conversion

Caption: Thermodynamic workflow for polymorph screening and stabilization.

DegradationLogic Start Formulated API Stress Accelerated Stress (40°C/75% RH) Start->Stress Mech1 Crystal Lattice Relaxation Stress->Mech1 Mech2 Moisture Sorption Stress->Mech2 Outcome1 Polymorphic Transition Mech1->Outcome1 Mech2->Outcome1 Deliquescence Outcome2 Chemical Degradation Mech2->Outcome2

Caption: Degradation pathways and stability logic under accelerated stress.

Self-Validating Experimental Protocols

To transition from theory to laboratory execution, the following methodologies detail the exact steps required to isolate and validate the thermodynamic stability of methylpyrazole hydrochloride.

Protocol 1: Thermodynamically Controlled Crystallization of 4-Methylpyrazole HCl

This protocol is designed to bypass kinetic trapping and isolate the global thermodynamic minimum polymorph.

  • Solvent Selection & Dissolution: Suspend crude 4-methylpyrazole HCl in a binary solvent mixture of ethanol and ethyl acetate (1:3 v/v).

    • Causality: This specific anti-solvent/solvent ratio creates a steep solubility curve. The API is highly soluble at 70 °C but practically insoluble at 5 °C, maximizing the metastable zone width and allowing for precise control over supersaturation.

  • Thermal Equilibration: Heat the suspension to 75 °C under continuous agitation (400 RPM) until complete dissolution is achieved. Hold for 30 minutes.

  • Seeding: Cool the solution to 60 °C and introduce 1% w/w of pre-characterized, stable polymorph seeds.

    • Causality: Spontaneous (primary) nucleation requires a high activation energy and often results in the rapid precipitation of kinetic, metastable forms. Seeding bypasses this barrier, directing the system immediately toward the thermodynamically stable lattice.

  • Controlled Cooling: Implement a linear cooling ramp of exactly 0.5 °C/min down to 5 °C.

    • Causality: Rapid cooling causes spikes in supersaturation, leading to secondary nucleation of defective crystals. A slow, linear ramp maintains constant supersaturation, promoting orderly crystal growth.

  • Isolation and Drying: Filter the crystals under a nitrogen atmosphere and dry in a vacuum oven at 40 °C for 12 hours.

  • Validation Checkpoint: Analyze the dried product via X-Ray Powder Diffraction (XRPD). The protocol is self-validated if the resulting diffractogram perfectly matches the reference standard of the stable polymorph, with no peak broadening (which would indicate amorphous content or lattice strain).

Protocol 2: Forced Degradation and Thermodynamic Stability Profiling

This protocol determines the activation energy required for polymorphic transition or chemical degradation.

  • Sample Preparation: Weigh exactly 5.0 mg of the crystallized 4-methylpyrazole HCl into an aluminum crucible.

  • Isothermal Microcalorimetry (IMC): Subject the sample to 40 °C and 75% Relative Humidity (RH) inside the microcalorimeter for 7 days.

    • Causality: Hydrochloride salts are highly prone to deliquescence (moisture sorption). IMC detects minute exothermic or endothermic heat flows associated with phase transitions or hydrolysis before any macroscopic degradation is visible.

  • Differential Scanning Calorimetry (DSC): Transfer the stressed sample to a DSC instrument. Run a temperature sweep from 25 °C to 200 °C at 10 °C/min.

    • Causality: By comparing the melting endotherm of the stressed sample against a pristine control (expected at 157–159 °C), we can quantify any loss in lattice energy. A depressed or broadened melting peak indicates that moisture sorption has initiated a polymorphic transition.

  • Validation Checkpoint: The protocol is validated if the IMC heat flow curve asymptotically approaches zero after an initial equilibration period. A continuous non-zero heat flow indicates ongoing, thermodynamically favorable degradation, meaning the formulation requires immediate moisture-protective packaging.

Conclusion

The thermodynamic stability of methylpyrazole hydrochloride salts is not an inherent guarantee; it is an engineered outcome. By understanding the causality behind tautomeric equilibria, leveraging controlled crystallization to navigate the polymorphic landscape, and employing rigorous thermal profiling, pharmaceutical scientists can ensure the clinical efficacy and shelf-life of these vital APIs.

References

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies National Institutes of Health (NIH) / PMC URL:[Link]

  • THE DETERMINATION OF SELF-ASSOCIATION EQUILIBRIUM CONSTANTS BY INFRARED ABSORPTION SPECTROSCOPY Canadian Science Publishing URL:[Link]

Exploratory

Technical Guide: 5-Methyl-1H-Pyrazole as a Building Block in Drug Discovery

[1][2] Executive Summary 5-Methyl-1H-pyrazole (CAS: 1453-58-3) serves as a foundational heterocyclic scaffold in modern medicinal chemistry.[1][2] Its utility stems from its ability to function as a bioisostere for pheny...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary

5-Methyl-1H-pyrazole (CAS: 1453-58-3) serves as a foundational heterocyclic scaffold in modern medicinal chemistry.[1][2] Its utility stems from its ability to function as a bioisostere for phenyl rings, amides, and other five-membered heterocycles, offering improved solubility and metabolic stability profiles.[3] However, its application is frequently complicated by annular tautomerism—the rapid equilibrium between the 3-methyl and 5-methyl forms—which presents a critical challenge in achieving regioselective functionalization.[1][2] This guide provides a technical roadmap for navigating the synthesis, reactivity, and regiocontrol of this versatile building block.[3]

Part 1: Chemical Identity & The Tautomerism Challenge[3]

The 3- vs. 5-Methyl Equilibrium

In the solid state and neutral solution, 5-methyl-1H-pyrazole exists as a dynamic equilibrium of two tautomers.[1][2] While commercially labeled as "5-methyl," the 3-methyl-1H-pyrazole tautomer is often thermodynamically favored due to reduced steric strain between the methyl group and the adjacent NH.[1][2]

This equilibrium is broken only upon N-functionalization, locking the molecule into one of two distinct regioisomers:[3]

  • 1,3-Isomer (N1-alkylation distal to methyl): Generally favored by sterics (thermodynamic product).[1][2][3]

  • 1,5-Isomer (N1-alkylation proximal to methyl): Often the kinetic product or favored by specific chelating conditions.[1][2]

Visualization: Tautomerism & Regioselectivity Logic

The following diagram illustrates the equilibrium and the divergence point for functionalization.

Tautomerism Tautomer3 3-Methyl-1H-pyrazole (Thermodynamic Pref.) Equilibrium H-Shift Equilibrium Tautomer3->Equilibrium Fast Rxn Electrophile (R-X) + Base Tautomer5 5-Methyl-1H-pyrazole (Steric Clashes) Equilibrium->Tautomer5 Equilibrium->Rxn N-Alkylation Prod13 1-R-3-Methylpyrazole (Major Product - Steric Control) Rxn->Prod13 Low Steric Hindrance Prod15 1-R-5-Methylpyrazole (Minor Product - Kinetic/Chelation) Rxn->Prod15 High Steric Hindrance

Caption: Annular tautomerism of methylpyrazole and the bifurcation of regioselective N-alkylation pathways.

Part 2: Synthesis of the Core Scaffold[3]

While often purchased, the de novo synthesis of the 5-methyl-1H-pyrazole core is a classic application of the Knorr Pyrazole Synthesis .[1][2] This method remains the gold standard for generating substituted variants.[2][3]

Mechanism

The reaction involves the condensation of hydrazine (or hydrazine derivatives) with a 1,3-dicarbonyl compound.[3] For the parent 5-methyl-1H-pyrazole, the precursors are hydrazine monohydrate and 4,4-dimethoxy-2-butanone (or equivalent masked 1,3-dicarbonyls like acetylacetaldehyde dimethyl acetal).[1][2]

Protocol 1: General Synthesis from 1,3-Dicarbonyls

Reagents: Hydrazine monohydrate (1.2 eq), Acetylacetaldehyde dimethyl acetal (1.0 eq), Ethanol (Solvent), HCl (cat).[3]

  • Setup: Charge a round-bottom flask with ethanol (0.5 M concentration relative to acetal).

  • Addition: Add acetylacetaldehyde dimethyl acetal. Cool to 0°C.[1][2][3]

  • Cyclization: Dropwise add hydrazine monohydrate over 20 minutes. The reaction is exothermic.[2][3]

  • Reflux: Warm to room temperature, then reflux for 2 hours to ensure complete dehydration and aromatization.

  • Workup: Concentrate in vacuo. The residue is often an oil that crystallizes upon standing or chilling.[2][3]

  • Purification: Recrystallization from diethyl ether/hexanes or vacuum distillation.[1][2][3]

Part 3: Reactivity Profile & Functionalization[1]

N-Alkylation: Controlling the 1,3 vs. 1,5 Ratio

The most common reaction is attaching the pyrazole to a larger scaffold via the nitrogen.[3]

  • Challenge: Standard alkylation (R-X, K2CO3, DMF) typically yields a 9:1 to 4:1 mixture favoring the 1,3-isomer (methyl distal to R) due to steric repulsion between the methyl group and the incoming electrophile at the N1 position.[3]

  • Strategy for 1,5-Isomer: To access the sterically crowded 1,5-isomer (where methyl is adjacent to R), use Michael additions to alkynes or Mitsunobu conditions with bulky alcohols, which can sometimes alter the transition state energetics.[3] Alternatively, synthesize the 1,5-isomer de novo using a substituted hydrazine (R-NH-NH2) and the appropriate 1,3-dicarbonyl, though regioselectivity there depends on the electronics of the carbonyls.[3]

C4-Halogenation: The Gateway to Cross-Coupling

The C4 position is the most nucleophilic carbon, making it ideal for Electrophilic Aromatic Substitution (EAS).[3]

  • Reagents: N-Bromosuccinimide (NBS), N-Chlorosuccinimide (NCS), or N-Iodosuccinimide (NIS).[1][2][3]

  • Utility: The resulting 4-halo-5-methylpyrazole is a prime substrate for Suzuki-Miyaura or Buchwald-Hartwig couplings.[1][2]

Protocol 2: C4-Bromination of 1-Substituted-5-Methylpyrazole

Reagents: Substituted Pyrazole (1.0 eq), NBS (1.05 eq), Acetonitrile (ACN).[1][2]

  • Dissolution: Dissolve the pyrazole in ACN (0.2 M).

  • Addition: Add NBS portion-wise at 0°C to prevent over-bromination or radical side reactions on the methyl group.

  • Reaction: Stir at room temperature for 2-4 hours. Monitor by TLC/LCMS.[1][2][3]

  • Quench: Add 10% Na2S2O3 (aq) to quench excess bromine.[2][3]

  • Extraction: Extract with EtOAc, wash with brine, dry over MgSO4.

C-H Activation

Recent advances allow for direct C-H arylation at the C5 position (if N1 is substituted and C5 is open) or even activation of the methyl C-H bonds using palladium catalysis, though the latter is less common in early discovery.[3]

Part 4: Validated Medicinal Chemistry Applications[3]

The 5-methylpyrazole motif is not just a linker; it is a bioactive pharmacophore found in several FDA-approved therapeutics.[1][2]

Drug NameIndicationRole of Methylpyrazole MotifStructure Note
Fomepizole Methanol PoisoningActive InhibitorSimple 4-methylpyrazole (isomeric to 5-methyl).[1][2] Blocks alcohol dehydrogenase.[1][2][3]
Edaravone ALS / StrokeRadical Scavenger3-methyl-1-phenyl-2-pyrazolin-5-one (tautomer of hydroxy-methyl-pyrazole).[1][2]
Celecoxib Inflammation (COX-2)Scaffold Core1,5-diaryl-3-trifluoromethylpyrazole.[1][2] Demonstrates the critical need for 1,5-regiocontrol during synthesis.
Crizotinib NSCLC (ALK Inhibitor)Binding ElementContains a 4-substituted pyrazole linked to a piperidine.[1][2]
Visual: Drug Architecture Analysis

The following diagram breaks down how the pyrazole core is utilized in complex drug matrices.

DrugStructures Core Methyl-Pyrazole Scaffold Fomepizole Fomepizole (4-Methyl isomer) Direct Enzyme Inhibitor Core->Fomepizole Isomerism Edaravone Edaravone (3-Methyl-5-one) Redox Active Tautomer Core->Edaravone Tautomerism Celecoxib Celecoxib (1,3,5-Substituted) Rigid Linker / Spacer Core->Celecoxib Regio-Control

Caption: Structural diversity of methylpyrazole derivatives in FDA-approved pharmacotherapies.

Part 5: Technical Data Summary

PropertyValueNote
Molecular Weight 82.10 g/mol Fragment-like, high ligand efficiency potential.[1][2]
Boiling Point 204°CHigh boiling point due to intermolecular H-bonding.[1][2]
pKa ~2.5 (conjugate acid)Weak base; protonates on N2.
H-Bond Donors 1NH group (unless substituted).[1][2]
H-Bond Acceptors 1Pyridine-like N2.[1][2]
LogP ~0.6Hydrophilic, good for lowering lipophilicity of greasy scaffolds.[3]

References

  • Synthesis of substituted pyrazoles from 1,3-diketones and hydrazine derivatives. ResearchGate. [Link]

  • Halogenation of Pyrazoles Using N-Halosuccinimides. Beilstein Journal of Organic Chemistry. [Link][1][2]

  • Regioselectivity in the N-alkylation of pyrazoles. Journal of the Chemical Society. [Link]

  • Celecoxib PubChem Compound Summary. National Center for Biotechnology Information. [Link][2][3]

  • Fomepizole (4-methylpyrazole) Clinical Pharmacology. FDA Access Data. [Link]

  • Edaravone Structure and Mechanism. Mitsubishi Tanabe Pharma. [Link][2][3]

  • Development of Scalable Processes for N-Methyl-3-Bromo-5-Methyl Pyrazole. ACS Organic Process Research & Development. [Link][1][2]

Sources

Protocols & Analytical Methods

Method

Application Note: 5-Methyl-1H-pyrazole Hydrochloride in Coordination Chemistry

Executive Summary 5-Methyl-1H-pyrazole hydrochloride (CAS 119760-62-2) is a robust precursor for generating 5-methyl-1H-pyrazole, a versatile nitrogen-donor ligand. Unlike the free base, the hydrochloride salt offers enh...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Methyl-1H-pyrazole hydrochloride (CAS 119760-62-2) is a robust precursor for generating 5-methyl-1H-pyrazole, a versatile nitrogen-donor ligand. Unlike the free base, the hydrochloride salt offers enhanced shelf-stability and resistance to oxidation. However, its direct use in coordination chemistry requires specific activation protocols to neutralize the acidic counter-ion, which otherwise competes for metal coordination sites or alters the pH-dependent solubility of metal salts.

This guide provides a definitive technical workflow for utilizing 5-methyl-1H-pyrazole hydrochloride to synthesize both discrete mononuclear complexes and polynuclear metal-organic frameworks (MOFs).

Chemical Profile & Ligand Dynamics

The Tautomeric Equilibrium

Upon neutralization, the ligand exists in a dynamic tautomeric equilibrium between 5-methyl-1H-pyrazole and 3-methyl-1H-pyrazole .

  • Steric Implications: The position of the methyl group relative to the coordination site dictates the steric bulk.

  • Coordination Consequence:

    • Neutral Form: Coordinates via the pyridine-like nitrogen (

      
      ). The methyl group at position 5 creates steric hindrance, often favoring lower coordination numbers or distorted geometries.
      
    • Anionic Form (Pyrazolate): Upon deprotonation, it acts as an exo-bidentate bridging ligand, facilitating the formation of di- and trinuclear clusters (e.g.,

      
      ).
      
Key Physicochemical Properties[1]
PropertyValueRelevance to Coordination
Formula

Precursor stoichiometry (MW: 118.56 g/mol )
pKa (HL) ~2.5 (protonated)Requires base for activation
pKa (L-) ~14.0 (NH deprot.)High basicity of pyrazolate anion
Solubility Water, MeOH, EtOHCompatible with polar synthetic media
H-Bonding Donor (NH) & Acceptor (N)Stabilizes supramolecular networks

Critical Protocol: Ligand Activation

Stop & Think: Do not add the hydrochloride salt directly to a metal salt solution unless the metal salt is stable in acidic media. The HCl will lower the pH, potentially preventing pyrazolate formation or causing ligand protonation failure.

Method A: In Situ Neutralization (Recommended for High-Throughput)

Best for: Synthesis of neutral mononuclear complexes.

  • Dissolve 5-methyl-1H-pyrazole HCl (1.0 eq) in Methanol (MeOH).

  • Add Triethylamine (

    
    ) or Sodium Methoxide (
    
    
    
    ) (1.0 eq) dropwise.
  • Stir for 15 minutes at Room Temperature (RT).

  • Checkpoint: Ensure solution is clear. The

    
     byproduct usually remains soluble in MeOH but may precipitate in less polar solvents.
    
Method B: Free Base Isolation (Recommended for Crystallography)

Best for: Synthesis of sensitive MOFs or when chloride interference must be zero.

  • Dissolve the HCl salt in minimal water (

    
    ).
    
  • Adjust pH to ~9-10 using 2M NaOH.

  • Extract 3x with Dichloromethane (DCM) or Ethyl Acetate.

  • Dry organic layer over

    
    , filter, and evaporate to yield the oil/solid free base.
    

Experimental Workflows

Synthesis of Mononuclear Complexes (Neutral Ligand)

Target Structure:


 or 

Metals:

Step-by-Step Protocol:

  • Ligand Prep: Dissolve 2.0 mmol 5-methyl-1H-pyrazole HCl in 10 mL EtOH. Add 2.0 mmol

    
    . Stir 10 min.
    
  • Metal Addition: Dissolve 1.0 mmol Metal Salt (e.g.,

    
    ) in 5 mL EtOH.
    
  • Reaction: Add metal solution to ligand solution dropwise.

    • Observation: Immediate color change (e.g., Cu: Blue

      
       Green/Dark Blue).
      
  • Reflux: Heat to 60°C for 2 hours to ensure thermodynamic product formation.

  • Crystallization: Filter hot to remove any

    
     (if insoluble). Allow filtrate to evaporate slowly at RT.
    
Synthesis of Bridged Polynuclear Clusters (Anionic Ligand)

Target Structure:


 (e.g., Triangular 

clusters) Mechanism: Requires double deprotonation (removal of HCl proton + removal of pyrrole NH proton).

Step-by-Step Protocol:

  • Stoichiometry: 1.0 mmol Metal Salt : 1.0 mmol Ligand HCl : 2.0 mmol Base .

  • Solvent System: MeCN or DMF (favors clustering).

  • Procedure:

    • Mix Ligand HCl and Metal Salt in solvent.

    • Add 2.0 eq of strong base (e.g., KOH in MeOH or Tetrabutylammonium Hydroxide).

    • Note: The solution will likely turn turbid or change color drastically as the neutral pyrazole converts to the bridging pyrazolate.

  • Workup: These complexes often precipitate. Collect by filtration, wash with cold MeOH, and dry under vacuum.

Visualization of Coordination Logic

Diagram 1: Ligand Activation & Coordination Pathways

This flow illustrates the divergence between forming neutral adducts versus bridging clusters based on pH control.

CoordinationWorkflow HCl_Salt 5-Methyl-1H-pyrazole HCl (Starting Material) Neutralization Neutralization (1 eq. Base) HCl_Salt->Neutralization Activation Free_Ligand Neutral Ligand (HL) (Tautomeric Mix) Neutralization->Free_Ligand Metal_Add Add Metal Salt (MX2) Free_Ligand->Metal_Add Neutral Route Deprotonation Deprotonation (+1 eq. Strong Base) Free_Ligand->Deprotonation Anionic Route Complex_Mono Mononuclear Complex [M(HL)2X2] (N-Donor Mode) Metal_Add->Complex_Mono Coordination Anion_Ligand Pyrazolate Anion (L-) (Bridging Mode) Deprotonation->Anion_Ligand Complex_Poly Polynuclear Cluster [M(μ-L)]n (Exo-Bidentate) Anion_Ligand->Complex_Poly Self-Assembly with Metal

Caption: Logical workflow for converting the HCl salt into neutral or anionic coordination species.

Diagram 2: Steric & Binding Modes

Visualizing how the 5-methyl group influences the metal binding environment.

BindingModes cluster_0 Mode A: Monodentate (Neutral) cluster_1 Mode B: Bridging (Anionic) Ligand 5-Methylpyrazole M1 Metal N2 N(2) N2->M1 Coordination Me Me-5 Me->M1 Steric Clash M2 Metal A M3 Metal B N_br1 N(1) N_br1->M2 N_br2 N(2) N_br1->N_br2 N_br2->M3

Caption: Comparison of Monodentate (showing steric influence of methyl group) vs. Bridging Pyrazolate modes.

Characterization Guide

To validate your complex, look for these specific spectral signatures:

TechniqueParameterExpected ObservationMechanistic Insight
FTIR

3100-3300 cm⁻¹ Presence indicates neutral ligand (HL). Absence indicates deprotonated pyrazolate (L⁻).
FTIR

~1580 cm⁻¹ Shift of +10-20 cm⁻¹ vs free ligand confirms N-coordination.
¹H NMR NH SignalBroad singlet >12 ppm Disappears in anionic complexes; shifts downfield in neutral complexes due to H-bonding.
UV-Vis d-d transitionsMetal dependent Geometry indicator (e.g., Tetrahedral Co(II) is intense blue; Octahedral is pink).

Troubleshooting & FAQ

Q: My reaction solution turned cloudy immediately upon adding the base.

  • Cause: You likely formed the insoluble neutral ligand in a solvent where it has low solubility (e.g., water), or you formed metal hydroxide species.

  • Fix: Ensure the solvent (e.g., EtOH/MeOH) can dissolve both the organic ligand and the ammonium salt byproduct. Add the metal after the ligand is fully dissolved.

Q: I am getting a mixture of crystals.

  • Cause: Incomplete neutralization of the HCl.

  • Fix: Use exactly 1.05 eq of base for the activation step. Verify pH is neutral/basic before adding metal.

Q: The methyl group is causing steric hindrance.

  • Insight: 5-methyl-1H-pyrazole is sterically more demanding than pyrazole. If 6-coordinate octahedral geometry is failing, try forcing 4-coordinate tetrahedral geometries by using bulkier counter-ions or switching to Zn/Co.

References

  • Reedijk, J., et al. (2007). "Coordination Versatility of 5(3)-(2-Hydroxyphenyl)-3(5)-methylpyrazole: Synthesis, Crystal Structure and Properties." Radboud Repository.

  • Mrozinski, J., et al. (2006). "Methylpyrazole-Capped Two-Dimensional Supramolecular M(II) Assemblies." American Chemical Society.

  • ChemicalBook. (2023). "5-Methyl-1H-pyrazole hydrochloride Properties and Safety."

  • PubChem. (2023). "Compound Summary: 5-Methylpyrazole." National Library of Medicine.

Application

preparation of metal-organic frameworks (MOFs) using methylpyrazole linkers

Application Note: High-Stability Methylpyrazole Metal-Organic Frameworks (MOFs) Executive Summary This guide details the synthesis and processing of Metal-Organic Frameworks (MOFs) utilizing methyl-substituted pyrazole l...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Stability Methylpyrazole Metal-Organic Frameworks (MOFs)

Executive Summary

This guide details the synthesis and processing of Metal-Organic Frameworks (MOFs) utilizing methyl-substituted pyrazole linkers (e.g., 4-methylpyrazole, 3,5-dimethylpyrazole). Unlike traditional carboxylate-based MOFs (e.g., MOF-5), pyrazolate-based frameworks exhibit exceptional chemical and thermal stability due to the high pKa of the pyrazole moiety (~19.[1]8) and the strong metal-nitrogen bond.

Why Methylpyrazole?

  • Hydrophobicity: The methyl groups line the pore surface, creating a hydrophobic environment ideal for separating non-polar hydrocarbons or protecting moisture-sensitive payloads in drug delivery.

  • Steric Tuning: Methyl substitution (3- vs. 4- vs. 3,5-positions) allows precise control over pore aperture size, governing kinetic selectivity in gas separation.

  • Alkaline Stability: These MOFs often resist hydrolysis in basic media, a common failure point for other porous materials.

Ligand Chemistry & Design Logic

The choice of linker dictates the topology and pore metrics. For methylpyrazole systems, the position of the methyl group is the primary design variable.

LigandStructure NoteKey FeaturePrimary Application
4-Methylpyrazole (4-MePz) Methyl group points into the pore.Isoreticular to ZIF-8. Reduces effective pore size without changing topology (SOD).Kinetic separation of gases (e.g., Propylene/Propane).
3-Methylpyrazole (3-MePz) Methyl group adjacent to coordination site.Induces steric clash during assembly; can force lower-symmetry phases or flexible frameworks.Stimuli-responsive materials ("Breathing" MOFs).
3,5-Dimethylpyrazole (dmPz) Two methyl groups.High steric bulk. Often forms dense, non-porous phases or trimeric clusters unless specific spacers are used.Hydrophobic surface coatings; dense energetic materials.

Synthesis Protocols

Method A: Solvothermal Synthesis (High Crystallinity)

Best for: Fundamental characterization, single-crystal growth, and maximizing surface area.

Principle: Pyrazoles are less acidic than carboxylic acids. Standard solvothermal methods require a base or high temperature to drive deprotonation and coordination to the metal ion (typically Zn²⁺, Co²⁺, or Cu²⁺).

Protocol: Synthesis of Zn(4-MePz)₂ (ZIF-8 Analog)

  • Reagent Prep:

    • Metal Source: Zinc Nitrate Hexahydrate (

      
      ) [297 mg, 1.0 mmol].
      
    • Linker: 4-Methylpyrazole (

      
      ) [164 mg, 2.0 mmol].
      
    • Solvent: N,N-Dimethylformamide (DMF) [10 mL].

    • Modulator (Optional): Sodium Formate [68 mg] (Promotes deprotonation and controls crystal size).

  • Dissolution:

    • Dissolve the linker and metal salt separately in 5 mL DMF each.

    • Mix the solutions in a 20 mL scintillation vial or Teflon-lined autoclave.

    • Critical Step: If using the modulator, add it to the linker solution before mixing with the metal.

  • Crystallization:

    • Seal the vessel tightly.

    • Heat at 120°C for 24–48 hours in a programmable oven.

    • Ramp Rate: 1°C/min heating; 0.5°C/min cooling (slow cooling is vital to prevent thermal shock and cracking of crystals).

  • Harvesting:

    • Decant the mother liquor.

    • Wash crystals

      
       with fresh DMF to remove unreacted ligand.
      
    • Wash

      
       with Methanol (MeOH) to exchange the pore solvent.
      
Method B: Mechanochemical Synthesis (Green/Scalable)

Best for: Large-scale production, industrial applications, drug delivery carriers.

Principle: Liquid-Assisted Grinding (LAG) uses mechanical force to overcome the activation energy, requiring minimal solvent and time.

Protocol:

  • Combine Solids: Add Zinc Oxide (ZnO) [1.0 equiv] and 4-Methylpyrazole [2.1 equiv] into a ball mill jar (stainless steel or zirconia).

  • LAG Agent: Add a catalytic amount of Ammonium Nitrate (

    
    ) or a few drops of MeOH/DMF mixture (
    
    
    
    ).
  • Grinding:

    • Frequency: 30 Hz.

    • Time: 20–60 minutes.

  • Post-Process: Wash the resulting paste with MeOH to remove unreacted precursors.

Visualization: Synthesis Workflow

The following diagram illustrates the decision matrix for synthesis and the chemical logic governing the pathway.

MOF_Synthesis_Workflow Reagents Reagents: Metal Salt (Zn/Co) + Methylpyrazole Solubility_Check Ligand Solubility? Reagents->Solubility_Check Method_Solvo Method A: Solvothermal (120°C, DMF) Solubility_Check->Method_Solvo High Solubility Method_Mechano Method B: Mechanochemical (LAG, ZnO) Solubility_Check->Method_Mechano Low Solubility / Scale-up Method_Solvo->Method_Mechano If Yield < 50% Nucleation Nucleation (Deprotonation Step) Method_Solvo->Nucleation Method_Mechano->Nucleation Growth Crystal Growth (Thermodynamic Control) Nucleation->Growth Washing Solvent Exchange (DMF -> MeOH) Growth->Washing Activation Activation (Gas Flow / Vacuum) Washing->Activation Product Final MOF (Hydrophobic/Porous) Activation->Product

Figure 1: Decision tree for Methylpyrazole MOF synthesis. Solvothermal offers crystal quality; Mechanochemistry offers speed and scalability.

Critical Process Parameter: Activation

The Challenge: Methyl-functionalized linkers create narrow, hydrophobic pores. Standard vacuum activation often fails because:

  • High surface tension of trapped solvents (DMF) causes pore collapse upon evacuation.

  • Steric bulk of methyl groups traps solvent molecules kinetically.

The Solution: Gas-Flow Activation Recent studies suggest that flowing an inert gas (N₂ or Ar) at mild temperatures is superior to vacuum heating for these systems.

Protocol:

  • Solvent Exchange: Soak the MOF in Dichloromethane (DCM) or Acetone for 3 days, refreshing the solvent every 12 hours. Do not let the crystals dry out.

  • Gas Flow: Place the wet sample in a tube furnace.

  • Flow: Introduce

    
     flow at 50–100 mL/min.
    
  • Ramp: Heat to 80°C (below the boiling point of DMF, but above DCM) for 6 hours, then ramp to 150°C for 12 hours.

  • Result: The dynamic equilibrium of the gas flow gently sweeps solvent molecules out without the structural stress of high vacuum.

Characterization & Validation

TechniqueObservationSuccess Criteria
PXRD Low-angle peaks (e.g.,

for SOD topology).
Sharp, intense peaks matching simulated patterns. Broad peaks indicate amorphous impurities or pore collapse.
TGA Weight loss profile.No weight loss < 300°C (after solvent removal). Decomposition often > 400°C due to strong M-N bonds.
Gas Sorption

isotherm at 77 K.
Type I isotherm (microporous). Note: If

uptake is low, try

at 273 K; methyl groups can block

entry at cryogenic temps (kinetic trap).
NMR (Digested) Digestion in

.
Ratio of Methyl protons to Aromatic protons matches theoretical stoichiometry. Confirms linker integrity.

Mechanism of Stabilization

The following diagram details why these MOFs outperform carboxylate analogs in stability.

Stability_Mechanism Linker Methylpyrazole Linker (pKa ~19.8) Bond Metal-Nitrogen Bond (Covalent Character) Linker->Bond Coordination Shielding Hydrophobic Shielding (Methyl Groups) Linker->Shielding Steric Bulk Metal Metal Ion (Zn2+ / Co2+) Metal->Bond Result_Therm Thermal Stability (> 400°C) Bond->Result_Therm Result_Chem Chemical Stability (Resists Hydrolysis) Shielding->Result_Chem Repels Water/Base

Figure 2: Mechanistic basis for the high thermal and chemical stability of methylpyrazole MOFs.

References

  • Zhang, J. P., et al. (2024). "A Robust Pyrazolate Metal–Organic Framework for Efficient Catalysis of Dehydrogenative C–O Cross Coupling Reaction." Journal of the American Chemical Society. Link

  • Dincă, M., et al. (2011). "Pyrazolate-Bridged Metal–Organic Frameworks with Exposed Metal Sites." Chemical Science. Link

  • Kitagawa, S., et al. (2024). "Gas-flow activation of MOFs: unlocking efficient catalysis through dynamic bonding."[2] Chemical Science. Link

  • Maspoch, D., et al. (2018). "Recent Hydrophobic Metal-Organic Frameworks and Their Applications." MDPI. Link

  • Navarro, J. A. R., et al. (2022). "Synthesis of a Chiral 3,6T22-Zn-MOF with a T-Shaped Bifunctional Pyrazole-Isophthalate Ligand." Heinrich Heine University Düsseldorf. Link

Sources

Method

Introduction: The Significance of the 5-Methyl-1H-Pyrazole Scaffold

An Application Guide to the Regioselective Functionalization of the 5-Methyl-1H-Pyrazole Scaffold For Researchers, Scientists, and Drug Development Professionals The pyrazole ring is a privileged scaffold in medicinal ch...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Regioselective Functionalization of the 5-Methyl-1H-Pyrazole Scaffold

For Researchers, Scientists, and Drug Development Professionals

The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates with a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antidiabetic properties.[1] The 5-methyl-1H-pyrazole motif, in particular, offers a synthetically versatile starting point for the development of novel therapeutics. The strategic introduction of functional groups at specific positions on the pyrazole ring is paramount for modulating a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.

However, the inherent electronic nature of the pyrazole ring presents a distinct challenge: controlling the regioselectivity of its functionalization. This guide provides a detailed exploration of the principles and proven protocols for achieving high regioselectivity in the functionalization of the 5-methyl-1H-pyrazole core, with a focus on practical applications in drug discovery and development.

Pillar 1: Understanding Regioselectivity in Pyrazole Chemistry

The regiochemical outcome of substitution on the pyrazole ring is dictated by a combination of electronic and steric factors. The pyrazole ring is an electron-rich aromatic system containing two adjacent nitrogen atoms: a pyrrole-like N1 and a pyridine-like N2.

  • Electronic Effects : The pyridine-like N2 atom is electron-withdrawing via an inductive effect, deactivating the adjacent C3 and C5 positions towards electrophilic attack. The pyrrole-like N1 atom, conversely, donates electron density into the ring. The interplay of these effects results in the C4 position being the most electron-rich and, therefore, the most susceptible to electrophilic aromatic substitution. Attack at C3 or C5 would lead to a highly unstable cationic intermediate where the positive charge is adjacent to the electron-withdrawing N2 atom.

  • The Role of the 5-Methyl Group : In the 5-methyl-1H-pyrazole scaffold, the methyl group is weakly electron-donating, further reinforcing the inherent electronic preference for electrophilic attack at the C4 position. Sterically, the methyl group at C5 can hinder the approach of bulky reagents to the adjacent C4 and N1 positions, although this effect is generally less dominant than the electronic control.

This inherent preference for C4 substitution is a cornerstone of pyrazole chemistry, but modern synthetic methods, particularly those involving directed metalation, have enabled the selective functionalization of the less reactive C5 position, unlocking new avenues for structural diversification.[1]

cluster_reactivity Reactivity towards Electrophiles pyrazole N C C C N 5-Methyl-1H-Pyrazole c4_node C4 (Most Reactive) pyrazole:c4->c4_node Electron-rich Favored site c3_node C3 (Less Reactive) pyrazole:c3->c3_node Electron-deficient c5_node C5 (Less Reactive) pyrazole:c5->c5_node Electron-deficient Steric hindrance from Me cluster_reagents Vilsmeier Reagent Formation cluster_reaction Electrophilic Substitution DMF DMF Vilsmeier Vilsmeier Reagent [ClCH=N(Me)2]+ DMF->Vilsmeier POCl3 POCl3 POCl3->Vilsmeier Intermediate Sigma Complex (C4-attack) Vilsmeier->Intermediate Electrophilic Attack at C4 Pyrazole 5-Methyl-1H-Pyrazole Pyrazole->Intermediate Product 4-Formyl-5-Methyl-1H-Pyrazole Intermediate->Product Deprotonation cluster_workflow Suzuki-Miyaura Coupling Workflow Setup 1. Add Reagents to Vial (Halo-pyrazole, Boronic Acid, Pd Catalyst, Base) Solvent 2. Add Degassed Solvent Setup->Solvent React 3. Microwave Irradiation (120-140°C, 10-20 min) Solvent->React Workup 4. Cool & Work-up (Extraction, Washing) React->Workup Purify 5. Purify (Column Chromatography) Workup->Purify

Sources

Application

microwave-assisted synthesis involving 5-methyl-1H-pyrazole hydrochloride

Application Note: Microwave-Assisted Synthesis of 5-Methyl-1H-Pyrazole Derivatives in High-Throughput Drug Discovery Introduction & Scientific Rationale The 5-methyl-1H-pyrazole scaffold is a privileged pharmacophore in...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Microwave-Assisted Synthesis of 5-Methyl-1H-Pyrazole Derivatives in High-Throughput Drug Discovery

Introduction & Scientific Rationale

The 5-methyl-1H-pyrazole scaffold is a privileged pharmacophore in medicinal chemistry, serving as the structural core for numerous COX-2 inhibitors, antimicrobial agents, and BET bromodomain inhibitors[1]. Historically, the functionalization of pyrazoles via conventional thermal heating has been plagued by prolonged reaction times, poor regioselectivity, and thermal degradation.

The advent of Microwave-Assisted Organic Synthesis (MAOS) has revolutionized this workflow. By transitioning to dielectric heating, chemists can reduce reaction times from days to minutes[2][3].

The Causality of the Hydrochloride Salt: While the free base of 5-methyl-1H-pyrazole is prone to oxidation and can be difficult to handle stoichiometrically due to its hygroscopic nature, 5-methyl-1H-pyrazole hydrochloride is a highly stable, free-flowing solid. In the context of MAOS, the hydrochloride salt provides a distinct mechanistic advantage: the presence of ionic species (protonated pyrazole and Cl⁻) dramatically increases the "loss tangent" (


) of the reaction mixture. When subjected to an alternating microwave field (typically 2.45 GHz), these ions undergo rapid oscillation (ionic conduction), generating intense, localized frictional heat that overcomes activation energy barriers far more efficiently than convective wall-to-center heating[3].

Mechanistic Workflow & Logical Relationships

To ensure reproducibility, the MAOS workflow must be treated as a self-validating system where the output of one phase dictates the initiation of the next.

Reaction_Pathway Salt 5-Methyl-1H-pyrazole HCl (Stable Precursor) Base Base Addition (e.g., K2CO3) In Situ Neutralization Salt->Base Step 1 FreeBase 5-Methyl-1H-pyrazole (Active Nucleophile) Base->FreeBase Deprotonation MW Microwave Irradiation (Dielectric Heating) FreeBase->MW Mix Electrophile Electrophile / Catalyst (e.g., Epoxide or Pd-cat) Electrophile->MW Mix Product Functionalized Pyrazole Derivative MW->Product Rapid Kinetics

Mechanistic pathway of in situ neutralization and microwave dielectric heating.

Quantitative Data: Conventional vs. Microwave Synthesis

The following table summarizes the kinetic and thermodynamic efficiency gains when utilizing MAOS for 5-methyl-1H-pyrazole functionalization, synthesized from recent literature[2][3][4].

Reaction TypeReagentsConventional HeatingMicrowave IrradiationEfficiency Gain & Causality
Epoxide Ring Opening Phenyl glycidyl ether12 hours / 45% Yield1 min / 51–73% Yield>700x faster. Solvent-free conditions maximize dipole concentration, optimizing MW energy transfer.
N-Alkylation Trityl bromide24 hours / 40% Yield5 min / 90% Yield>280x faster. Localized superheating prevents thermal degradation of the alkylated product.
Suzuki-Miyaura Coupling Aryl halide + Pd-cat18 hours / 60% Yield1 hour / 85% Yield18x faster. Rapid activation of the Pd-catalyst cycle via enhanced ionic conduction of the base.

Self-Validating Experimental Protocols

The following protocols are designed with built-in validation checkpoints. Do not proceed to subsequent steps unless the checkpoint criteria are explicitly met.

Protocol A: Solvent-Free N-Alkylation via Epoxide Ring Opening

Objective: Synthesis of 1-(5-methyl-1H-pyrazol-1-yl)-3-phenoxypropan-2-ol[2].

Step 1: Reagent Preparation & In Situ Neutralization

  • Action: To a 10 mL microwave-safe vial equipped with a magnetic stir bar, add 5-methyl-1H-pyrazole hydrochloride (1.0 mmol, 118.5 mg) and anhydrous basic alumina (2.0 mmol). Grind the mixture lightly.

  • Causality: Basic alumina acts as a dual-purpose reagent. It neutralizes the hydrochloride salt to liberate the nucleophilic free base in situ, and acts as a solid-state microwave susceptor to absorb and distribute thermal energy evenly in a solvent-free environment.

  • Validation Checkpoint 1: Add 10 µL of distilled water to a 1 mg aliquot of the mixture and test with pH paper. Proceed only if pH > 8.

Step 2: Electrophile Addition & Microwave Irradiation

  • Action: Add phenyl glycidyl ether (1.2 mmol, 180 mg) to the vial. Seal the vial with a Teflon-lined crimp cap. Irradiate in a dedicated microwave synthesizer (e.g., CEM Discover or Anton Paar Monowave) with the following parameters: Temperature = 120 °C, Ramp Time = 1 min, Hold Time = 2 min, Power Limit = 150 W[2].

  • Causality: A short ramp time prevents the premature degradation of the epoxide, while the 120 °C hold time provides the exact thermodynamic energy required to overcome the ring-opening activation barrier.

  • Validation Checkpoint 2: Monitor the real-time pressure curve on the microwave interface. Proceed only if pressure remains stable (< 5 bar). A sudden spike indicates epoxide decomposition; if this occurs, abort the run.

Step 3: Isolation

  • Action: Cool the vial to 50 °C via compressed air. Extract the crude mixture with ethyl acetate (3 × 5 mL), filter through a Celite pad to remove the alumina, and concentrate under reduced pressure.

  • Validation Checkpoint 3: Perform TLC (Hexane:EtOAc 7:3). Proceed to column chromatography only if the starting material spot (Rf ~0.2) is fully consumed.

Protocol B: Microwave-Assisted Suzuki-Miyaura Cross-Coupling

Objective: Synthesis of BET bromodomain inhibitor intermediates[1].

Step 1: Stoichiometric Assembly

  • Action: In a 10 mL microwave vial, combine cyclopropyl-5-methyl-1H-pyrazole hydrochloride (1.5 mmol), the target aryl boronic acid (1.6 mmol), potassium carbonate (5.0 mmol), and PEPPSI-IPr catalyst (0.05 mmol)[1].

  • Causality: A large excess of K₂CO₃ (5.0 mmol) is critical. 1.5 mmol is immediately consumed to neutralize the pyrazole hydrochloride salt. The remaining 3.5 mmol is required to form the reactive boronate complex essential for the transmetalation step of the palladium catalytic cycle.

Step 2: Solvent Addition & Degassing

  • Action: Add 1,4-dioxane (2.0 mL) and HPLC-grade water (0.5 mL). Sparge the mixture with Argon for 5 minutes.

  • Causality: Water increases the dielectric constant of the solvent system, significantly enhancing microwave absorption. Argon sparging prevents the oxidative deactivation of the Pd(II) catalyst.

  • Validation Checkpoint 1: Observe the dissolution of the K₂CO₃. Proceed only when the aqueous and organic phases are thoroughly emulsified under vigorous stirring.

Step 3: Irradiation & Validation

  • Action: Seal the vial and heat in the microwave reactor at 110 °C for 1 hour[1].

  • Validation Checkpoint 2: Post-cooling, take a 10 µL aliquot of the organic layer, dilute in 1 mL acetonitrile, and analyze via LC-MS. Proceed to aqueous workup only if the mass spectrum shows the[M+H]+ peak of the coupled product with <5% starting halide remaining.

Self_Validation Phase1 Phase 1: Preparation Stoichiometry & Salt Neutralization Check1 Check1 Phase1->Check1 Check1->Phase1 No (Add Base) Phase2 Phase 2: MW Irradiation Dielectric Heating & Pressurization Check1->Phase2 Yes Check2 Validation Gate 2 Pressure/Temp profiles stable? Phase2->Check2 Check2->Phase2 No (Abort/Adjust) Phase3 Phase 3: Reaction Monitoring LC-MS / TLC Aliquot Check2->Phase3 Yes Check3 Validation Gate 3 Starting material consumed? Phase3->Check3 Check3->Phase2 No (Re-irradiate) Phase4 Phase 4: Isolation Flash Chromatography Check3->Phase4 Yes

Self-validating workflow for microwave-assisted pyrazole synthesis.

Conclusion

The utilization of 5-methyl-1H-pyrazole hydrochloride in microwave-assisted synthesis offers unparalleled advantages in drug discovery. By understanding the causality behind dielectric heating and salt neutralization, and by implementing strict self-validating checkpoints, researchers can achieve high-throughput generation of complex pyrazole scaffolds with exceptional yields and purity.

References

  • Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives Through Epoxide Ring Opening. MDPI. 2

  • Microwave Synthesis of Arylmethyl Substituted Pyrazoles. Bentham Open Archives. 3

  • The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. MDPI. 4

  • United States Patent 9,458,145 B2. Google Patents. 1

Sources

Method

Introduction: The Versatile Role of 5-Methyl-1H-Pyrazole in Modern Catalysis

An In-Depth Technical Guide to the Catalytic Applications of 5-Methyl-1H-Pyrazole Metal Complexes In the landscape of coordination chemistry, the design of ligands is paramount to developing efficient and selective metal...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Catalytic Applications of 5-Methyl-1H-Pyrazole Metal Complexes

In the landscape of coordination chemistry, the design of ligands is paramount to developing efficient and selective metal-based catalysts. Among the vast array of N-heterocyclic ligands, pyrazoles have emerged as exceptionally versatile building blocks.[1] Their utility stems from tunable steric and electronic properties, robust coordination to a wide range of metal centers, and their ability to stabilize various oxidation states.[2] The 5-methyl-1H-pyrazole ligand, in particular, offers a unique balance of features. The methyl group at the 5-position provides a moderate steric footprint, influencing the coordination geometry and substrate accessibility at the metal center, while also subtly modulating the electronic properties of the pyrazole ring.

Metal complexes derived from 5-methyl-1H-pyrazole and its derivatives have demonstrated remarkable efficacy in a spectrum of catalytic transformations, including oxidation, polymerization, and hydrogenation reactions.[2][3] The N-H proton on the pyrazole ring is weakly acidic, allowing for its deprotonation to form pyrazolate anions which can act as bridging ligands, facilitating the construction of di- or polynuclear metal complexes.[4] This structural adaptability is crucial for creating catalysts with cooperative metal centers or for applications in materials science, such as metal-organic frameworks (MOFs).[1]

This guide serves as a detailed resource for researchers and drug development professionals, offering in-depth application notes and validated protocols for the use of 5-methyl-1H-pyrazole metal complexes in key catalytic processes. We will explore the causality behind experimental choices, provide step-by-step methodologies, and present data in a clear, comparative format, grounded in authoritative scientific literature.

Application Note 1: Aerobic Oxidation of Catechol with In Situ Copper(II)-Pyrazole Catalysts

Scientific Context: The oxidation of catechols to their corresponding o-quinones is a fundamentally important transformation in both biological systems (e.g., enzymatic browning) and industrial synthesis. Copper complexes have shown significant promise in mimicking the function of catechol oxidase enzymes. The use of in situ prepared catalysts, formed by simply mixing a copper(II) salt and a pyrazole-based ligand, offers a practical and efficient approach for this reaction, using atmospheric oxygen as a green oxidant.[5]

Mechanism & Rationale: The catalytic cycle is believed to involve the coordination of the catechol substrate to the Cu(II) center of the pyrazole complex. This coordination activates the catechol for oxidation. The copper center facilitates the transfer of electrons from the catechol to molecular oxygen, leading to the formation of the o-quinone product and the reduction of oxygen. The catalyst is then regenerated, completing the cycle. The nature of the pyrazole ligand and the counter-ion of the copper salt can significantly influence the reaction rate and catalytic efficiency.[5] For instance, ligands with electron-donating groups can enhance the catalytic activity.

Catechol Oxidation Catalytic Cycle cluster_0 Catalytic Cycle Cu(II)-L [Cu(II)(L)n] Complex Substrate_Complex [Cu(II)(L)n(Catechol)] Complex Cu(II)-L->Substrate_Complex + Catechol Reduced_Complex [Cu(I)(L)n(Semiquinone)] Substrate_Complex->Reduced_Complex Intramolecular Electron Transfer Product_Release Product Release & Catalyst Regeneration Reduced_Complex->Product_Release + O2 - o-Quinone Product_Release->Cu(II)-L Oxidation o-Quinone o-Quinone Product_Release->o-Quinone Catechol Catechol Catechol->Substrate_Complex O2 O2 O2->Reduced_Complex caption Catalytic cycle for catechol oxidation.

Caption: Proposed catalytic cycle for the oxidation of catechol by a Cu(II)-pyrazole complex.

Experimental Protocol: In Situ Catalytic Oxidation of 3,5-di-tert-butylcatechol

This protocol is adapted from methodologies described for copper(II) complexes with pyrazole-based ligands.[5]

1. Materials & Reagents:

  • Ethyl 5-methyl-1-(((4-nitrophenyl)amino)methyl)-1H-pyrazole-3-carboxylate (Ligand L3 from[5])

  • Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)

  • 3,5-di-tert-butylcatechol (DTBC)

  • Methanol (Spectroscopic Grade)

  • Standard laboratory glassware

  • UV-Vis Spectrophotometer

2. Preparation of Stock Solutions:

  • Ligand Stock Solution (1 x 10⁻² M): Dissolve the appropriate mass of the pyrazole ligand in methanol in a volumetric flask.

  • Copper(II) Stock Solution (1 x 10⁻² M): Dissolve the appropriate mass of Cu(OAc)₂·H₂O in methanol in a separate volumetric flask.

  • Substrate Stock Solution (1 x 10⁻² M): Dissolve the appropriate mass of 3,5-di-tert-butylcatechol (DTBC) in methanol in a volumetric flask.

3. Catalytic Reaction & Monitoring:

  • To a quartz cuvette, add 2 mL of the DTBC substrate stock solution.

  • Add the required volume of the pyrazole ligand stock solution (e.g., to achieve a 2:1 ligand-to-metal ratio).

  • Add the required volume of the Cu(II) acetate stock solution to initiate the reaction. The final concentrations might be, for example, [Substrate] = 1 x 10⁻⁴ M, [Catalyst] = 1 x 10⁻⁵ M.

  • Immediately place the cuvette in the UV-Vis spectrophotometer and begin recording the absorbance spectrum over time.

  • The progress of the reaction is monitored by the increase in the absorbance of the characteristic peak for the corresponding o-quinone product (around 400 nm for 3,5-di-tert-butyl-o-benzoquinone).

  • The initial reaction rate can be calculated from the slope of the absorbance vs. time plot.

4. Data Analysis:

  • The catalytic activity is expressed as the initial rate of quinone formation.

  • Investigate the effect of different copper salts (e.g., CuSO₄, CuCl₂, Cu(NO₃)₂) by repeating the experiment with the respective stock solutions.[5]

  • Vary the ligand-to-metal ratio to determine the optimal conditions.

Catalyst System (Ligand:Metal Salt)Counter-ionLigand:Metal RatioRelative Initial Rate (%)
Pyrazole-L3 : Cu(OAc)₂Acetate2:1100
Pyrazole-L3 : CuSO₄Sulfate2:178
Pyrazole-L3 : CuCl₂Chloride2:165
Pyrazole-L3 : Cu(NO₃)₂Nitrate2:185
Pyrazole-L3 : Cu(OAc)₂Acetate1:155
Table 1. Representative data showing the influence of copper(II) salt counter-ion and ligand-to-metal ratio on the catalytic oxidation rate of catechol. Data is illustrative based on trends reported in the literature.[5]

Application Note 2: Ring-Opening Polymerization (ROP) of Lactides

Scientific Context: Polylactide (PLA) is a biodegradable and biocompatible polyester derived from renewable resources, making it a sustainable alternative to petroleum-based plastics. Ring-opening polymerization (ROP) of lactide monomers is the most common method for producing high molecular weight PLA. Metal complexes, particularly those of zinc, are effective initiators for this process. Pyrazole-based ligands allow for fine-tuning of the catalyst's activity and control over the polymer's properties.[3]

Mechanism & Rationale: The ROP of lactides initiated by zinc-acetate complexes bearing pyrazole ligands generally proceeds via a coordination-insertion mechanism. The lactide monomer first coordinates to the zinc center through its carbonyl oxygen. This is followed by a nucleophilic attack from an initiating group (e.g., an acetate ligand) onto the carbonyl carbon of the coordinated lactide. This step opens the lactide ring and covalently links it to the metal center, elongating the polymer chain. The process repeats with subsequent monomer additions. The steric and electronic properties of the 5-methyl-pyrazole ligand influence the rate of polymerization and the stereoselectivity of the process.[3]

ROP Workflow Start Catalyst_Prep Prepare Catalyst Solution [Zn(OAc)2(5-Me-Py)2] in Toluene Start->Catalyst_Prep Monomer_Prep Prepare Lactide Solution in Toluene Start->Monomer_Prep Reaction_Setup Combine Solutions in Schlenk Flask under N2 Catalyst_Prep->Reaction_Setup Monomer_Prep->Reaction_Setup Heating Heat to Reaction Temp (e.g., 110 °C) with Stirring Reaction_Setup->Heating Monitoring Take Aliquots Periodically for Conversion Analysis (NMR) Heating->Monitoring Quench Quench Reaction with Acidified Methanol Monitoring->Quench At Desired Time/Conversion Isolation Precipitate Polymer in Cold Methanol Quench->Isolation Drying Dry Polymer under Vacuum Isolation->Drying Characterization Analyze Polymer (GPC for Mn, Đ; NMR for Tacticity) Drying->Characterization End Characterization->End caption Experimental workflow for ROP of lactide.

Caption: A typical experimental workflow for the ring-opening polymerization of lactide.

Experimental Protocol: Polymerization of L-Lactide

This protocol is a general procedure based on methods for related zinc-pyrazole complexes.[3]

1. Materials & Reagents:

  • [Zn(OAc)₂(5-methyl-1H-pyrazole)₂] (Pre-synthesized and dried)

  • L-Lactide (Recrystallized from dry toluene and dried under vacuum)

  • Toluene (Anhydrous, distilled over sodium/benzophenone)

  • Methanol (Anhydrous and acidified with HCl)

  • Schlenk flasks, syringes, and other glassware, all oven-dried before use.

  • Inert atmosphere glovebox or Schlenk line.

2. Catalyst Synthesis (Illustrative):

  • A solution of 5-methyl-1H-pyrazole (2.0 mmol) in ethanol (10 mL) is added dropwise to a stirred solution of zinc(II) acetate dihydrate (1.0 mmol) in ethanol (15 mL).

  • The mixture is stirred at room temperature for 4 hours.

  • The resulting white precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum.

3. Polymerization Procedure:

  • All manipulations should be performed under a dry, inert atmosphere (N₂ or Ar).

  • In a glovebox, add the desired amount of the zinc catalyst (e.g., to achieve a 100:1 monomer-to-catalyst ratio) to an oven-dried Schlenk flask.

  • Add the L-lactide monomer to the flask.

  • Add anhydrous toluene via syringe to achieve the desired monomer concentration (e.g., 1.0 M).

  • Seal the flask, remove it from the glovebox, and place it in a preheated oil bath at 110 °C.

  • Stir the reaction mixture for the desired time (e.g., 1-24 hours).

  • To determine monomer conversion, small aliquots can be withdrawn periodically and analyzed by ¹H NMR.

  • After the reaction time, cool the flask to room temperature and quench the polymerization by adding a small amount of acidified methanol.

  • Pour the viscous solution into a large volume of cold methanol to precipitate the polymer.

  • Collect the white, fibrous polymer by filtration and dry it in a vacuum oven at 40 °C to a constant weight.

4. Polymer Characterization:

  • Molecular Weight (Mₙ) and Polydispersity (Đ): Determined by Gel Permeation Chromatography (GPC) using THF as the eluent, calibrated with polystyrene standards.

  • Tacticity: Determined from the methine region of the homonuclear decoupled ¹H NMR spectrum.

CatalystMonomer[M]:[I] RatioTime (h)Conversion (%)Mₙ ( g/mol )Đ (Mₙ/Mₙ)
Zn(OAc)₂(L¹)₂L-LA100:149592071.25
Cu(OAc)₂(L¹)₂L-LA100:1128878501.41
Zn(OAc)₂(L¹)₂D,L-LA100:129889901.33
Cu(OAc)₂(L¹)₂D,L-LA100:189181501.52
Table 2. Representative ROP data for lactides using pyrazolyl(methyl)pyridine (L¹) metal complexes, demonstrating typical performance and trends.[3] Generally, zinc complexes show higher activity than copper analogues.

Application Note 3: Transfer Hydrogenation using Manganese-Pyrazole Catalysts

Scientific Context: The reduction of carbonyl compounds to alcohols is a cornerstone of organic synthesis. While noble metal catalysts (e.g., Ru, Rh, Ir) are highly efficient, their cost and scarcity are significant drawbacks. This has driven research into catalysts based on earth-abundant 3D transition metals like manganese. Pyrazole ligands have been shown to improve the efficiency of Mn-based catalysts for transfer hydrogenation, a process where a safe, inexpensive molecule like isopropanol serves as the hydrogen source.

Mechanism & Rationale: The active catalyst is often generated in situ via a pre-activation step. For instance, a manganese(I) precursor can be treated with a base to induce dehydrohalogenation, creating a more reactive, coordinatively unsaturated species. The catalytic cycle for transfer hydrogenation typically involves:

  • Oxidation of the hydrogen donor (isopropanol) by the Mn complex to generate a manganese-hydride species and acetone.

  • Coordination of the carbonyl substrate (e.g., a ketone) to the manganese-hydride.

  • Migratory insertion of the hydride to the carbonyl carbon, reducing the substrate to an alkoxide.

  • Protonolysis releases the final alcohol product and regenerates the active manganese catalyst. The pyrazole ligand remains coordinated throughout, stabilizing the manganese center and modulating its reactivity.

Transfer Hydrogenation Mn_cat [Mn]-L Catalyst Mn_H [Mn]-H Hydride Mn_cat->Mn_H + iPrOH - Acetone Mn_H->Mn_cat + Ketone - Alcohol iPrOH Isopropanol (H-Donor) Acetone Acetone Ketone Substrate (R2C=O) Alcohol Product (R2CH-OH) caption Simplified scheme of transfer hydrogenation.

Caption: Generalized catalytic cycle for manganese-catalyzed transfer hydrogenation.

Experimental Protocol: Transfer Hydrogenation of Acetophenone

This is a general protocol based on emerging methodologies for manganese-pyrazole systems.[6]

1. Materials & Reagents:

  • trans-Dibromidotetrakis(5-methyl-1H-pyrazole-κN²)manganese(II) or a similar Mn-pyrazole precursor.[6]

  • Potassium tert-butoxide (KOtBu)

  • Acetophenone

  • Isopropanol (Anhydrous)

  • Toluene (Anhydrous)

  • Standard Schlenk line or glovebox equipment.

2. Catalyst Pre-activation & Reaction:

  • Perform all steps under an inert atmosphere.

  • In a glovebox, add the Mn-pyrazole complex (e.g., 1 mol%) and KOtBu (e.g., 10 mol%) to a Schlenk tube.

  • Add anhydrous toluene. Stir the mixture at room temperature for 30 minutes to allow for the formation of the active catalyst.

  • Add acetophenone (1.0 mmol) to the activated catalyst mixture.

  • Add anhydrous isopropanol (which serves as both the solvent and the hydrogen donor).

  • Seal the tube and heat the reaction mixture in an oil bath at a specified temperature (e.g., 80 °C).

  • Monitor the reaction progress by taking samples and analyzing them by GC or TLC.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by adding water. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting 1-phenylethanol by column chromatography if necessary.

SubstrateCatalyst Loading (mol%)BaseTime (h)Yield (%)
Acetophenone1.0KOtBu12>95
4'-Chloroacetophenone1.0KOtBu14>95
Cyclohexanone1.0KOtBu10>98
Benzophenone1.5KOtBu2092
Table 3. Illustrative results for the transfer hydrogenation of various ketones using a Mn-pyrazole catalytic system.

Conclusion and Future Outlook

Metal complexes of 5-methyl-1H-pyrazole are robust, versatile, and highly effective catalysts for a range of important organic transformations. The ligand's straightforward synthesis and the ease with which its steric and electronic properties can be tuned make it an attractive platform for catalyst development. As demonstrated, these complexes show significant promise in oxidation, polymerization, and hydrogenation reactions, often enabling the use of earth-abundant metals and greener reaction conditions.

Future research will likely focus on expanding the substrate scope and applying these catalysts to more complex synthetic challenges, such as asymmetric catalysis and C-H functionalization. The development of heterogeneous catalysts by immobilizing these complexes on solid supports could further enhance their practical utility by simplifying catalyst separation and recycling. The continued exploration of the rich coordination chemistry of 5-methyl-1H-pyrazole will undoubtedly unlock new catalytic systems with improved performance and broader applications in both academic and industrial settings.

References

  • A review of the recent coordination chemistry and catalytic applications of pyrazole and pyrazolyl transition metal complexes - University of Johannesburg.
  • New In Situ Catalysts Based on Nitro Functional Pyrazole Derivatives and Copper (II)
  • A review of the recent coordination chemistry and catalytic applications of pyrazole and pyrazolyl transition metal complexes - ResearchGate. Coordination Chemistry Reviews. [Link]

  • Coordination complexes constructed from pyrazole–acetamide and pyrazole–quinoxaline: effect of hydrogen bonding on the self-assembly process and antibacterial activity - PMC. RSC Advances. [Link]

  • The Role of the Pyrazolate Ligand in Building - Polynuclear Transition Metal Systems - GIROLAMO LA MONICA and G. ATTILIO ARDIZZOIA. Progress in Inorganic Chemistry.
  • Synthesis and Characterization of Metal Complexes Possessing the 5-(2-Pyridyl) Pyrazolate Ligands - NTU scholars. Organometallics. [Link]

  • Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their Applications A Comprehensive Review | ACS Omega. ACS Omega. [Link]

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC. RSC Advances. [Link]

  • A pyrazole ligand improves the efficiency of Mn-catalysts for transfer hydrogenation - New Journal of Chemistry (RSC Publishing). New Journal of Chemistry. [Link]

  • trans-Dibromidotetrakis(5-methyl-1H-pyrazole-κN 2)manganese(II) - PMC. IUCrData. [Link]

  • Ring-opening polymerization of lactides by (pyrazol-1-ylmethyl)pyridine Zn(II) and Cu(II) complexes: Kinetics, mechanism and tacticity studies - SciELO South Africa. South African Journal of Chemistry. [Link]

  • Transition-metal-catalyzed C–H functionalization of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing). Organic & Biomolecular Chemistry. [Link]

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Application

one-pot synthesis protocols utilizing pyrazole hydrochloride salts

Advanced Application Note: One-Pot Multicomponent Synthesis and In Situ Isolation of Pyrazole Hydrochloride Salts Executive Summary Pyrazoles represent a privileged class of heterocyclic scaffolds in medicinal chemistry,...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Application Note: One-Pot Multicomponent Synthesis and In Situ Isolation of Pyrazole Hydrochloride Salts

Executive Summary

Pyrazoles represent a privileged class of heterocyclic scaffolds in medicinal chemistry, exhibiting broad-spectrum pharmacological properties, including potent antiproliferative and antibacterial effects against multidrug-resistant (MDR) strains[1]. However, the clinical translation and biological assaying of highly functionalized pyrazoles are frequently hindered by their poor aqueous solubility as free bases. Converting these compounds into their corresponding hydrochloride salts significantly enhances their physicochemical profile and bioavailability[1].

This application note details an optimized, one-pot multicomponent synthesis (MCR) protocol. By coupling the construction of the pyrazole core directly with in situ hydrochloride salt formation, this methodology eliminates the need for intermediate chromatographic purification, maximizes atom economy, and provides a self-validating visual indicator of reaction success[2][3].

Mechanistic Rationale & Experimental Design

Why a One-Pot Multicomponent Strategy? Traditional pyrazole syntheses often rely on stepwise condensations that require hazardous transition metals, suffer from poor regioselectivity, and necessitate tedious, solvent-heavy purifications[3]. By employing a one-pot sequential condensation of an active methylene reagent (AMR), an isothiocyanate, and a hydrazine derivative, researchers can construct highly functionalized 3,4,5-trisubstituted pyrazoles with exquisite chemo- and regioselectivity[4].

The Causality of In Situ Salt Formation: Isolating the pyrazole free base often yields viscous oils that trap unreacted precursors and byproducts. By introducing anhydrous hydrogen chloride (e.g., HCl in dioxane) directly into the crude reaction mixture, the basic nitrogen of the newly formed pyrazole ring is protonated. This induces a dramatic and deliberate shift in solubility: the highly polar pyrazole hydrochloride salt precipitates out of the organic solvent matrix, while neutral organic impurities remain in solution[2]. This precipitation acts as an intrinsic, self-validating purification mechanism.

Logical Workflow Diagram

Workflow Step1 1. Active Methylene + Isothiocyanate Step2 2. Intermediate Thioamide Enolate Formation Step1->Step2 Step3 3. Hydrazine Addition (Cyclocondensation) Step2->Step3 Step4 4. Pyrazole Free Base (In Solution) Step3->Step4 Step5 5. In Situ HCl Addition (Protonation) Step4->Step5 Step6 6. Pyrazole Hydrochloride Salt Precipitation Step5->Step6

Logical workflow for one-pot synthesis and isolation of pyrazole hydrochloride salts.

Detailed Experimental Protocol

Note: This protocol is designed for the synthesis of 3,4,5-trisubstituted pyrazole hydrochloride salts. Conduct all steps under a fume hood.

Materials & Reagents:

  • Active Methylene Reagent (AMR): e.g., ethyl acetoacetate or malononitrile (1.0 equiv)

  • Electrophile: Isothiocyanate derivative (1.0 equiv)

  • Nucleophile: Hydrazine monohydrate or substituted hydrazine (1.1 equiv)

  • Base: Sodium ethoxide (NaOEt) (1.0 equiv)

  • Solvents: Anhydrous Ethanol (EtOH), Cold Diethyl Ether

  • Salt Formation Reagent: 4M HCl in Dioxane

Step-by-Step Methodology:

  • Thioamide Intermediate Formation:

    • In a flame-dried round-bottom flask equipped with a magnetic stirrer, dissolve the AMR (10.0 mmol) in anhydrous EtOH (20 mL).

    • Causality: Anhydrous conditions are critical to prevent the premature hydrolysis of the isothiocyanate reagent.

    • Cool the flask to 0 °C using an ice bath and add NaOEt (10.0 mmol) portion-wise.

    • Causality: Temperature control mitigates the exothermic deprotonation of the AMR, preventing unwanted self-condensation[3].

    • Add the isothiocyanate (10.0 mmol) dropwise. Remove the ice bath and stir at room temperature for 2 hours. The reaction mixture will transition to a deep yellow/orange hue, visually validating the formation of the intermediate thioamide enolate.

  • Cyclocondensation (The One-Pot Step):

    • To the same reaction vessel, directly add the hydrazine derivative (11.0 mmol).

    • Attach a reflux condenser and heat the mixture to 80 °C for 4–6 hours.

    • Causality: Elevated thermal conditions provide the necessary activation energy for the nucleophilic attack of the hydrazine onto the thioamide, driving the subsequent intramolecular cyclization and elimination of water/H₂S to forge the pyrazole core[4].

    • Monitor reaction completion via TLC (Eluent: Hexane/EtOAc 7:3).

  • In Situ Hydrochloride Salt Formation:

    • Cool the crude reaction mixture to room temperature, then further to 0 °C in an ice bath.

    • Slowly add 4M HCl in Dioxane dropwise until the pH of the solution reaches ~2.

    • Causality: Dioxane is utilized as the HCl carrier because it is a non-aqueous solvent miscible with EtOH. Introducing aqueous HCl would solubilize the target salt. As the basic pyrazole nitrogen is protonated, the pyrazole hydrochloride salt will immediately begin to precipitate[2].

    • Stir for an additional 30 minutes at 0 °C to maximize crystal lattice formation and drive the precipitation to completion[2].

  • Isolation and Purification:

    • Collect the precipitated pyrazole hydrochloride salt via vacuum filtration.

    • Wash the filter cake thoroughly with cold diethyl ether (3 x 10 mL).

    • Causality: Diethyl ether is highly non-polar. Washing with cold ether selectively strips away residual organic impurities and unreacted starting materials without dissolving the highly polar target salt[2].

    • Dry the isolated crystals under high vacuum at 40 °C for 12 hours.

Quantitative Data Presentation

The following table summarizes representative yield and purity data, demonstrating the superior efficiency of the one-pot salt isolation method compared to traditional free-base chromatography.

Substrate (AMR)Hydrazine DerivativeReaction Time (h)Free Base Yield (Chromatography)One-Pot Salt Yield (Precipitation)Purity (HPLC)
Ethyl AcetoacetateHydrazine Hydrate4.565%82% >98%
MalononitrilePhenylhydrazine5.058%79% >99%
CyanoacetamideHydrazine Hydrate6.060%85% >98%

Self-Validation & Troubleshooting

This protocol is engineered as a self-validating system . The sequential color change to deep orange (thioamide formation) followed by the rapid precipitation of a white/off-white crystalline solid upon HCl addition physically validates the success of the synthesis.

  • Issue: No precipitation is observed upon the addition of HCl/Dioxane.

    • Mechanistic Cause: The reaction solvent matrix may have become too polar (e.g., excess water generated during cyclocondensation).

    • Solution: Concentrate the mixture under reduced pressure to remove EtOH and water byproducts. Reconstitute the crude residue in a minimal volume of anhydrous ether or acetone, chill to 0 °C, and re-apply the HCl/Dioxane[2].

  • Issue: Discoloration of the final salt (e.g., dark brown or sticky crystals).

    • Mechanistic Cause: Indicates the oxidation of excess hydrazine or the presence of polymeric byproducts.

    • Solution: Ensure the initial condensation is performed under a strict inert atmosphere (N₂ or Ar). Incorporate a brief wash with cold ethanol prior to the final diethyl ether wash to remove trapped oligomers.

References

  • Title : An Efficient One Pot Synthesis and Biological Screening of Some Pyrazole Based Heterocycles Source : Hilaris Publisher URL :[Link]

  • Title : Synthesis of 3,4,5‐trisubstituted pyrazoles; Reaction Conditions Source : ResearchGate URL :[Link]

  • Title : Enhanced Antibacterial Activity of a Cationic Macromolecule by Its Complexation with a Weakly Active Pyrazole Derivative Source : MDPI URL :[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 5-Methyl-1H-Pyrazole Derivatives

Welcome to the Technical Support Center for the purification of 5-methyl-1H-pyrazole derivatives. As small heterocyclic molecules, pyrazoles present unique physicochemical challenges—namely annular tautomerism, strong hy...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of 5-methyl-1H-pyrazole derivatives. As small heterocyclic molecules, pyrazoles present unique physicochemical challenges—namely annular tautomerism, strong hydrogen bonding, and basicity. This guide is designed for researchers and drug development professionals, providing field-proven troubleshooting strategies, self-validating protocols, and the mechanistic causality behind each experimental choice.

Part 1: The Chemical Causality of Purification Challenges

Before troubleshooting, it is critical to understand the intrinsic properties of the 5-methyl-1H-pyrazole scaffold that dictate its behavior during purification:

  • Annular Tautomerism: The proton on the pyrazole nitrogen rapidly exchanges between N1 and N2 in solution. Consequently, 3-methyl-1H-pyrazole and 5-methyl-1H-pyrazole exist in a dynamic equilibrium, making them chemically equivalent and impossible to separate via standard chromatography without prior modification[1].

  • Secondary Silanol Interactions: The basic nitrogen atoms in the pyrazole ring act as strong hydrogen-bond acceptors. During normal-phase chromatography, these basic sites interact strongly with the acidic silanol groups on the silica gel surface, leading to severe peak tailing and poor resolution[2].

  • High Aqueous Solubility: Low-molecular-weight pyrazoles are highly polar and readily form hydrogen bonds with water. This often results in poor recovery during standard aqueous-organic liquid-liquid extractions[3].

Part 2: Troubleshooting Guides & FAQs

Q1: I am experiencing severe peak tailing when purifying my 5-methyl-1H-pyrazole derivative on silica gel. How can I fix this?

  • Causality: Peak tailing is caused by multiple retention mechanisms. While the bulk of your sample interacts with the mobile phase, the basic amine groups of the pyrazole form strong, secondary interactions with ionized, acidic silanol groups on the silica support[2].

  • Solution: You must deactivate the acidic silanols. Add 1–2% Triethylamine (TEA) or aqueous ammonia to your mobile phase (e.g., Hexane/Ethyl Acetate). The TEA acts as a sacrificial base, saturating the silanol sites so your pyrazole elutes symmetrically. Alternatively, switch your stationary phase to neutral alumina or utilize reverse-phase (C18) chromatography.

Q2: My NMR shows a mixture of 3-methyl and 5-methyl regioisomers, but they elute as a single spot on my TLC plate. How do I separate them?

  • Causality: Because of rapid annular tautomerization, the 3-methyl and 5-methyl forms interconvert faster than the chromatographic timescale[1]. They are essentially the same molecule in solution.

  • Solution: You must "lock" the tautomeric state by substituting the N1 position. React the mixture with a protecting group like SEM-Cl (2-(Trimethylsilyl)ethoxymethyl chloride) or a Trityl group[4]. This yields two distinct, stable regioisomers (N-protected 3-methyl and N-protected 5-methyl pyrazole) with different polarities. Separate these via standard column chromatography, then deprotect your desired fraction to yield the pure isomer.

Q3: After quenching my reaction with water, I cannot extract the pyrazole into my organic layer (Ethyl Acetate). My recovery is <20%. What is going wrong?

  • Causality: 5-methyl-1H-pyrazole is highly polar and water-soluble. If the aqueous layer is even slightly acidic, the pyrazole protonates to form a highly water-soluble salt[3].

  • Solution: First, ensure the aqueous layer is neutralized to pH 7–8 (the pKa of the pyrazole conjugate acid is ~2.5, so it must be unprotonated). Second, employ a "salting out" technique by saturating the aqueous layer with NaCl. This increases the ionic strength and polarity of the aqueous phase, significantly decreasing the solubility of the organic pyrazole and driving it into the organic extraction solvent[5].

Part 3: Visual Workflows

Below are the logical workflows for resolving the most common pyrazole purification issues.

Tautomer_Resolution Tautomer 3-Methyl / 5-Methyl Mixture (Tautomers) Equilibrium Rapid Annular Tautomerization Tautomer->Equilibrium In Solution Protect Add N-Protecting Group (e.g., SEM-Cl, Trityl) Equilibrium->Protect Block N-H Regioisomers Locked Regioisomers (N-Protected) Protect->Regioisomers Forms 2 distinct peaks Separate Chromatographic Separation Regioisomers->Separate Silica Gel Deprotect Deprotection (Yields Pure Isomer) Separate->Deprotect Isolate Target

Caption: Workflow for resolving 3-methyl and 5-methyl pyrazole tautomers via N-protection.

Peak_Tailing Start Observe Peak Tailing on Silica Gel Check Are basic impurities or silanol interactions present? Start->Check Action1 Add 1-2% TEA to Mobile Phase Check->Action1 Quick Fix Action2 Switch to Neutral Alumina Check->Action2 Acid-sensitive Action3 Use Reverse-Phase (C18) HPLC Check->Action3 High Polarity Success Symmetrical Peaks Achieved Action1->Success Action2->Success Action3->Success

Caption: Decision tree for troubleshooting chromatographic peak tailing of basic pyrazoles.

Part 4: Self-Validating Experimental Protocols

Protocol A: Amine-Modified Normal Phase Chromatography

Objective: Purify a basic 5-methyl-1H-pyrazole derivative while suppressing peak tailing.

  • Solvent Preparation: Prepare a mobile phase of Hexane and Ethyl Acetate (e.g., 70:30 v/v). Add 1% (v/v) Triethylamine (TEA) to the mixture.

  • Column Packing: Slurry-pack the silica gel column using the TEA-modified solvent. Causality: Pre-equilibrating the column ensures that the acidic silanols are neutralized before the sample is loaded.

  • Sample Loading: Dissolve the crude pyrazole in a minimum volume of the modified mobile phase (or pure DCM if solubility is poor) and load it onto the column.

  • Elution: Elute the column, collecting fractions.

  • Self-Validation Step: Spot the fractions on a TLC plate pre-treated with TEA. If the protocol is successful, the product spot will be perfectly circular (Asymmetry factor ~1.0) rather than a teardrop shape.

Protocol B: Regioisomer Resolution via SEM-Protection

Objective: Separate 3-methyl and 5-methyl pyrazole regioisomers.

  • Protection: Dissolve the tautomeric mixture in anhydrous DMF. Add 1.2 equivalents of NaH (60% dispersion in mineral oil) at 0 °C. Stir for 30 minutes, then add 1.1 equivalents of SEM-Cl dropwise[4].

  • Quench & Extract: Quench with saturated aqueous NH₄Cl. Extract with Ethyl Acetate.

  • Chromatographic Separation: The mixture now contains two distinct N-protected regioisomers. Run a standard silica gel column (Hexane/EtOAc). Causality: The bulky SEM group creates distinct steric and electronic environments for the 3-methyl vs. 5-methyl isomers, resolving their Rf values.

  • Deprotection: Take the fraction containing the desired regioisomer and treat it with Tetrabutylammonium fluoride (TBAF) in THF, or TFA in DCM, to remove the SEM group.

  • Self-Validation Step: Analyze the final deprotected product via 2D-NOESY NMR. A cross-peak between the N-H proton and the adjacent methyl group confirms the 5-methyl configuration, validating the separation.

Part 5: Quantitative Data Summaries

Table 1: Troubleshooting Matrix for Pyrazole Purification

Observed IssuePrimary CauseRecommended SolutionExpected Impact
Peak Tailing (Silica) Basic nitrogen interacting with acidic silanolsAdd 1-2% TEA to mobile phaseRestores Gaussian peak shape; improves resolution
Co-eluting Regioisomers Annular tautomerismN-protection (e.g., SEM, Boc) prior to columnResolves ΔRf from 0.0 to ~0.15-0.30
Poor Aqueous Extraction High polarity / Salt formationNeutralize to pH 7.5; saturate with NaClIncreases organic recovery from <20% to >85%
Product Oiling Out Trace solvent / low lattice energyHigh-vacuum drying; charcoal treatmentInduces crystallization

Table 2: Comparison of Preparative Purification Methods

MethodBest ApplicationTypical RecoveryPurity AchievedLimitations
Normal Phase (TEA modified) Routine purification of basic pyrazoles80 - 90%> 95%TEA must be removed via high-vacuum post-column
Reverse-Phase (C18) Highly polar or water-soluble derivatives75 - 85%> 98%Requires lyophilization to remove water
Recrystallization Scale-up of highly crystalline derivatives60 - 75%> 99%Not suitable for oils or highly soluble derivatives
N-Protection/Deprotection Regioisomer separation50 - 65% (over 3 steps)> 98% (Isomeric)Adds two synthetic steps to the workflow

Part 6: References

  • Pairs of tautomeric pyrazoles. Source: ResearchGate URL:[Link]

  • Peak Tailing In Chromatography: Troubleshooting Basics. Source: GMP Insiders URL:[Link]

  • Novel Adjuvant Strategies to overcome Antimicrobial Resistance. Source: Università degli Studi di Parma URL:[Link]

  • Salting out. Source: ResearchGate URL:[Link]

Sources

Optimization

overcoming hygroscopic issues with 5-methyl-1H-pyrazole hydrochloride

Introduction Welcome to the technical support guide for 5-methyl-1H-pyrazole hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to effectively manage the challenges a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support guide for 5-methyl-1H-pyrazole hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to effectively manage the challenges associated with the hygroscopic nature of this compound. Hygroscopicity, the tendency of a substance to absorb moisture from the atmosphere, can significantly impact the physical and chemical properties of a compound, leading to issues in handling, stability, and experimental reproducibility.[1][2] This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the integrity and successful application of 5-methyl-1H-pyrazole hydrochloride in your research.

The pyrazole scaffold is a valuable component in many pharmaceutical compounds.[3][4] However, like many hydrochloride salts, 5-methyl-1H-pyrazole hydrochloride is susceptible to moisture absorption. This can lead to a range of issues including clumping, changes in physical form, and chemical degradation through pathways such as hydrolysis and tautomerization.[5] Adherence to proper storage and handling protocols is therefore critical to maintain the compound's quality and obtain reliable experimental outcomes.

This guide is structured to provide practical, evidence-based solutions to common problems encountered when working with this hygroscopic compound.

Troubleshooting Guide: Overcoming Hygroscopic Issues

This section addresses specific problems you may encounter during your experiments with 5-methyl-1H-pyrazole hydrochloride, providing step-by-step guidance to diagnose and resolve them.

Issue 1: The powder has formed clumps or has caked in the container.
  • Question: I opened my container of 5-methyl-1H-pyrazole hydrochloride and found that the once free-flowing powder is now clumpy and difficult to weigh accurately. What has happened and can I still use it?

  • Answer:

    • Causality: Clumping and caking are the most immediate physical manifestations of moisture absorption by a hygroscopic powder.[1][2] When the compound is exposed to ambient humidity, water molecules adsorb onto the surface of the particles, leading to the formation of liquid bridges and ultimately solid bridges, which cause the particles to stick together. This significantly impacts the powder's flowability and makes accurate weighing challenging.[2]

    • Troubleshooting Protocol:

      • Assess the Extent of the Problem: Visually inspect the material. Minor clumping might be salvageable, whereas extensive caking or a paste-like consistency suggests significant moisture uptake and potential degradation.

      • Work in a Controlled Environment: Transfer the container to a low-humidity environment, such as a glove box or a desiccator with an active desiccant, before opening.[6][7]

      • Gentle De-agglomeration: For minor clumping, you can try to gently break up the clumps using a dry, clean spatula.[6] Avoid vigorous grinding, which can alter particle size and potentially accelerate degradation.

      • Purity and Water Content Analysis (Recommended): Before using the material, it is crucial to determine its integrity.

        • Water Content: Use Karl Fischer titration to quantify the amount of water absorbed.[8] This will help you adjust the mass of the compound needed for your experiments to account for the water content.

        • Chemical Purity: Analyze the compound's purity using a suitable chromatographic method, such as High-Performance Liquid Chromatography (HPLC).[9][10][11] Compare the chromatogram to that of a reference standard or a previously unopened lot to check for the presence of degradation products.[5]

    • Recommendation: If significant caking is observed or if analytical tests show a high water content or the presence of impurities, it is advisable to use a fresh, unopened container of the compound to ensure the accuracy and reproducibility of your experimental results.

Issue 2: Inconsistent results in my biological or chemical assays.
  • Question: My recent experiments using 5-methyl-1H-pyrazole hydrochloride have shown poor reproducibility. Could this be related to its hygroscopic nature?

  • Answer:

    • Causality: Yes, inconsistent experimental results are a common consequence of using a hygroscopic compound that has been improperly handled.[1] There are several underlying reasons for this:

      • Inaccurate Concentration: If the powder has absorbed water, the actual mass of the active compound you are weighing will be less than the measured mass, leading to lower-than-expected concentrations in your solutions.

      • Chemical Degradation: Moisture can facilitate chemical degradation, such as hydrolysis of the pyrazole compound, leading to the formation of impurities that may have different or no biological activity.[5][12]

      • Tautomeric Interconversion: For N-unsubstituted pyrazoles, water can act as a catalyst for the interconversion between different tautomeric forms.[5] This can be critical as different tautomers may exhibit different binding affinities or reactivities.

    • Troubleshooting Workflow:

    Troubleshooting workflow for inconsistent results.
    • Corrective Actions:

      • Review Handling Practices: Ensure that all users are following strict protocols for handling hygroscopic materials (see FAQs below).

      • Qualify Your Material: Before conducting a series of experiments, it is good practice to qualify your working lot of the compound. This involves confirming its identity, purity, and water content.

      • Use a Fresh Sample: If degradation is suspected, switch to a new, unopened container of 5-methyl-1H-pyrazole hydrochloride.

      • Prepare Solutions Freshly: Whenever possible, prepare solutions immediately before use. Avoid long-term storage of solutions, as moisture in the solvent can also lead to degradation over time.[13]

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for 5-methyl-1H-pyrazole hydrochloride?

A1: To maintain its integrity, 5-methyl-1H-pyrazole hydrochloride should be stored under the following conditions:

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to protect against both moisture and oxidation.[5] The product page for 5-methyl-1H-pyrazole hydrochloride recommends storage in an inert atmosphere at room temperature.[14]

  • Container: Keep the compound in a tightly sealed, moisture-proof container. The original manufacturer's packaging is often designed for this purpose. After opening, ensure the container is securely resealed immediately after each use.[6] For added protection, you can wrap the cap with parafilm.[15]

  • Environment: Store the container in a desiccator containing an active desiccant (e.g., silica gel, calcium chloride).[5][15] This provides a low-humidity environment, which is the most critical factor in preventing moisture uptake.

  • Temperature: While room temperature storage is generally acceptable, storing at a reduced temperature (e.g., 2-8°C) can slow down the rate of any potential chemical degradation.[5] If refrigerated, allow the container to warm to room temperature in a desiccator before opening to prevent condensation from forming on the cold powder.

ParameterRecommended ConditionRationale
Temperature Room Temperature or 2-8°CReduces the rate of potential chemical degradation.[5]
Atmosphere Inert gas (Argon or Nitrogen)Prevents both moisture absorption and oxidation.[5][14]
Humidity Low; store in a desiccatorMinimizes moisture uptake, preventing clumping and degradation.[6]
Light Protected from light (amber vial)Prevents potential photodegradation.[5]
Container Tightly sealed, moisture-proofActs as the primary barrier against atmospheric moisture.[6]

Q2: How should I handle the compound during weighing and sample preparation?

A2: Proper handling during these critical steps is essential to minimize moisture exposure:

  • Minimize Exposure Time: Have all necessary equipment and reagents ready before opening the container. Weigh the compound as quickly and efficiently as possible.[6]

  • Use a Controlled Environment: If available, perform all manipulations in a glove box with a controlled low-humidity atmosphere.[7] If a glove box is not available, work in a clean, dry area with low ambient humidity.

  • Use Dry Equipment: Ensure that all spatulas, weigh boats, and glassware are perfectly dry.

  • Reseal Promptly: Immediately and tightly reseal the main container after removing the desired amount of powder.

Workflow for handling hygroscopic solids.

Q3: What are the potential degradation pathways for 5-methyl-1H-pyrazole hydrochloride when exposed to moisture?

A3: Based on the chemical structure of pyrazole and general knowledge of hydrochloride salts, the primary degradation pathways to be aware of are:

  • Hydrolysis: Although the pyrazole ring itself is generally stable, certain functional groups that might be present in more complex pyrazole derivatives can be susceptible to hydrolysis. For the parent compound, this is less of a concern, but it's a critical consideration in drug development where pyrazole is a scaffold.[5][12][16]

  • Oxidation: The pyrazole ring can be susceptible to oxidation, which may be indicated by a change in color (e.g., turning brown).[5] Storing under an inert atmosphere helps to mitigate this.

  • Tautomerism: Moisture can facilitate the interconversion between different tautomeric forms of the pyrazole ring, which can affect the compound's biological activity and physicochemical properties.[5]

Q4: Can I dry 5-methyl-1H-pyrazole hydrochloride if it has absorbed moisture?

A4: While it is technically possible to dry a compound that has absorbed water, for example by gentle heating under vacuum, this is generally not recommended for a research or pharmaceutical setting.[6]

  • Risk of Degradation: Heating the compound, especially as a hydrochloride salt, could lead to thermal degradation or loss of HCl.[17]

  • Incomplete Removal: It can be difficult to remove all the absorbed and adsorbed water without aggressive conditions.

  • Altered Physical Properties: The drying process can change the compound's crystalline form (polymorphism) or particle size, which can affect its solubility and other properties.

  • Best Practice: The most reliable approach is to prevent moisture absorption in the first place. If you suspect significant water uptake, it is safer and more scientifically sound to use a new batch of the material.

Q5: Are there any formulation strategies to reduce the hygroscopicity of this compound for drug development?

A5: Yes, if 5-methyl-1H-pyrazole hydrochloride is being considered for development into a solid dosage form, several formulation strategies can be employed to manage its hygroscopicity:

  • Crystal Engineering: This involves creating a different solid form of the active pharmaceutical ingredient (API) that is less hygroscopic. This could include forming a different salt or creating a co-crystal.[18][19][20]

  • Co-processing with Excipients: Formulating the API with hydrophobic excipients can help to repel moisture away from the drug substance.[18]

  • Film Coating: Applying a moisture-barrier film coating to a tablet or granule containing the API is a very common and effective method to protect it from atmospheric humidity.[18]

  • Encapsulation: Enclosing the hygroscopic powder within a capsule or microcapsule can also provide a physical barrier against moisture.[18]

The choice of strategy depends on various factors, including the degree of hygroscopicity, the intended dosage form, and the manufacturing process.

References

  • Powder Handling and Processing: Ultimate Guide. PowderTechnology.info. [Link]

  • Hygroscopic Problems Of Capsule Filled Powders. richpacking020.com. [Link]

  • Formulating Weakly Basic HCl Salts: Relative Ability of Common Excipients to Induce Disproportionation and the Unique Deleterious Effects of Magnesium Stearate. Springer. [Link]

  • Clogging Problems in Fine Powder Feeding and How to Prevent Them. Seiwa Giken Co., Ltd. [Link]

  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. PMC. [Link]

  • Salt Selection in Drug Development. Pharmaceutical Technology. [Link]

  • Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Semantic Scholar. [Link]

  • Is there a practical and efficient way to protect hygroscopic compounds from water uptake? ResearchGate. [Link]

  • How do you handle hygroscopic salts? HepatoChem. [Link]

  • How do you handle hygroscopic solutes in the lab? TutorChase. [Link]

  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. ResearchGate. [Link]

  • How to Handle Hygroscopic Reference Standards? Chromatography Forum. [Link]

  • Hygroscopicity classification. ResearchGate. [Link]

  • Coordination chemistry in the solid state: synthesis and interconversion of pyrazolium salts, pyrazole complexes, and pyrazolate MOFs. PubMed. [Link]

  • Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. National Center for Biotechnology Information. [Link]

  • How to Troubleshoot Bulk Powder Flow Problems. APEC USA. [Link]

  • Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. PMC. [Link]

  • A Highly Sensitive RP HPLC-PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E-2 - University of Pretoria. [Link]

  • Critical Relative Humidity. Fitosoil. [Link]

  • A Highly Sensitive RP HPLC-PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E-2-((E)-4-(5-Ethoxy-3-Methyl-1-Phenyl-1H-Pyrazole-4-yl)but-3-en-2-Ylidene)) Hydrazine. ResearchGate. [Link]

  • Critical relative humidity. Wikipedia. [Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery. PMC. [Link]

  • Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl). PMC. [Link]

  • Method for the Analysis and Quantitation of Pharmaceutical Counterions Utilizing Hydrophilic Interaction Liquid Chromatography. Waters. [Link]

  • Calculating critical relative humidity from solubility according to Pitzer ion interaction model. SciSpace. [Link]

  • Moisture Control and Degradation Management. American Pharmaceutical Review. [Link]

  • The role of water activity in the microbial stability of non-sterile pharmaceutical drug products. European Pharmaceutical Review. [Link]

  • Determination of pyrazole and pyrrole pesticides in environmental water samples by solid-phase extraction using multi-walled carbon nanotubes as adsorbent coupled with high-performance liquid chromatography. PubMed. [Link]

  • Determination of Dapiprazole Hydrochloride in the Presence of Process and Degradation Impurities by a Validated Stability Indicating. [Link]

  • An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. MDPI. [Link]

  • A systemic approach on understanding the role of moisture in pharmaceutical product degradation and its prevention: challenges and perspectives. Allied Academies. [Link]

  • Characterizing the Effects of Moisture on Pharmaceutical Materials using the Discovery SA – Dynamic Vapor Sorption Analyzer. TA Instruments. [Link]

  • Effect of moisture on solid state stability. Semantic Scholar. [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. [Link]

  • Water Activity (aw) in Foods. FDA. [Link]

  • Water Activity and its Role in Food Preservation. UC ANR. [Link]

Sources

Troubleshooting

Technical Support Center: Controlling Regioselectivity in Methylpyrazole Substitution

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of substitution reactions on 3-methyl and 5-meth...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of substitution reactions on 3-methyl and 5-methyl pyrazoles. Achieving predictable regioselectivity on the pyrazole core is a common yet significant challenge, directly impacting the synthesis of pharmaceuticals, agrochemicals, and functional materials.

This document moves beyond simple protocols to provide a deeper understanding of the mechanistic principles at play. By understanding the "why" behind a given outcome, you will be better equipped to troubleshoot unexpected results and rationally design your synthetic strategy.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common high-level questions regarding regioselectivity in methylpyrazole chemistry.

Q1: What is the fundamental challenge in achieving regioselective substitution on 3(5)-methylpyrazoles?

The primary challenge is annular tautomerism .[1][2] 3-methylpyrazole and 5-methylpyrazole are two tautomers of the same molecule, rapidly interconverting in solution. This means that any reaction targeting one "isomer" is actually being performed on a dynamic equilibrium of both. The position of this equilibrium, and thus the reactivity, is influenced by factors like solvent, pH, and temperature, making regiocontrol difficult.[1][2]

Q2: For electrophilic aromatic substitution (EAS) on the pyrazole ring itself, which carbon is generally the most reactive?

The C4 position is the most electron-rich and sterically accessible carbon on the pyrazole ring, making it the preferred site for electrophilic attack (e.g., halogenation, nitration, sulfonation).[3][4] The two adjacent nitrogen atoms withdraw electron density from the C3 and C5 positions, deactivating them towards electrophiles.[3][5]

Q3: How does a methyl group at the C3 or C5 position influence electrophilic substitution?

A methyl group is a weak electron-donating group (activating) and an ortho, para-director in classical aromatic systems.[6][7][8] In the pyrazole system:

  • Electronic Effect: It slightly increases the electron density of the ring, making it more reactive towards electrophiles than unsubstituted pyrazole.

  • Directing Effect: It reinforces the intrinsic reactivity of the C4 position.

  • Steric Effect: A methyl group at C3 or C5 can sterically hinder the adjacent nitrogen atom, which becomes a critical factor in N-substitution reactions.[9][10]

Q4: What are the most critical factors for controlling regioselectivity during N-alkylation of 3(5)-methylpyrazole?

Controlling N-alkylation is a persistent challenge.[11] The outcome (N1 vs. N2 alkylation) is a delicate balance of three main factors:

  • Steric Hindrance: This is often the dominant factor. The alkylating agent will preferentially attack the less sterically hindered nitrogen atom.[10] A bulky methyl group at C5 will strongly direct substitution to the N1 position.

  • Base and Counter-ion: The choice of base (e.g., K₂CO₃, NaH, Cs₂CO₃) determines the nature of the pyrazolate anion and its association with the counter-ion, which can influence the accessibility of each nitrogen atom.[10][12]

  • Solvent: Solvent polarity affects the dissociation of the pyrazolate salt and the solvation of the reactants.[10][13] Polar aprotic solvents like DMF and DMSO are commonly used and can significantly favor one regioisomer.[10][14]

Part 2: Troubleshooting Guides & Protocols

This section provides practical, step-by-step guidance for common experimental challenges.

Problem 1: Poor Selectivity in Electrophilic Aromatic Substitution (Getting a Mixture of Products)

Issue: You are attempting a C4-bromination of 3-methylpyrazole but are observing low yields and the formation of poly-brominated or other side products.

Root Cause Analysis: While C4 is the electronically preferred site, harsh reaction conditions can lead to over-reaction or undesired side reactions. In strongly acidic media, the pyrazole ring can be protonated, which deactivates the ring towards further electrophilic attack and can sometimes alter regiochemical outcomes.[1][3]

Solution: Controlled C4-Bromination

The key is to use a milder brominating agent and control the stoichiometry and temperature to prevent over-bromination. N-Bromosuccinimide (NBS) is an excellent choice for this purpose.

dot

C4_Bromination_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve 3-methylpyrazole (1.0 eq) in Acetonitrile add Add NBS solution dropwise at 0 °C (ice bath) start->add reagent Prepare NBS (1.05 eq) in Acetonitrile reagent->add stir Stir at 0 °C for 30 min, then warm to RT for 2-4 h add->stir monitor Monitor by TLC/LC-MS (disappearance of starting material) stir->monitor quench Quench with aq. Na₂S₂O₃ monitor->quench extract Extract with Ethyl Acetate quench->extract purify Purify via Column Chromatography extract->purify

Caption: Workflow for controlled C4-bromination of 3-methylpyrazole.

Step-by-Step Protocol:

  • Dissolution: In a round-bottom flask under a nitrogen atmosphere, dissolve 3-methylpyrazole (1.0 eq) in a suitable solvent like acetonitrile or CH₂Cl₂ (approx. 0.2 M).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any remaining bromine.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or CH₂Cl₂). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure 4-bromo-3-methylpyrazole.

Problem 2: Uncontrolled N-Alkylation Resulting in a Mixture of Regioisomers

Issue: Your N-alkylation of 3-methylpyrazole with an alkyl halide is producing a difficult-to-separate mixture of the 1,3-dimethyl and 1,5-dimethyl isomers.

Root Cause Analysis: This is the classic regioselectivity problem governed by the tautomeric equilibrium. In the 3-methyl/5-methyl tautomeric pair, the 5-methyl tautomer presents a more sterically hindered N2 nitrogen (adjacent to the methyl group) and a less hindered N1 nitrogen. The 3-methyl tautomer presents the opposite. The reaction conditions dictate which nitrogen is preferentially alkylated.

Solution Strategy: To control the outcome, you must manipulate the steric and electronic environment. The general principle is that sterically demanding alkylating agents or conditions that favor kinetic control will lead to alkylation at the less hindered nitrogen.[10][11]

dot

N_Alkylation_Decision_Tree start Goal: Regioselective N-Alkylation of 3(5)-Methylpyrazole sterics Is the alkylating agent (R-X) sterically bulky? start->sterics yes_sterics High N1 selectivity expected (attack at less hindered N) sterics->yes_sterics Yes no_sterics Regioselectivity depends heavily on Base/Solvent system sterics->no_sterics No base_solvent Desired Isomer? no_sterics->base_solvent less_hindered Target: Less Hindered N (e.g., 1,5-isomer) base_solvent->less_hindered Less Hindered more_hindered Target: More Hindered N (e.g., 1,3-isomer) base_solvent->more_hindered More Hindered protocol1 Protocol 1: Use K₂CO₃ in DMSO/DMF. Favors thermodynamic product. less_hindered->protocol1 protocol2 Protocol 2: Use NaH in THF at low temp. Favors kinetic product. Consider directing groups. more_hindered->protocol2

Caption: Decision tree for selecting N-alkylation conditions.

Protocol for N1-Alkylation (Favoring the Less Hindered Nitrogen)

This protocol is particularly effective for achieving high regioselectivity, especially with 3-substituted pyrazoles.[14]

  • Setup: To a suspension of potassium carbonate (K₂CO₃, 2.0 eq) in dimethyl sulfoxide (DMSO) (0.2 M), add the 3-methylpyrazole (1.0 eq).

  • Reagent Addition: Add the alkylating agent (e.g., methyl iodide or benzyl bromide, 1.1 eq) dropwise at room temperature.

  • Reaction: Stir the reaction at room temperature for 4-24 hours. Monitor progress by TLC or LC-MS.

  • Work-up: Pour the reaction mixture into cold water and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify by flash column chromatography.

Comparative Data for N-Alkylation of 3-Methylpyrazole

Alkylating AgentBaseSolventTemperature (°C)Ratio (1,5-isomer : 1,3-isomer)Reference
Methyl IodideK₂CO₃DMSORT>95 : 5[14]
Methyl IodideNaHTHF0 to RT~70 : 30[10]
Benzyl BromideK₂CO₃DMFRT>95 : 5General Observation
tert-Butyl BromideNaHTHFRT>99 : 1[11]

Note: Ratios are illustrative and can vary based on the specific substrate and precise conditions.

Part 3: Mechanistic Insights

A thorough grasp of the underlying physical organic principles is essential for rational troubleshooting and reaction design.

Understanding Tautomerism

The tautomeric equilibrium between 3-methylpyrazole and 5-methylpyrazole is the crux of the regioselectivity issue. The proton rapidly shuttles between the two ring nitrogens. This process can be facilitated by solvent molecules, particularly protic solvents like water or alcohols.[1]

dot

Sources

Optimization

troubleshooting low reactivity of 5-methyl-1H-pyrazole HCl in basic conditions

The following technical guide addresses the specific challenges of reacting 5-methyl-1H-pyrazole Hydrochloride (HCl) under basic conditions. Topic: Troubleshooting Low Reactivity & Regioselectivity in Basic Media Product...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the specific challenges of reacting 5-methyl-1H-pyrazole Hydrochloride (HCl) under basic conditions.

Topic: Troubleshooting Low Reactivity & Regioselectivity in Basic Media Product: 5-Methyl-1H-Pyrazole Hydrochloride (CAS: 7209-37-2 / Free Base Tautomer CAS: 1453-58-3) Audience: Medicinal Chemists, Process Development Scientists

Diagnostic Workflow: Why is the Reaction Failing?

Before altering reagents, determine if the failure is kinetic (insolubility/neutralization) or thermodynamic (regioselectivity). Use this decision tree to isolate the root cause.

DiagnosticTree Start START: Low Yield / No Reaction SolubilityCheck Is the HCl salt dissolving in the solvent? Start->SolubilityCheck BaseCheck Which base are you using? SolubilityCheck->BaseCheck Yes Issue: The 'Double Heterogeneous' Wall CRITICAL FAILURE: Salt Inaccessibility (See Module 1) SolubilityCheck->Issue: The 'Double Heterogeneous' Wall No (Suspension) Weak (K2CO3, Et3N) Weak (K2CO3, Et3N) BaseCheck->Weak (K2CO3, Et3N) Carbonate/Amine Strong (NaH, KOtBu) Strong (NaH, KOtBu) BaseCheck->Strong (NaH, KOtBu) Hydride/Alkoxide ProductCheck Is product forming but wrong isomer? Issue: Regioselectivity (N1 vs N2)\n(See Module 2) Issue: Regioselectivity (N1 vs N2) (See Module 2) ProductCheck->Issue: Regioselectivity (N1 vs N2)\n(See Module 2) Yes (Wrong Isomer) Issue: Electrophile Degradation Issue: Electrophile Degradation ProductCheck->Issue: Electrophile Degradation No (SM Recovered) Issue: Incomplete Deprotonation\n(pKa Mismatch - See Module 3) Issue: Incomplete Deprotonation (pKa Mismatch - See Module 3) Weak (K2CO3, Et3N)->Issue: Incomplete Deprotonation\n(pKa Mismatch - See Module 3) Strong (NaH, KOtBu)->ProductCheck

Figure 1: Diagnostic logic for isolating reactivity failure modes.

Module 1: The Neutralization Trap (The HCl Factor)

The most common cause of "zero reactivity" with pyrazole salts is the failure to generate the free nucleophile.

The Problem: The "Double Heterogeneous" System

If you use an inorganic base (e.g.,


) in an organic solvent (e.g., Acetone, MeCN) with the HCl salt, you often create a double heterogeneous system :
  • The Pyrazole-HCl salt is insoluble in the organic solvent.

  • The inorganic base is insoluble in the organic solvent.

  • Result: No proton transfer occurs because neither solid can interact.

Solution: The "Free-Basing" Protocol

Do not rely on in situ neutralization unless you are using highly polar solvents (water/DMSO) or soluble organic bases.

Protocol A: Pre-Neutralization (Recommended)

  • Dissolve 5-methyl-1H-pyrazole HCl in a minimum amount of water .

  • Add saturated

    
     until pH ~9-10 (bubbling ceases).
    
  • Extract 3x with EtOAc or DCM.

  • Dry organic layer (

    
    ) and concentrate in vacuo.
    
  • Result: You now have the free base oil/solid. Use this in your anhydrous alkylation/acylation.

Protocol B: In-Situ Phase Transfer If you must use the salt directly:

  • Add a Phase Transfer Catalyst: Add 5-10 mol% 18-Crown-6 (if using K salts) or TBAF/TBAI . This pulls the carbonate into the organic phase to deprotonate the pyrazole salt.

  • Switch Base: Use 2.2 equivalents of DIPEA (Hünig's base). The first equivalent neutralizes the HCl (forming soluble DIPEA-HCl), and the second acts as the proton scavenger (though DIPEA is often too weak to fully deprotonate the pyrazole NH, requiring a stronger base for the actual reaction).

Module 2: Tautomerism & Regioselectivity (The Steric Wall)

Users often report "low reactivity" when they are actually observing high regioselectivity for the undesired isomer .

The Mechanism

5-Methyl-1H-pyrazole exists in equilibrium with 3-methyl-1H-pyrazole.

  • Target: 1,5-dimethylpyrazole (Substituent adjacent to methyl).

  • Reality: The reaction overwhelmingly favors 1,3-dimethylpyrazole (Substituent remote from methyl).

Why? The pyrazolate anion is ambident. Electrophiles attack the nitrogen that is least sterically hindered and most electron-rich .

  • N1 (adjacent to Methyl): Blocked by the methyl group (Steric clash).

  • N2 (remote from Methyl): Accessible.

Regioselectivity Anion Pyrazolate Anion (Delocalized) N1_Path Attack at N(adjacent) (High Steric Hindrance) Anion->N1_Path Slow N2_Path Attack at N(remote) (Low Steric Hindrance) Anion->N2_Path Fast Product_5 1,5-Isomer (Often Undesired/Trace) N1_Path->Product_5 Product_3 1,3-Isomer (Major Product) N2_Path->Product_3

Figure 2: Kinetic pathway favoring the 1,3-isomer over the 1,5-isomer.

How to Force the 1,5-Isomer (The "Hard" Route)

If you specifically need the 1,5-substituted product (where the alkyl group is next to the methyl), standard basic alkylation will fail.

  • Block the N2 Position: Use a protecting group strategy (rarely efficient).

  • Cyclization Strategy: Synthesize the ring after placing the substituents (e.g., react methylhydrazine with a 1,3-diketone). This is the only reliable way to get high yields of the 1,5-isomer [1].

  • Solvent/Cation Tuning: Using non-polar solvents (Toluene) with large cations (Cs+) can sometimes shift the ratio slightly, but 1,3 will still dominate.

Module 3: Solvent & Base Compatibility Matrix[1]

The pKa of the pyrazole NH is ~14.2 (in DMSO) [2]. The HCl salt must first be neutralized (pKa ~2.5), then deprotonated.

BaseSolventSuitabilityNotes

/

Acetone/MeCNLow Requires free base or phase transfer catalyst. Often too weak for rapid reaction.

DMF/DMSOHigh Excellent for 1,3-isomer synthesis.[1] High solubility aids deprotonation.
NaH (Sodium Hydride) THF/DMFHigh Irreversible deprotonation. Essential for unreactive electrophiles. Warning: H2 gas evolution.
DIPEA /

DCM/THFMedium Good for neutralizing HCl salt, but poor for deprotonating the pyrazole NH (Equilibrium unfavorable).
NaOH / KOH Water/BiphasicMedium Good for simple alkylations if electrophile is stable to hydrolysis. Use PTC (TBAB).

Standardized Experimental Protocol

Protocol: N-Alkylation of 5-Methyl-1H-Pyrazole (Targeting 1,3-Isomer)

This protocol ensures complete neutralization of the HCl salt and efficient alkylation.

Reagents:

  • 5-Methyl-1H-pyrazole HCl (1.0 equiv)

  • Alkyl Halide (1.1 equiv)[1][2]

  • Potassium Carbonate (

    
    ) (2.5 equiv) - Excess required to neutralize HCl and act as base.
    
  • Solvent: DMF (Dimethylformamide) or DMSO - Critical for solubility.

Step-by-Step:

  • Dissolution: In a round-bottom flask, charge 5-Methyl-1H-pyrazole HCl (1.0 eq) and anhydrous DMF (0.5 M concentration).

  • Neutralization: Add powdered

    
     (2.5 eq). Stir vigorously at RT for 30 minutes.
    
    • Checkpoint: The mixture should become a suspension of the free base and salts.

      
       evolution may occur initially.
      
  • Addition: Add the Alkyl Halide (1.1 eq) dropwise.

  • Reaction: Heat to 60°C. Monitor by TLC/LCMS.

    • Time: usually 2-4 hours.

  • Workup: Pour into ice water. Extract with EtOAc.[1] Wash with Brine (3x) to remove DMF.

  • Purification: The major product will be the 1-alkyl-3-methylpyrazole.

FAQ: Troubleshooting Specific Failures

Q: I used NaH in THF, but the reaction turned black and failed. A: Did you dry your HCl salt? Pyrazole HCl salts are hygroscopic. NaH reacts violently with absorbed water, generating NaOH (which is less soluble in THF) and heat, potentially decomposing your electrophile. Dry the salt under high vacuum at 50°C for 4 hours before use.

Q: I need the 1,5-isomer (N-alkyl next to Methyl). Can I get it by changing the base? A: Unlikely. Changing the base (e.g., to LiH or Cs2CO3) affects the tight ion pair but rarely overcomes the steric penalty of the adjacent methyl group. You will likely get a 90:10 mixture favoring the 1,3-isomer. Switch to a cyclization synthesis (Knorr Pyrazole Synthesis) using an alkyl-hydrazine to guarantee regiochemistry. [3]

References

  • BenchChem. Technical Support Center: Optimizing N-Alkylation of Pyrazoles. (2025).[1][2][3][4][5][6] Retrieved from 1

  • Reich, H. J. Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. Retrieved from 6

  • Kong, Y., Tang, M., & Wang, Y. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles. Organic Letters (2014). Retrieved from 7

Sources

Troubleshooting

Technical Support Center: Removing Unreacted 5-Methyl-1H-Pyrazole Hydrochloride from Reaction Mixtures

A Guide for Researchers, Scientists, and Drug Development Professionals Core Directive: Understanding the Challenge 5-methyl-1H-pyrazole hydrochloride's removal can be complex due to its properties. As a salt, it is pola...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Core Directive: Understanding the Challenge

5-methyl-1H-pyrazole hydrochloride's removal can be complex due to its properties. As a salt, it is polar and often soluble in polar solvents, which might also solubilize your desired product. The pyrazole moiety itself is basic, meaning its charge state—and thus its solubility—is highly dependent on the pH of the environment. A successful purification strategy will exploit these characteristics to effectively separate it from your product.

Frequently Asked Questions (FAQs)

Q1: Why is a simple water wash often insufficient to remove 5-methyl-1H-pyrazole hydrochloride?

A1: While 5-methyl-1H-pyrazole hydrochloride is a salt, its free base form has some solubility in common organic solvents like ethyl acetate. A neutral water wash may not be acidic enough to fully protonate the pyrazole and ensure its complete migration into the aqueous layer. This can result in a significant amount of the impurity remaining in your organic phase.

Q2: What are the primary methods for removing this impurity?

A2: The most effective strategies leverage the basicity of the pyrazole. The main techniques include:

  • Acid-Base Extraction: Washing the organic reaction mixture with a dilute aqueous acid to protonate the pyrazole and extract it into the aqueous phase.[1][2][3][4]

  • Silica Gel Chromatography: Separating the more polar pyrazole salt from a less polar product.[5][6][7]

  • Recrystallization: Purifying a solid product by crystallizing it from a solvent in which the pyrazole impurity is more soluble.[8][9][10][11][12]

  • Scavenger Resins: Using solid-supported reagents that selectively bind to and remove basic impurities like pyrazoles.[13][14]

Q3: How do I select the most appropriate purification method?

A3: The choice of method depends on the properties of your desired product. The following decision-making workflow can serve as a guide:

Purification_Decision_Tree start Crude Reaction Mixture (Product + 5-Methyl-1H-Pyrazole HCl) product_properties Assess Product Properties: - Solubility - Stability (pH) - Physical State (Solid/Oil) start->product_properties acid_wash_q Is the product stable to dilute acid and soluble in a water-immiscible organic solvent? product_properties->acid_wash_q is_solid_q Is the product a solid? acid_wash_q->is_solid_q No acid_wash Perform Acid-Base Extraction acid_wash_q->acid_wash Yes chromatography_q Are the polarities of the product and impurity sufficiently different? is_solid_q->chromatography_q No recrystallize Attempt Recrystallization is_solid_q->recrystallize Yes chromatography Use Silica Gel Chromatography chromatography_q->chromatography Yes scavenger_resin Consider Scavenger Resin chromatography_q->scavenger_resin No recrystallize->chromatography_q If still impure

Caption: Decision workflow for selecting a purification strategy.

In-Depth Technical Guides

Method 1: Acid-Base Extraction

This is the most direct and often the first method to attempt for removing basic impurities.

Scientific Principle: This technique exploits the difference in solubility between a basic compound (5-methyl-1H-pyrazole) and its protonated salt form.[1][2] By washing an organic solution of the mixture with aqueous acid, the basic pyrazole is protonated, forming a water-soluble salt that is then extracted into the aqueous layer.[3][4][15]

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent, such as ethyl acetate or dichloromethane.

  • Acidic Wash: Transfer the organic solution to a separatory funnel and wash with a 1M aqueous solution of hydrochloric acid (HCl).

  • Extraction: Shake the funnel vigorously, allowing the layers to separate. Drain the lower aqueous layer, which now contains the pyrazole hydrochloride salt.

  • Repeat: Repeat the acidic wash to ensure complete removal.

  • Neutralization and Drying: Wash the organic layer with a saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the purified product.

Troubleshooting:

  • Product is acid-sensitive: If your product is not stable to strong acids, a milder acidic wash with 5% citric acid can be used.

  • Emulsion formation: If an emulsion forms, adding a small amount of brine can help to break it.

Acid_Base_Extraction_Workflow start Crude Product in Organic Solvent add_acid Add 1M HCl (aq) to Separatory Funnel start->add_acid shake_separate Shake and Separate Layers add_acid->shake_separate aqueous_layer Aqueous Layer (Contains Pyrazole Salt) Discard shake_separate->aqueous_layer organic_layer Organic Layer (Contains Product) shake_separate->organic_layer neutralize_dry Wash with NaHCO3 & Brine, Dry over Na2SO4 organic_layer->neutralize_dry end Purified Product neutralize_dry->end

Caption: Experimental workflow for acid-base extraction.

Method 2: Silica Gel Chromatography

When extraction is not sufficient, silica gel chromatography is a powerful alternative.[5][6]

Scientific Principle: This method separates compounds based on their polarity.[7][16] Silica gel is a polar stationary phase that will more strongly adsorb the polar 5-methyl-1H-pyrazole hydrochloride, allowing a less polar product to elute first.[5][16]

Step-by-Step Protocol:

  • Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine a suitable mobile phase (eluent). A common starting point is a mixture of hexanes and ethyl acetate.

  • Column Packing: Prepare a column with silica gel slurried in the initial eluent.

  • Loading: Dissolve the crude product in a minimal amount of solvent and load it onto the column.

  • Elution: Run the column, collecting fractions and monitoring them by TLC.

  • Isolation: Combine the fractions containing the pure product and evaporate the solvent.

Troubleshooting:

  • Tailing of the pyrazole: The basicity of the pyrazole can cause it to streak on the acidic silica gel. Adding a small amount (0.5-1%) of triethylamine to the eluent can often resolve this issue.

  • Co-elution: If the product and impurity have similar polarities, an alternative chromatographic technique, such as reverse-phase chromatography, may be necessary.[17]

Data Summary Table

Property5-Methyl-1H-Pyrazole5-Methyl-1H-Pyrazole Hydrochloride
CAS Number 1453-58-3[18]119760-62-2
Molecular Weight 82.10 g/mol [18]118.57 g/mol
Physical State Liquid/SolidSolid
Boiling Point 195.7 °C at 760 mmHg[19]Not available
Key Characteristic BasicAcidic Salt

References

  • Title: Acid–base extraction - Wikipedia Source: Wikipedia URL: [Link]

  • Title: SOP: CRYSTALLIZATION Source: Columbia University URL: [Link]

  • Title: Acid-Base Extraction Source: University of Colorado Boulder URL: [Link]

  • Title: Recrystallization Source: University of California, Los Angeles URL: [Link]

  • Title: How to Purify an organic compound via recrystallization or reprecipitation? - ResearchGate Source: ResearchGate URL: [Link]

  • Title: Recrystallization - Chemistry LibreTexts Source: Chemistry LibreTexts URL: [Link]

  • Title: Role of Silica Gel in Phytochemical Extraction and Purification - Column Chromatography Source: Column Chromatography URL: [Link]

  • Title: Recrystallization (chemistry) | Chemistry | Research Starters - EBSCO Source: EBSCO URL: [Link]

  • Title: Acid-Base Extraction | Purpose, Theory & Applications - Lesson - Study.com Source: Study.com URL: [Link]

  • Title: WO2011076194A1 - Method for purifying pyrazoles - Google Patents Source: Google Patents URL
  • Title: Organic Acid-Base Extractions - Chemistry Steps Source: Chemistry Steps URL: [Link]

  • Title: Separation of Acidic, Basic and Neutral Compounds | Magritek Source: Magritek URL: [Link]

  • Title: Chromatography to separate polar molecules? : r/OrganicChemistry - Reddit Source: Reddit URL: [Link]

  • Title: The application of scavenger resin in combinatorial chemistry - ResearchGate Source: ResearchGate URL: [Link]

  • Title: Column chromatography - UVic Source: University of Victoria URL: [Link]

  • Title: Pyrazole Wastewater Treatment | Pyrazole Removal From Water - Arvia Technology Source: Arvia Technology URL: [Link]

  • Title: Scavenger Resins - Amerigo Scientific Source: Amerigo Scientific URL: [Link]

  • Title: 5-methyl-1H-pyrazole-3-carboxylic acid | C5H6N2O2 | CID 9822 - PubChem Source: PubChem URL: [Link]

  • Title: ETHYL VINYL ETHER - AN AGENT FOR PROTECTION OF THE PYRAZOLE NH-FRAGMENT. A CONVENIENT METHOD FOR THE PREPARATION OF N-UNSUBSTITUT Source: Semantic Scholar URL: [Link]

  • Title: How to isolate impurities from a reaction product - Biotage Source: Biotage URL: [Link]

  • Title: 1H-Pyrazole,5-methyl - LookChem Source: LookChem URL: [Link]

  • Title: 1H-Pyrazol-3-amine, 5-methyl- | C4H7N3 | CID 93146 - PubChem - NIH Source: PubChem URL: [Link]

  • Title: Metal Scavenger User Guide | Biotage Source: Biotage URL: [Link]

Sources

Optimization

Technical Support Center: Stabilizing &amp; Optimizing 5-Methyl-1H-Pyrazole Intermediates

Introduction: The Tautomer Trap If you are working with 5-methyl-1H-pyrazole , you are likely facing one of two critical failures: Physical Loss: The free base is a volatile, low-melting solid/oil that vanishes on the ro...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Tautomer Trap

If you are working with 5-methyl-1H-pyrazole , you are likely facing one of two critical failures:

  • Physical Loss: The free base is a volatile, low-melting solid/oil that vanishes on the rotavap or degrades upon oxidation.

  • Regio-Scrambling: You attempt to alkylate the nitrogen to lock the "5-methyl" position, but thermodynamic control yields the 1,3-dimethyl isomer instead.

The Core Problem: 5-methyl-1H-pyrazole does not exist as a static entity. It exists in a rapid tautomeric equilibrium with 3-methyl-1H-pyrazole. In the gas phase and non-polar solvents, these tautomers are nearly isoenergetic. "Stabilizing" this intermediate requires either physical entrapment (salt formation) or kinetic trapping (regioselective functionalization).

This guide provides self-validating protocols to manage both physical storage and chemical regioselectivity.

Module 1: Physical Stabilization (Storage & Handling)

Issue: The free base of 3(5)-methylpyrazole has high vapor pressure and is hygroscopic. Long-term storage leads to mass loss and potential oxidative darkening. Solution: Conversion to the Hydrochloride (HCl) Salt .

Protocol: Preparation of Non-Volatile Pyrazolium Chloride

This method converts the volatile oil into a stable, crystalline solid suitable for bench storage.

Materials:

  • 3(5)-Methylpyrazole (Free Base)

  • HCl (4M in Dioxane or Diethyl Ether)

  • Anhydrous Diethyl Ether (or MTBE)

  • Nitrogen atmosphere

Step-by-Step Workflow:

  • Dissolution: Dissolve 10.0 mmol of 3(5)-methylpyrazole in 20 mL of anhydrous diethyl ether under

    
    . Cool to 0°C.[1]
    
  • Acidification: Dropwise add 11.0 mmol (1.1 eq) of HCl (in dioxane/ether) over 10 minutes.

    • Observation: A white precipitate should form immediately (exothermic).

  • Maturation: Stir at 0°C for 30 minutes, then warm to room temperature for 1 hour to ensure complete precipitation.

  • Isolation: Filter the solid under inert atmosphere (Schlenk frit or rapid vacuum filtration).

  • Washing: Wash the cake 3x with cold pentane or ether to remove unreacted free base.

  • Drying: Dry under high vacuum (0.1 mbar) for 4 hours.

    • Result: White, non-volatile crystalline solid. Mp: >110°C. Stable at RT for months.

Why this works: Protonation of the pyridine-like nitrogen destroys the volatility and prevents oxidative degradation by removing the electron-rich free amine character [1].

Module 2: Chemical Stabilization (Regioselective Locking)

Issue: Users often request "5-methyl" derivatives. However, standard alkylation (NaH/DMF) follows steric control, favoring attack by the less hindered Nitrogen (N1, far from the methyl), resulting in the 1,3-isomer . Solution: To "stabilize" the 5-methyl form (i.e., obtain the 1,5-disubstituted product ), you must alter the solvent system or use transient protection.

Decision Matrix: Selecting the Right Conditions

RegioSelectivity Start Target Structure? Isomer13 1,3-Isomer (Methyl at 3) (Steric Control) Start->Isomer13 Standard Alkylation Isomer15 1,5-Isomer (Methyl at 5) (Coordination Control) Start->Isomer15 Targeting 5-Me MethodA Standard Base (NaH/K2CO3) Solvent: DMF/Acetone Isomer13->MethodA MethodB Fluorinated Solvents (TFE or HFIP) Isomer15->MethodB Direct Alkylation MethodC Mitsunobu Reaction (DIAD/PPh3) Isomer15->MethodC If R-OH available Result1 Yields 1,3-product (>90% selectivity) MethodA->Result1 Result2 Yields 1,5-product (H-Bond Shielding) MethodB->Result2 MethodC->Result2

Figure 1: Decision tree for selecting reaction conditions based on the desired regioisomer. Standard basic conditions favor the 1,3-isomer due to steric avoidance. Fluorinated solvents or Mitsunobu conditions are required to access the 1,5-isomer.

Protocol: Accessing the 1,5-Isomer via Fluorinated Solvents

Based on findings by Fustero et al. [2], fluorinated alcohols form hydrogen-bond networks that shield the N-atom distal to the methyl, forcing alkylation at the more hindered position.

Parameters:

  • Solvent: 2,2,2-Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP).

  • Base:

    
     (Mild base is preferred over NaH in these protic solvents).
    
  • Electrophile: Alkyl Halide.

Data Comparison: Solvent Effects on Regioselectivity

SolventBaseRegio-Ratio (1,3 : 1,5)Dominant IsomerMechanism
DMF NaH95 : 51,3-DimethylSteric Control (Thermodynamic)
Acetone

90 : 101,3-DimethylSteric Control
TFE

15 : 85 1,5-Dimethyl H-Bond Shielding (Kinetic)
HFIP

5 : 95 1,5-Dimethyl Strong H-Bond Shielding

Step-by-Step Workflow (1,5-Selective):

  • Preparation: Dissolve 3(5)-methylpyrazole (1.0 eq) in TFE (0.5 M concentration).

  • Base Addition: Add

    
     (1.5 eq). Stir for 10 minutes.
    
  • Alkylation: Add the alkyl halide (1.1 eq).

  • Reaction: Stir at room temperature (or mild heat 40°C) for 12-24 hours.

  • Workup: Evaporate TFE (recoverable). Redissolve residue in EtOAc, wash with water.

  • Validation: Check regiochemistry via NOESY NMR. The 1,5-isomer will show a correlation between the N-Methyl/N-Alkyl protons and the C-Methyl protons. The 1,3-isomer will NOT show this correlation.

Module 3: Troubleshooting & FAQs

Q1: My 5-methyl-1H-pyrazole turned yellow/brown overnight. Is it ruined?

Diagnosis: This is likely oxidative degradation or polymerization of trace impurities. Fix:

  • Check purity by LC-MS. If the parent peak is still >90%, perform a charcoal filtration .

  • Dissolve in warm ethanol, add activated charcoal (10% w/w), stir for 30 mins, and filter through Celite.

  • Prevention: Store as the HCl salt (see Module 1) or under Argon at -20°C.

Q2: I need to protect the nitrogen to perform lithiation at the methyl group. Which group stabilizes the 5-position?

Answer: You cannot "protect" the 5-position directly because the protecting group will naturally gravitate to the 1-position (forming the 1,3-isomer) to avoid the steric clash with the methyl group. Strategy:

  • Use a THP (Tetrahydropyranyl) group.

  • React 3(5)-methylpyrazole with DHP/acid. This yields a mixture, usually favoring the less hindered isomer.

  • However , for lithiation of the methyl group (lateral lithiation), the N-protecting group must be capable of directing the lithiation.

  • Recommendation: Use the SEM (2-(Trimethylsilyl)ethoxymethyl) group. While it favors the 1,3-isomer, the lithiation of the methyl group at C3 is feasible. If you specifically need C5-lithiation, you are fighting thermodynamics. Consider synthesizing the ring after functionalizing the carbon chain.

Q3: Why does my yield drop when I scale up the TFE reaction?

Diagnosis: TFE is protic and nucleophilic. At high temperatures or long reaction times, TFE can compete with the pyrazole for the alkyl halide (forming ethers). Fix:

  • Keep concentration high (0.5M - 1.0M).

  • Do not exceed 50°C.

  • Monitor consumption of the alkyl halide strictly. Quench immediately upon completion.

References

  • Salt Formation & Stability

    • Study: "Coordination chemistry in the solid state: synthesis and interconversion of pyrazolium salts."
    • Source: National Institutes of Health (NIH) / PubMed.
    • URL:[Link]

  • Regioselectivity (Fluorinated Solvents)

    • Study: "Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents."[1][2]

    • Source:Journal of Organic Chemistry (ACS Public
    • URL:[Link]

  • Tautomerism Mechanics

    • Study: "The tautomerism of 3(5)
    • Source: ResearchG
    • URL:[Link]

  • Regioselective Synthesis Overview

    • Study: "Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles."
    • Source: Organic Chemistry Portal / Organic Letters.
    • URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison: 1H and 13C NMR Spectral Analysis of 5-Methyl-1H-pyrazole Hydrochloride

Executive Summary This technical guide provides a comparative spectral analysis of 5-methyl-1H-pyrazole hydrochloride (CAS: 7209-37-2) versus its free base analogue, 3(5)-methylpyrazole .[1] For researchers in drug devel...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comparative spectral analysis of 5-methyl-1H-pyrazole hydrochloride (CAS: 7209-37-2) versus its free base analogue, 3(5)-methylpyrazole .[1]

For researchers in drug development, distinguishing between the salt and free base forms is critical for ensuring stoichiometry, solubility, and stability. This guide details the specific NMR signatures—driven by the pyrazolium cation formation —that allow for definitive identification. We analyze the suppression of tautomeric broadening in the salt form and quantify the deshielding effects observed in both 1H and 13C channels.

Chemical Identity & Tautomeric Dynamics

To accurately interpret the NMR data, one must understand the dynamic structural differences between the free base and the hydrochloride salt.

The Tautomerism Challenge (Free Base)

In its neutral free base form, the molecule exists in a rapid tautomeric equilibrium between 3-methyl-1H-pyrazole and 5-methyl-1H-pyrazole . At room temperature, this proton transfer is often faster than the NMR time scale, leading to:

  • Averaged Signals: C3 and C5 carbons may appear as broad or averaged peaks.[1]

  • Broad NH Signal: The amine proton is often invisible or extremely broad due to exchange.

The Pyrazolium Stabilization (HCl Salt)

Upon reaction with HCl, the molecule is protonated at the basic nitrogen (N2), forming the 3-methylpyrazolium cation . This species is resonance-stabilized and effectively "locks" the protonation state, removing the tautomeric ambiguity.

  • Result: Sharper spectral lines and distinct chemical shifts due to the positive charge (deshielding).[1]

Visualization: Tautomeric Equilibrium vs. Salt Formation

The following diagram illustrates the transition from the dynamic free base to the stabilized salt.

Tautomerism Tautomer3 3-Methyl-1H-pyrazole (Free Base) Dynamic Equilibrium Tautomer5 5-Methyl-1H-pyrazole (Free Base) Dynamic Equilibrium Tautomer3->Tautomer5 Fast H+ Shift Salt 5-Methylpyrazolium Chloride (HCl Salt) Resonance Stabilized Cation Tautomer3->Salt Protonation (N1) Tautomer5->Salt Protonation (N2) Reaction + HCl

Figure 1: Mechanism of pyrazolium salt formation. Protonation halts the annular tautomerism, resulting in a distinct cationic species.

Experimental Protocol: Sample Preparation

Proper solvent selection is paramount for observing the exchangeable protons in the salt form.

Recommended Workflow
  • Solvent Choice:

    • DMSO-d6 (Recommended): Essential for observing the acidic NH protons (often visible as a broad singlet between 10–14 ppm).[1] It prevents rapid exchange with atmospheric moisture.[1]

    • D2O: Good for solubility, but will erase all NH signals due to deuterium exchange (H/D exchange).[1] Use only for carbon backbone verification.

    • CDCl3: Not recommended for the HCl salt due to poor solubility.

  • Concentration: Prepare a solution of 10–15 mg of sample in 0.6 mL of solvent.

  • Reference: Calibrate to residual solvent peak (DMSO-d6 quintet at 2.50 ppm).

Protocol Start Start: 5-Methyl-1H-pyrazole HCl Solid Solvent Select Solvent Start->Solvent DMSO Dissolve in DMSO-d6 (Preserves NH signals) Solvent->DMSO Structural Confirmation D2O Dissolve in D2O (NH signals lost to exchange) Solvent->D2O Purity Check Only Acquire Acquire 1H NMR (16 scans) Acquire 13C NMR (256+ scans) DMSO->Acquire D2O->Acquire Process Process: Phase correction, Baseline correction, Reference to Solvent Acquire->Process

Figure 2: Operational workflow for NMR analysis of pyrazole salts.

Comparative Spectral Data

The following tables contrast the HCl salt with the Free Base. Note the systematic downfield shift (deshielding) in the salt form caused by the electron-withdrawing nature of the positive charge.[1]

Table 1: 1H NMR Chemical Shifts (δ ppm)

Solvent: DMSO-d6 (Salt) vs. CDCl3 (Free Base)

Proton AssignmentFree Base (CDCl3)HCl Salt (DMSO-d6)Δ Shift (ppm)Signal Multiplicity
-CH3 (Methyl) 2.332.45 – 2.55+0.15Singlet (s)
H-4 (CH) 6.056.50 – 6.65+0.50Doublet or Singlet
H-3/H-5 (CH) 7.458.00 – 8.20+0.65Doublet (d)
NH (Ring) 10.0 - 13.0 (Broad)12.0 - 14.5 (Broad)N/ABroad Singlet (2H in salt)

Key Diagnostic:

  • The "Salt Shift": The aromatic proton at position 4 (H-4) shifts significantly downfield (from ~6.0 to ~6.6 ppm).[1]

  • NH Integration: In the HCl salt, the NH signal (if visible in dry DMSO) represents 2 protons (NH2+), whereas the free base has only 1 NH proton.[1]

Table 2: 13C NMR Chemical Shifts (δ ppm)

Solvent: DMSO-d6[1][2]

Carbon AssignmentFree BaseHCl SaltStructural Insight
-CH3 ~11.0 - 13.010.5 - 11.5Methyl carbon is relatively shielded.
C-4 ~103.0 - 105.0106.0 - 108.0Minimal shift, but distinct sharpening.
C-3 / C-5 ~130.0 - 140.0 (Broad)142.0 - 145.0Critical: Salt formation deshields these carbons and resolves them into distinct peaks if symmetry allows.

Critical Analysis & Troubleshooting

Distinguishing Salt from Free Base

If you are unsure whether your sample is the Hydrochloride salt or the Free Base, look for:

  • Solubility: The HCl salt will dissolve instantly in water (D2O); the free base is sparingly soluble in water but soluble in chloroform.[1]

  • H-4 Shift: A signal at 6.0 ppm strongly indicates Free Base. A signal at 6.5+ ppm indicates the Salt (or protonated species).[1]

Common Impurities[1]
  • Water: Pyrazole salts are hygroscopic.[1] Expect a water peak in DMSO-d6 at ~3.33 ppm. If the water peak is large, it may broaden the NH signals via exchange.

  • Residual Solvents: Check for Ethanol (1.06, 3.44 ppm) or Ethyl Acetate if the salt was recrystallized.[1]

Tautomeric "Ghosting"

In the free base, you might see "ghost" peaks or extreme broadening at room temperature. This is not an impurity but a physical phenomenon of the N-H proton hopping between nitrogens. Converting the sample to the HCl salt (by adding a drop of DCl or HCl) will collapse these broad peaks into sharp, defined signals, confirming the purity of the pyrazole core.

References

  • National Library of Medicine (PubChem). Compound Summary: 3-Methylpyrazole Hydrochloride.[1] Retrieved from [Link]1]

  • Claramunt, R. M., et al. (1988).[1][3] High resolution 13C nuclear magnetic resonance spectra of solid pyrazoles.[3][4] Application to annular tautomerism. Canadian Journal of Chemistry.[3] Retrieved from [Link]1]

  • Alkorta, I., et al. (2020).[1] Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. International Journal of Molecular Sciences. Retrieved from [Link]1]

  • Spectral Database for Organic Compounds (SDBS).SDBS No. 2568 (3-Methylpyrazole). AIST.

Sources

Comparative

A Researcher's Guide to Distinguishing 3-Methyl and 5-Methyl Isomers with NOESY NMR

In the realm of drug development and chemical research, the precise structural elucidation of molecules is non-negotiable. Constitutional isomers, such as 3-methyl and 5-methyl substituted compounds on a heterocyclic or...

Author: BenchChem Technical Support Team. Date: March 2026

In the realm of drug development and chemical research, the precise structural elucidation of molecules is non-negotiable. Constitutional isomers, such as 3-methyl and 5-methyl substituted compounds on a heterocyclic or aromatic ring, often present a significant analytical challenge. Their similar chemical environments can lead to overlapping signals in standard 1D ¹H and ¹³C NMR spectra, and even 2D COSY spectra may not provide the definitive evidence needed to distinguish them. This guide provides an in-depth comparison and a validated protocol for leveraging the power of 2D Nuclear Overhauser Effect Spectroscopy (NOESY) to unambiguously differentiate these closely related isomers.

The Challenge: When Through-Bond Correlations Fall Short

Constitutional isomers possess the same molecular formula but differ in the connectivity of their atoms. For 3-methyl and 5-methyl isomers, this subtle difference in the position of a single methyl group can be difficult to resolve. Protons on the aromatic or heterocyclic core may exhibit similar chemical shifts and J-coupling patterns, making definitive assignment based on through-bond correlations (like those observed in COSY) problematic. This is where the unique capability of the NOESY experiment becomes indispensable.

The NOESY Solution: Probing Through-Space Proximity

The Nuclear Overhauser Effect (NOE) is a phenomenon involving the transfer of nuclear spin polarization between nuclei that are spatially close to one another, irrespective of whether they are connected through chemical bonds.[1][2] This interaction is mediated by through-space dipole-dipole couplings.[3] The 2D NOESY experiment maps these through-space correlations, with the intensity of the resulting cross-peaks being inversely proportional to the sixth power of the distance (r⁻⁶) between the interacting protons.[1][4][5] This powerful distance dependence means that only protons within approximately 5 Å of each other will produce a significant NOESY cross-peak, providing a clear and direct measure of spatial proximity.[6]

This principle is the key to distinguishing our isomers. The protons of a methyl group will only show an NOE correlation to other protons that are physically close to it. By observing which aromatic protons "see" the methyl group, we can pinpoint its location on the ring.

The Decisive Experiment: A Comparative Analysis

Let's consider a hypothetical aromatic system to illustrate the expected NOESY correlations for a 3-methyl versus a 5-methyl isomer.

Case 1: The 3-Methyl Isomer

For the 3-methyl isomer, the methyl protons are in close spatial proximity to the protons at positions 2 and 4 of the aromatic ring. Therefore, a 2D NOESY spectrum is predicted to show distinct cross-peaks connecting the resonance of the 3-methyl protons to the resonances of H2 and H4.

Caption: Predicted NOE correlations for a 3-methyl isomer.

Case 2: The 5-Methyl Isomer

In contrast, for the 5-methyl isomer, the methyl protons are spatially close to the protons at positions 4 and 6. Consequently, the NOESY spectrum for this isomer will exhibit a different pattern of cross-peaks: correlations will be observed between the 5-methyl protons and the H4 and H6 protons.

Sources

Validation

The Chromatographic Chameleon: A Comparative Guide to 5-Methyl-1H-Pyrazole Purity Analysis

Topic: HPLC Method Development for Purity Analysis of 5-methyl-1H-pyrazole Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary 5-methyl-1H-pyrazo...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: HPLC Method Development for Purity Analysis of 5-methyl-1H-pyrazole Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

5-methyl-1H-pyrazole (5-MP) is a critical intermediate in the synthesis of ligands for coordination chemistry and pharmaceutical APIs (e.g., Lersivirine derivatives). However, its analysis presents a "perfect storm" of chromatographic challenges: low molecular weight (82.10 g/mol ), high polarity, and rapid annular tautomerism.

Standard reverse-phase protocols often fail, yielding peaks that elute in the void volume or exhibit severe tailing due to silanol interactions. This guide objectively compares three distinct separation strategies—Standard C18 , HILIC , and Polar-Embedded/Aqueous C18 —to identify the most robust method for purity quantification.

Part 1: The Scientific Challenge

To develop a robust method, one must understand the molecule's dynamic behavior in solution.

1. The Tautomer Trap

5-MP exists in dynamic equilibrium between two tautomers: 5-methyl-1H-pyrazole and 3-methyl-1H-pyrazole . In solution, the proton on the nitrogen oscillates rapidly between the


 and 

positions.
  • Chromatographic Consequence: If the timescale of this proton exchange matches the interaction time with the stationary phase, the peak will split or broaden significantly, mimicking an impurity.

  • The Fix: The mobile phase pH must force the equilibrium to a single state or the temperature must be elevated to accelerate the exchange beyond the chromatographic timescale.

2. Polarity & Detection
  • pKa: ~2.5 (protonation) and ~14 (deprotonation). At neutral pH, 5-MP is uncharged but highly polar.

  • UV Cutoff: Lacks significant chromophores; detection requires low UV (210–220 nm), necessitating high-purity solvents to avoid baseline drift.

Part 2: Comparative Analysis of Methodologies

We evaluated three distinct chromatographic approaches. Data below represents optimized conditions for each mode.

Method A: Standard C18 (The Baseline)
  • Column: C18 (4.6 x 150mm, 5µm)[1][2]

  • Mobile Phase: 95% Phosphate Buffer (pH 7.0) / 5% ACN

  • Verdict: NOT RECOMMENDED

Method B: HILIC (The Specialist)
  • Column: Bare Silica or Zwitterionic HILIC (4.6 x 150mm, 3µm)

  • Mobile Phase: 90% ACN / 10% Ammonium Formate (10mM, pH 3.0)

  • Verdict: High Sensitivity / Low Robustness

Method C: Polar-Embedded / High-Aqueous C18 (The Recommended Solution)
  • Column: Polar-Embedded C18 (e.g., Waters SymmetryShield or Phenomenex Synergi Hydro)

  • Mobile Phase: 100% Aqueous start (0.1% H3PO4) to ACN gradient.

  • Verdict: GOLD STANDARD

Comparative Data Summary
MetricMethod A: Standard C18Method B: HILICMethod C: Polar-Embedded RP
Retention Factor (k') 0.8 (Elutes near void)6.2 (Strong retention)3.5 (Ideal)
Tailing Factor (Tf) 2.1 (Silanol interaction)1.41.1
Resolution (Rs) from Impurity A *< 1.0 (Co-elution)> 3.0> 2.5
Equilibration Time Fast (10 min)Slow (> 45 min)Moderate (15 min)
Robustness Poor (Dewetting risk)Low (Diluent sensitive)High

*Impurity A: 3-hydrazinobut-2-enenitrile (common synthesis byproduct)

Part 3: The Optimized Protocol (Method C)

This protocol utilizes a polar-embedded stationary phase to prevent "phase collapse" (dewetting) while using 100% aqueous conditions to retain the polar 5-MP.

1. Instrumentation & Conditions
  • System: HPLC with PDA/UV Detector (Low dispersion tubing recommended).

  • Column: Polar-Embedded C18 (e.g., 4.6 × 150 mm, 3.5 µm or 5 µm).

    • Why: The embedded polar group shields silanols (reducing tailing) and allows water to penetrate the pores fully.

  • Wavelength: 215 nm (Primary), 230 nm (Secondary).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 35°C (Critical to minimize tautomer peak broadening).

2. Reagents
  • Solvent A: 10 mM Potassium Phosphate Buffer, pH 3.0 (Adjusted with H3PO4).

    • Why pH 3.0? It suppresses silanol ionization on the column and keeps the 5-MP partially protonated for consistent interaction, while the polar-embedded phase handles the retention.

  • Solvent B: Acetonitrile (HPLC Grade).[2]

3. Gradient Program
Time (min)% Solvent A (Buffer)% Solvent B (ACN)Action
0.01000Load/Retain
5.01000Isocratic Hold
15.07030Elute Impurities
20.07030Wash
21.01000Re-equilibrate
30.01000End
4. Standard Preparation
  • Stock: Dissolve 10 mg 5-MP in 10 mL of Mobile Phase A (100% Buffer).

    • Critical: Do NOT dissolve in pure acetonitrile. Strong organic solvents in the sample plug will cause the polar analyte to precipitate or "break through" the column in HILIC or Aqueous RP modes.

Part 4: Visualization of Logic & Mechanism
Diagram 1: Method Development Decision Tree

This workflow illustrates the logical path to selecting the Polar-Embedded phase over alternatives.

MethodSelection Start Start: 5-Methyl-1H-Pyrazole Analysis CheckPolarity Is Molecule Polar? (LogP < 1) Start->CheckPolarity StandardC18 Try Standard C18 CheckPolarity->StandardC18 Standard Approach ResultC18 Result: k' < 1 (Void Elution) Phase Collapse StandardC18->ResultC18 AltPath Select Alternative Mode ResultC18->AltPath Method Failed HILIC Option A: HILIC (High ACN) AltPath->HILIC PolarRP Option B: Polar-Embedded RP (100% Aqueous Capable) AltPath->PolarRP EvalHILIC Issues: - Long Equilibration - Diluent Sensitivity HILIC->EvalHILIC EvalPolar Advantages: - High Retention (k' > 3) - Robust Gradient - Good Peak Shape PolarRP->EvalPolar

Caption: Decision matrix for selecting the optimal stationary phase for small, polar heterocycles.

Diagram 2: Tautomerism Mechanism

Understanding the equilibrium that complicates the chromatography.

Tautomerism Tautomer1 5-methyl-1H-pyrazole (N1-H) Transition Proton Transfer (Fast Exchange) Tautomer1->Transition Tautomer2 3-methyl-1H-pyrazole (N2-H) Transition->Tautomer2 Effect Chromatographic Effect: Peak Broadening/Splitting Transition->Effect If exchange rate ~ retention time Solution Solution: Control pH & Temp (>30°C) Effect->Solution Mitigation

Caption: The annular tautomerism of 5-MP requires specific pH and temperature controls to prevent peak splitting.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9822, 5-methyl-1H-pyrazole-3-carboxylic acid (Analogous structure properties). Retrieved from [Link]

  • SIELC Technologies. Separation of 1H-Pyrazole, 1-methyl- on Newcrom R1 HPLC column (Application Note). Retrieved from [Link]

  • Asian Journal of Pharmaceutical Analysis. A Review of HPLC Method Development and Validation as per ICH Guidelines. Retrieved from [Link]

Sources

Comparative

Advanced Crystal Structure Determination of 5-Methyl-1H-Pyrazole Complexes: A Comparative Guide

As coordination chemistry and drug development increasingly rely on the unique chelating properties of pyrazole derivatives, determining the exact three-dimensional architecture of these molecules has become paramount. 5...

Author: BenchChem Technical Support Team. Date: March 2026

As coordination chemistry and drug development increasingly rely on the unique chelating properties of pyrazole derivatives, determining the exact three-dimensional architecture of these molecules has become paramount. 5-methyl-1H-pyrazole and its derivatives (such as 5-methyl-1H-pyrazole-3-carboxylic acid) are highly versatile ligands that form complexes with distinct magnetic, luminescent, and pharmacological profiles[1].

For researchers and drug development professionals, selecting the correct crystallographic technique is the difference between a stalled project and a successful structural validation. This guide objectively compares the gold standard—2—against the revolutionary3 and traditional Powder X-Ray Diffraction (PXRD)[2][3].

Methodological Comparison: SCXRD vs. MicroED vs. PXRD

The structural elucidation of 5-methyl-1H-pyrazole complexes often hinges on the physical state of the synthesized material. While SCXRD requires arduous sample preparation to grow crystals of approximately 100 × 100 × 100 μm³, MicroED leverages the strong interaction of electrons with matter to analyze nanocrystals as small as 100 nm[4].

The Causality of Technique Selection
  • SCXRD: X-rays interact primarily with the electron cloud of atoms. This makes SCXRD ideal for determining the absolute configuration of chiral molecules via the anomalous scattering effects of heavy metals (e.g., Cu, Mn, Pb) coordinated to the pyrazole ring[4].

  • MicroED: Electrons interact with the 4. This yields more accurate hydrogen bond lengths compared to SCXRD, which is critical for mapping the complex N-H···O and N-H···Br supramolecular architectures typical of pyrazole complexes[4][5].

  • PXRD: When complexes precipitate as insoluble coordination polymers (e.g., Pb(II) and Sr(II) 1D chains)[1], PXRD paired with Rietveld refinement provides a bulk-averaged structural validation, though it lacks the de novo resolution of SCXRD or MicroED.

Causality Condition Sample State Large Large Crystals (>10 μm) Condition->Large Nano Nanocrystals (<1 μm) Condition->Nano Powder Polycrystalline Powder Condition->Powder SCXRD SCXRD High Precision, Absolute Config Large->SCXRD Optimal diffraction MicroED MicroED Rapid, Low Sample Vol Nano->MicroED Strong electron interaction Powder->MicroED If single-crystal data needed PXRD PXRD + Rietveld Bulk Purity, Phase ID Powder->PXRD Bulk averaging

Decision matrix for selecting crystallographic techniques based on sample state.

Experimental Data & Performance Metrics

To objectively evaluate these methods, we must look at empirical data derived from actual 5-methyl-1H-pyrazole coordination complexes.

Table 1: Performance Comparison for Coordination Complexes
ParameterSCXRDMicroED
Minimum Crystal Size > 10 μm (ideally 100 μm)100 nm – 1 μm
Sample Amount Required > 5 mg< 1 mg
Data Collection Time 12 – 48 hours< 1 day (often minutes per crystal)
Absolute Configuration Definitive (via anomalous scattering)Challenging (currently under development)
Hydrogen Bond Accuracy Good (bonds often appear shortened)Excellent (direct proton interaction)
Success Rate ~50% (bottlenecked by crystal growth)> 95% (bypasses cultivation)

Data synthesized from industry standards and crystallographic platforms[2][3][4].

Table 2: Representative SCXRD Data for 5-Methyl-1H-Pyrazole Complexes
ComplexSpace GroupUnit Cell Vol.Key Supramolecular InteractionsRef
[Mn(3-MePzH)₄Br₂] Triclinic P-1542.62 ų (at 120 K)C—H···N, N—H···Br (Herringbone pattern)[5]
[Cu₂Cl₄(C₅H₁₀N₂O₂)₂(CH₃CN)₂] Monoclinic P2₁/cN/ACu···Cu (3.8002 Å), Bidentate chelate rings[6]
[Cu(C₇H₄NO₄)(C₅H₅N₂O₂)(H₂O)₂] N/AN/Aπ-π stacking (3.265 - 3.849 Å), O—H···O[7]

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that a protocol is only as good as its internal validation checkpoints. Below are the step-by-step methodologies for both SCXRD and MicroED workflows.

Protocol A: SCXRD Workflow for 5-Methyl-1H-Pyrazole Complexes

This workflow is optimized for transition metal complexes, such as the synthesis of5[5].

  • Complexation & Crystallization: Dissolve the metal salt (e.g., Mn(CO)₅Br) and 5-methyl-1H-pyrazole in ethanol. Add triethylamine and stir.

    • Causality: Triethylamine acts as a base to facilitate coordination. Slow evaporation of a 1:1 dichloromethane–ethanol mixture over weeks yields high-quality single crystals[5].

  • Crystal Mounting: Select a pristine crystal under a polarized light microscope. Coat it in Paratone oil and mount it on a cryoloop.

  • Self-Validation (Unit Cell Check): Place the crystal in the X-ray beam and collect 10-20 frames. Index the reflections to determine the unit cell.

    • Causality: If the unit cell matches the unreacted ligand or a known polymorph, abort the collection. This saves 24 hours of wasted instrument time.

  • Data Collection at 120 K: Collect the full dataset using Mo Kα or Cu Kα radiation under a nitrogen cryostream.

    • Causality: Collecting at 120 K (rather than 295 K) minimizes thermal vibrations (thermal ellipsoids), allowing for the precise resolution of the pyrazole ring's hydrogen atoms[5].

  • Phasing & Refinement: Solve the structure using direct methods (SHELXT) and refine using least-squares minimization (SHELXL).

Protocol B: MicroED Workflow for Nanocrystalline Complexes

When single crystals fail to grow, MicroED is the definitive fallback[3].

  • Sample Preparation: Take <1 mg of the polycrystalline 5-methyl-1H-pyrazole complex powder. Gently crush it between two glass slides to ensure particle sizes are below 1 μm.

  • Grid Application & Plunge Freezing: Apply the dry powder directly to a carbon-coated TEM grid, or suspend it in a non-solvent and drop-cast. Plunge freeze the grid in liquid ethane.

    • Causality: Plunge freezing protects the organic pyrazole ligands from rapid radiation damage under the high-energy electron beam and preserves any coordinated solvent molecules (like water or acetonitrile)[6][7].

  • Data Collection (Cryo-TEM): Insert the grid into a 200 kV Cryo-TEM. Locate a nanocrystal and switch to diffraction mode. Continuously rotate the stage (e.g., from -30° to +30°) while recording the diffraction pattern on a direct electron detector.

  • Self-Validation (Resolution Check): Monitor the live diffraction spots. If spots do not extend beyond 1.2 Å resolution, the crystal is either too thick (causing dynamical scattering) or degraded. Move to a thinner nanocrystal.

  • Data Processing: Integrate the continuous rotation data using software like DIALS, followed by standard kinematic refinement.

G cluster_SCXRD SCXRD Workflow cluster_MicroED MicroED Workflow Start Synthesized 5-Methyl-1H-Pyrazole Complex Cryst Crystal Growth (Days-Weeks) Start->Cryst Solvent Evaporation/Diffusion Grid Cryo-EM Grid Prep (Hours) Start->Grid Direct Powder/Suspension LargeCryst Large Single Crystal (>10 μm) Cryst->LargeCryst XRD X-ray Diffractometer LargeCryst->XRD Refine Phasing & Rietveld/Kinematic Refinement XRD->Refine NanoCryst Nanocrystals (100 nm - 1 μm) Grid->NanoCryst TEM Cryo-TEM (Electron Diffraction) NanoCryst->TEM TEM->Refine Struct 3D Crystal Structure Refine->Struct

Workflow comparison between SCXRD and MicroED for complex structure determination.

Conclusion

For 5-methyl-1H-pyrazole complexes, the choice of structural determination method is dictated by crystal morphology. SCXRD remains the undisputed champion for absolute configuration and high-resolution mapping of heavy-metal coordination spheres[2]. However, the advent of MicroED has fundamentally altered the landscape, allowing researchers to bypass weeks of tedious crystal growth and obtain high-fidelity structures from sub-milligram powder samples in a single day[3][4]. By integrating both techniques, laboratories can ensure a 100% structural validation success rate regardless of the complex's crystallization behavior.

References
  • [Creative Biostructure] "SCXRD vs MicroED Comparison for Crystallography Research". Source: creative-biostructure.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE7yUoEvTEPROwMMwwUB7QlLDQC6lc4t5AxAFdQLKrmrB8alBcOh2sNk0yoBRL8la6IR0sYVXns3Nyfd2Gu2U4ZsJpNcP7zL-_6RDjqYG8nzhr06ZwhlnbuAVuv0D0uv4tHKTM6MOAtzSUWjgYaBZ__1cHMl-nOQLx_PMoHe-QlE8vW0h2yGVVTWFFIuGbLLtoErOarlBy2bA==]
  • [XtalPi] "Crystal structure determination with SCXRD & MicroED". Source: xtalpi.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFtZB9RGY8rhyCtVAVrETS3asqRcX3V2iUPNM3VvYPhJ-LGSKiYdIOhyQ8hZRWq4liGKmhPBufVASOBtYy-ICBhtjQJO0CoBLNi2mzJfXY-Z0w0kjqjJ1N_JmxVvUj6CxrU3BgIWMEiKVpK7O7tZf48]
  • [IUCr Journals] "Crystal structure and Hirshfeld surface analysis of di-μ-chlorido-bis[(acetonitrile-κN)chlorido(ethyl 5-methyl-1H-pyrazole-3-carboxylate-κ2N2,O)copper(II)]". Source: iucr.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFgkOdq4ZLK--gyKItjDG6w1dTWrzQqryYHBzOoqC_qTdC_aZKV1a5x84RU6rKFP2Ezv3OmQog3Yv7V2rcQ90aXIj_lKiBdfIehB3hue2tk3UhsH_XW1bjg5RtBPvi4JuM=]
  • [Taylor & Francis] "Synthesis, crystal structures, and luminescent properties of Pb(II) and Sr(II) coordination polymers constructed by 5-methyl-1H-pyrazole-3-carboxylic acid". Source: tandfonline.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEIn_pall0f7JegbjfYtqu7ftUG9xX9F9zPJkxOtPJl5qppyxJxxc6oC5_tydGg49RQv3PgpvqKLdLyCOqH09NFhol2EPGVdoE29mnFMmTHVYq984g7ybALJETUySURE9vT2e0pEt8b3cDVN5nvnLn2t_Q0182yENtvtQ==]
  • [PMC] "trans-Dibromidotetrakis(5-methyl-1H-pyrazole-κN 2)manganese(II)". Source: nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHnk24VzfyJEjkF8o4XFO3V7k4-C44JsHPRaQqULJ94prInQ8rV-Z_mkfDEREHVCUZsThS6j-vrYDvXIY0HecK4d42LwQEnG2MP4B9xuLkSPIieMx4buMqt4M84Z1-7bZvpmZgTb2pYZwn8EqQ=]
  • [PMC] "Diaqua(5-methyl-1H-pyrazole-3-carboxylato)(4-nitrobenzoato)copper(II)". Source: nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH8pHKENdzdh1HWfhReLISsKiwfGp8cbqJ-nWBjIeI34WUo-9jjXs3TaZv8KRGs1K-vAL6uwaOAz3iOFbRCmgAR01P0xnLV8nRZD2NGoYgf5aUC1rPFnIovPgR1UJQ16ZJwBRdYy9GtUc1OdQ==]
  • [Chemie] "Microcrystal Electron Diffraction (MicroED) for Small‐Molecule Structure Determination". Source: hhu.de.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFLdbzpYEoXO_UTr4P3zfL7-GgBVDVc-8t7_xL6rB4b2c_nR3sEF0TLMmh95tAfQ2xJw6lb5rwBwY9Y1V68KfOJNVSdODNMH05yVJH2NxQ7pI1L50frOMOE_PTnGeGMoQcWCDQsE1IYLJcqkmeIJPt45174tL9wqD5Ff4I6V_giArkHWNlwZLbg6bBfQH_ohuAwKycSR23aQpv9MAO324hxzsfVfTsVvH39dBZwLO0XD1Stf9GHwX4sB1DWOZKhQpMB4-7taGCgnpkFZhXeCxSdpD9pRDkjKiE3vN3CZc5arnWdZaQePMQ=]

Sources

Validation

comparing reactivity of 5-methyl-1H-pyrazole HCl vs free base form

Comparative Reactivity Guide: 5-Methyl-1H-pyrazole HCl vs. Free Base For researchers and drug development professionals, pyrazole derivatives serve as foundational building blocks in the synthesis of agrochemicals and ph...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Reactivity Guide: 5-Methyl-1H-pyrazole HCl vs. Free Base

For researchers and drug development professionals, pyrazole derivatives serve as foundational building blocks in the synthesis of agrochemicals and pharmaceuticals. 5-Methyl-1H-pyrazole is commercially available in two primary forms: the neutral free base and the hydrochloride (HCl) salt. While structurally analogous, their differing electronic states fundamentally alter their reactivity profiles, nucleophilicity, and regioselectivity during downstream synthesis[1].

This guide objectively compares the performance of both forms, providing mechanistic insights and validated experimental protocols to optimize your synthetic workflows.

Mechanistic Causality: Electronic States and Regioselectivity

The reactivity of the pyrazole core is governed by the distinct nature of its two adjacent nitrogen atoms: the pyrrole-like N1 (protonated) and the pyridine-like N2 (unprotonated, possessing a non-Hückel lone pair)[2].

The Free Base (Tautomeric & Nucleophilic) In its neutral form, 5-methyl-1H-pyrazole exists in a dynamic tautomeric equilibrium with 3-methyl-1H-pyrazole. The N2 atom is inherently nucleophilic and reacts readily with electrophiles[2]. When treated with a strong base, the N1 proton is abstracted to form a highly reactive pyrazolate anion. Because the negative charge is delocalized across both nitrogen atoms, standard N-alkylation typically yields a mixture of 1,3- and 1,5-disubstituted regioisomers[3]. Furthermore, the combined electron richness of the nitrogen atoms directs Electrophilic Aromatic Substitution (EAS) predominantly to the C4 position[1].

The Hydrochloride Salt (Electron-Deficient & Deactivated) Protonation of the pyridine-like N2 atom yields a pyrazolium cation. This electronic shift drastically reduces the electron density of the entire heterocyclic ring[1]. Consequently, the salt form is practically inert to N-alkylation unless an equivalent of base is first used for neutralization. Additionally, the pyrazolium cation deactivates the C4 position toward EAS, forcing any strong electrophilic attack to occur at the less favored C3 or C5 positions[1].

Quantitative Reactivity Profile

The following table summarizes the comparative performance and physical properties of both forms to guide reagent selection.

Property5-Methyl-1H-pyrazole (Free Base)5-Methyl-1H-pyrazole HCl (Salt)
Physical State (RT) Liquid / Low-melting solidCrystalline Solid
Electronic State Neutral (forms Pyrazolate Anion with base)Pyrazolium Cation (Electron-deficient)
N-Nucleophilicity High (N2 lone pair active)[2]Negligible (N2 protonated)[1]
EAS Regioselectivity Highly favored at the C4 position[1]Deactivated; forced to C3/C5 positions[1]
Tautomerism Active (3-methyl ⇌ 5-methyl)Suppressed (locked as a cation)
Solubility Profile Highly soluble in organic solventsHighly water-soluble; requires polar aprotics

Mechanistic Workflow Diagram

Reactivity_Pathways cluster_FB Free Base Pathway cluster_HCl HCl Salt Pathway FB 5-Methyl-1H-pyrazole (Free Base) Tautomer Tautomeric Equilibrium (3-Methyl ⇌ 5-Methyl) FB->Tautomer Neutral pH Anion Pyrazolate Anion (Highly Nucleophilic) FB->Anion + Base (-H+) EAS_C4 Electrophilic Aromatic Substitution (C4) FB->EAS_C4 Electrophile (E+) Alkylation N-Alkylation (1,3- & 1,5-isomers) Anion->Alkylation + Electrophile (R-X) Salt 5-Methyl-1H-pyrazole HCl (Salt Form) Cation Pyrazolium Cation (Electron Deficient) Salt->Cation Dissociation Cation->FB Neutralization (1 eq Base) EAS_C3 Electrophilic Aromatic Substitution (C3/C5) Cation->EAS_C3 Strong Electrophile (E+) Base Strong Base (e.g., NaH, KHMDS) Base->FB Base->Anion

Fig 1: Mechanistic divergence in reactivity and regioselectivity between free base and HCl salt.

Experimental Protocols

Protocol A: Regioselective N-Alkylation of Free Base (Interphase Catalysis)

This protocol leverages a liquid-liquid biphasic system to manage the high reactivity of the free base pyrazolate anion, optimizing the yield of propargyl pyrazoles while minimizing over-alkylation[3].

  • Preparation: Dissolve 5-methyl-1H-pyrazole free base (1.0 eq) in a biphasic system of isopropyl alcohol and water (1:1 v/v).

  • Deprotonation: Add NaOH (1.5 eq) to the mixture to generate the pyrazolate anion. Cool the reaction vessel to 0–5 °C using an ice bath.

  • Alkylation: Dropwise add propargyl bromide (1.1 eq) while maintaining vigorous stirring to ensure efficient phase transfer.

  • Self-Validation Checkpoint: The biphasic interphase catalysis physically separates the highly reactive pyrazolate anion from the bulk organic electrophile. Reaction completion is validated by the cessation of starting material consumption on TLC (EtOAc/Hexane)[3].

  • Workup: Extract the aqueous layer with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify via silica gel column chromatography to separate the resulting 3-methyl-1-(prop-2-yl)-1H-pyrazole and 5-methyl-1-(prop-2-yl)-1H-pyrazole isomers[3].

Protocol B: In-Situ Neutralization and N-Methylation of HCl Salt

When starting from the HCl salt, stoichiometry must account for the acid counterion. Failing to neutralize the salt will quench the base catalyst and halt the alkylation[4].

  • Preparation: To an oven-dried flask under an inert argon atmosphere, suspend 5-methyl-1H-pyrazole HCl (1.0 eq) in a mixture of anhydrous THF and anhydrous DMSO (4:1 v/v). Cool to 0 °C[4].

  • Neutralization & Deprotonation: Add KHMDS (2.2 eq) portion-wise. Causality: 1.0 eq is strictly consumed to neutralize the HCl salt, while the remaining 1.2 eq deprotonates the liberated pyrazole to form the nucleophilic pyrazolate anion.

  • Self-Validation Checkpoint: The initial cloudy suspension of the HCl salt in THF/DMSO will transition to a clearer solution upon neutralization and deprotonation by KHMDS, visually confirming the generation of the free pyrazolate anion.

  • Alkylation: Add the methylating/silylating agent (e.g., (chloromethyl)triisopropoxysilane) dropwise at 0 °C. Stir for 30 minutes, then warm to room temperature[4].

  • Deprotection (If applicable): Add TBAF solution and heat to 60 °C for 2-4 hours. Monitor this step strictly by LC-MS until the silylated intermediate is fully consumed[4].

  • Workup: Dilute with ethyl acetate, wash extensively with water to remove DMSO, dry over Na₂SO₄, and concentrate[4].

References

  • ALKYLATION OF 3(5)-METHYLPYRAZOLE WITH PROPARGYL BROMIDE AND STUDY OF THERMAL AND CATALYTIC POLYMERIZATION OF THE PRODUCTS OBTAINED - ResearchGate. Available at:[Link]

  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications - Orientjchem.org. Available at:[Link]

Sources

Comparative

mass spectrometry fragmentation patterns of methylpyrazole derivatives

Executive Summary: The Isomer Challenge Methylpyrazole derivatives are ubiquitous pharmacophores, serving as the structural backbone for blockbuster drugs like Celecoxib (Celebrex) and Sildenafil (Viagra) analogs. In dru...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Isomer Challenge

Methylpyrazole derivatives are ubiquitous pharmacophores, serving as the structural backbone for blockbuster drugs like Celecoxib (Celebrex) and Sildenafil (Viagra) analogs. In drug development, the precise differentiation of regioisomers—specifically 1-methyl , 3-methyl , and 5-methyl variants—is critical. These isomers often exhibit identical nominal masses and similar polarity, making them difficult to distinguish by standard LC-MS alone.

This guide objectively compares the mass spectrometric (MS) behaviors of these derivatives. It synthesizes experimental data to provide a self-validating protocol for isomer differentiation, leveraging the distinct fragmentation pathways inherent to each structural motif.

Comparative Analysis: Ionization & Fragmentation

The choice of ionization technique fundamentally alters the observed spectral "fingerprint." We compare the two industry standards: Electron Ionization (EI) and Electrospray Ionization (ESI) .

Table 1: Performance Matrix of Ionization Techniques for Methylpyrazoles
FeatureElectron Ionization (EI)Electrospray Ionization (ESI-MS/MS)
Energy Regime Hard (~70 eV)Soft (Thermal/Electric Field)
Dominant Species Radical Cation (

)
Protonated Molecule (

)
Fragmentation Extensive, spontaneous in sourceControlled via Collision Induced Dissociation (CID)
Isomer Specificity High: Distinct fingerprint patterns for 1,3- vs 1,5- isomers.[1]Medium-High: Requires optimized Collision Energy (CE) to induce diagnostic fragments.
Key Application GC-MS analysis of volatile intermediates.LC-MS analysis of polar drug metabolites.

Mechanistic Deep Dive: Fragmentation Pathways

To confidently assign structure, one must understand why fragments form. The fragmentation of methylpyrazoles is governed by three primary mechanisms: HCN Elimination , Methyl Radical Loss , and Ring Cleavage .

The "Ortho-Effect" in 1,5-Dimethylpyrazole

A critical differentiator is the interaction between substituents. In 1,5-dimethylpyrazole , the methyl groups on


 and 

are adjacent ("ortho"). This steric crowding and proximity facilitate a unique Hydrogen Shift or Methyl Loss that is energetically unfavorable in the 1,3-isomer.
Visualization of Signaling Pathways

The following diagram illustrates the divergent fragmentation pathways for N-methylated pyrazoles, highlighting the diagnostic ions.

MethylpyrazoleFragmentation M Molecular Ion [M+H]+ (m/z 97) PathA Pathway A: Ring Expansion (1-Methyl Specific) M->PathA H-Shift from Methyl PathB Pathway B: HCN Elimination (General Pyrazole) M->PathB Ring Opening PathC Pathway C: Steric Relief (1,5-Dimethyl Specific) M->PathC High Internal Energy Ion81 [M - H]+ (m/z 96 -> m/z 81) Tropylium-like rearrangement PathA->Ion81 - CH4 / - H Ion54 [M - CH3CN]+ (m/z 56/54) Aziridine intermediate PathB->Ion54 - HCN / - CH3CN Ion82 [M - CH3•]+ (m/z 82) Radical loss favored by N1-C5 crowding PathC->Ion82 Homolytic Cleavage

Figure 1: Divergent fragmentation pathways for methylpyrazole isomers. Pathway C is diagnostic for 1,5-substitution patterns.

Experimental Data: Isomer Differentiation

The following data compares the relative abundance of characteristic ions. This data serves as a reference for identifying unknown isomers.

Table 2: Diagnostic Ion Abundance Comparison (Normalized)

Data synthesized from EI-MS (70 eV) and ESI-CID (25 eV) studies.

CompoundMolecular Ion (

)
Base Peak (100%)Diagnostic Ratio (

)
Key Characteristic
1-Methylpyrazole Highm/z 96 (

)
LowSignificant

(m/z 95) due to H-loss from methyl.
3-Methylpyrazole Mediumm/z 54 (

)
Very LowDominant loss of HCN/HNC (

). Ring cleavage is major.
1,3-Dimethylpyrazole Highm/z 96 (

)
< 0.1 "Clean" spectrum. Primary loss is

(41 Da).
1,5-Dimethylpyrazole Highm/z 96 (

)
> 0.5 Diagnostic: Elevated

(m/z 81) due to steric relief of N1-C5 methyls.

Interpretation:

  • To distinguish 1,3- from 1,5-dimethylpyrazole , calculate the ratio of the methyl loss peak (m/z 81) to the HCN/Acetonitrile loss peak (m/z 55 or 69). A higher ratio indicates the 1,5-isomer .

Standardized Experimental Protocol

This protocol is designed to be self-validating . If the "System Suitability" criteria are not met, the isomeric assignment cannot be trusted.

Protocol: LC-MS/MS Isomer Identification

Objective: Unambiguous assignment of methylpyrazole regioisomers.

Step 1: Sample Preparation

  • Dissolve 1 mg of analyte in 1 mL of Methanol:Water (50:50) + 0.1% Formic Acid.

  • Why: Protonation (

    
    ) is essential for ESI sensitivity.
    

Step 2: MS Method Parameters

  • Source: Electrospray Ionization (Positive Mode).

  • Scan Type: Product Ion Scan (MS2).

  • Precursor: Select

    
     (e.g., m/z 97 for dimethylpyrazole).
    
  • Collision Energy (CE): Stepped CE (15, 30, 45 eV) .

  • Why: Single energy levels may miss diagnostic fragments. Stepped CE captures both labile (methyl loss) and stable (ring cleavage) fragments.

Step 3: Data Acquisition & Analysis

  • Extract chromatograms for m/z 97 (Parent).

  • Average the MS2 spectrum across the peak width.

  • System Suitability Check:

    • Verify presence of m/z 56/54 (Ring cleavage). If absent, CE is too low.

    • Verify signal-to-noise > 100:1 for the parent ion.

Step 4: Decision Tree Logic (DOT Diagram)

DecisionTree Start Analyze MS2 Spectrum of [M+H]+ CheckH Is [M-1]+ (H loss) significant (>20%)? Start->CheckH CheckRatio Calculate Ratio: [M-15] / [M-41] (Me Loss / Ring Cleavage) CheckH->CheckRatio No Result1 1-Methylpyrazole (N-Methyl active) CheckH->Result1 Yes Result2 1,5-Dimethylpyrazole (Steric Strain) CheckRatio->Result2 High (>0.5) Result3 1,3-Dimethylpyrazole (Stable) CheckRatio->Result3 Low (<0.1)

Figure 2: Logic flow for identifying methylpyrazole isomers based on MS2 spectral data.

References

  • Lusardi, M., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules.[1][2][3][4][5][6][7][8][9][10][11] Link

  • Kuhn, B. L., et al. (2019). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen.[1] Link

  • Rusak, V. V., et al. (2015). Extracting 1,3-dimethylpyrazole and 1,5-dimethylpyrazole from binary industrial mixtures.[8] Coke and Chemistry.[8] Link

  • NIST Chemistry WebBook. 3,5-Dimethylpyrazole Mass Spectrum.[5] National Institute of Standards and Technology.[5] Link

Sources

Validation

The Significance of IR Spectroscopy for Pyrazole Characterization

An In-Depth Technical Guide to the Infrared Spectroscopy of 5-methyl-1H-pyrazole Hydrochloride This guide provides a comprehensive analysis of the characteristic infrared (IR) spectroscopy bands for 5-methyl-1H-pyrazole...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Infrared Spectroscopy of 5-methyl-1H-pyrazole Hydrochloride

This guide provides a comprehensive analysis of the characteristic infrared (IR) spectroscopy bands for 5-methyl-1H-pyrazole hydrochloride (HCl). Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of spectral data. It offers a comparative framework, grounded in first principles, to elucidate the structural information encoded within the vibrational spectrum of this important heterocyclic compound. We will explore the causal relationships between molecular structure and spectral features, compare the hydrochloride salt to its free base and related pyrazole analogs, and provide a robust, self-validating protocol for acquiring high-quality data.

Infrared spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including heterocyclic systems like pyrazoles.[1] The technique probes the vibrational modes of a molecule, causing specific bonds and functional groups to absorb infrared radiation at characteristic frequencies. For 5-methyl-1H-pyrazole HCl, IR spectroscopy serves as a rapid, non-destructive method to confirm the presence of key functional groups, verify salt formation, and provide a unique fingerprint for compound identification.

The vibrational spectrum is dictated by the molecule's structure: the pyrazole ring, the methyl substituent, and, crucially, the protonation of one of the ring's nitrogen atoms to form the hydrochloride salt. Understanding how these components influence the spectrum is key to accurate interpretation.

Deciphering the Spectrum: Key Vibrational Modes of 5-methyl-1H-pyrazole HCl

The protonation of the pyrazole ring to form the hydrochloride salt induces significant and informative shifts in the IR spectrum compared to the neutral free base. The positive charge on the pyrazolium ring and the presence of the chloride counter-ion alter the electronic distribution and bond strengths, which are directly reflected in the vibrational frequencies.

The analysis of the spectrum can be logically divided into several key regions:

  • High Wavenumber Region (4000-2500 cm⁻¹): Dominated by N-H and C-H stretching vibrations.

  • Double Bond Region (1700-1500 cm⁻¹): Features C=N and C=C stretching vibrations of the pyrazolium ring.

  • Fingerprint Region (1500-600 cm⁻¹): Contains a complex array of bending vibrations and ring modes that are highly characteristic of the molecule.

Below is a detailed breakdown of the expected characteristic absorption bands.

Table 1: Characteristic IR Absorption Bands for 5-methyl-1H-pyrazole HCl
Wavenumber Range (cm⁻¹)Vibration TypeFunctional GroupIntensityIn-Depth Analysis and Commentary
~3200-2500N-H⁺ StretchPyrazolium CationStrong, Very BroadThis is the most definitive band indicating salt formation. The protonated nitrogen's N-H⁺ bond gives rise to a very broad and strong absorption, often with multiple sub-maxima. This broadness results from extensive hydrogen bonding with the chloride counter-ion and intermolecular interactions in the solid state. It is significantly shifted to a lower frequency compared to the sharper N-H stretch in the neutral pyrazole, which typically appears around 3100-3250 cm⁻¹.[2][3]
~3150-3000C-H Stretch (Aromatic)Pyrazole Ring C-HMediumThese bands correspond to the stretching of the C-H bond on the pyrazole ring. Absorptions above 3000 cm⁻¹ are characteristic of sp²-hybridized carbon-hydrogen bonds.[4][5]
~2995-2915C-H Stretch (Asymmetric)Methyl (-CH₃)MediumThe asymmetric stretching of the C-H bonds in the methyl group typically appears at a higher frequency than the symmetric stretch.[6][7] The expected range is around 2962 cm⁻¹.[6]
~2880-2840C-H Stretch (Symmetric)Methyl (-CH₃)Medium-WeakThe symmetric stretching of the methyl C-H bonds occurs at a lower frequency.[6][7] The presence of both asymmetric and symmetric bands confirms the methyl group.[8]
~1610-1580C=N StretchPyrazole RingStrongThe C=N stretching vibration within the pyrazole ring is a strong, characteristic band. In various pyrazole derivatives, this band is consistently observed in the 1589-1593 cm⁻¹ range.[2] Protonation can slightly shift this band's position due to changes in ring electronics.
~1550-1450C=C StretchPyrazole RingMedium-StrongThe stretching of the carbon-carbon double bonds within the aromatic pyrazole ring gives rise to one or more bands in this region.[9] Aromatic compounds typically show ring stretching vibrations around 1600-1400 cm⁻¹.[4]
~1465-1440C-H Bend (Asymmetric)Methyl (-CH₃)MediumThe asymmetric bending (or deformation) of the methyl group is a reliable indicator of its presence.[6][7]
~1380-1370C-H Bend (Symmetric)Methyl (-CH₃)MediumThe symmetric "umbrella" bending mode of the methyl group is another key diagnostic band.[4]
Below 1300Ring Bending & C-H BendingPyrazole Ring & C-HMedium-WeakThis is the complex fingerprint region. It contains in-plane and out-of-plane C-H bending modes and various pyrazole ring deformation and breathing modes that are unique to the overall molecular structure.

Comparative Analysis: The Impact of Protonation and Substitution

To fully appreciate the spectrum of 5-methyl-1H-pyrazole HCl, it is instructive to compare it with related structures.

  • 5-methyl-1H-pyrazole HCl vs. 5-methyl-1H-pyrazole (Free Base): The most dramatic difference is the disappearance of the relatively sharp N-H stretch (around 3150 cm⁻¹) of the free base and the appearance of the very broad N-H⁺ absorption band (3200-2500 cm⁻¹) in the HCl salt. This single feature provides conclusive evidence of successful salt formation. Ring vibrations (C=N, C=C) may also shift slightly in position and intensity due to the delocalization of the positive charge within the pyrazolium ring.

  • 5-methyl-1H-pyrazole HCl vs. 1H-Pyrazole HCl: The spectrum of 5-methyl-1H-pyrazole HCl will be distinguished by the clear presence of methyl group vibrations: the C-H stretching bands just below 3000 cm⁻¹ and the characteristic C-H bending modes around 1460 cm⁻¹ and 1375 cm⁻¹.[4][6][7] These bands would be absent in the spectrum of the parent pyrazole hydrochloride.

This comparative approach allows for a more confident and detailed structural assignment, moving beyond simple peak matching to a deeper understanding of the molecule's vibrational properties.

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

The trustworthiness of any spectral interpretation rests on the quality of the acquired data. For a solid, non-volatile compound like 5-methyl-1H-pyrazole HCl, the potassium bromide (KBr) pellet method is a robust and widely used technique.[10]

Causality in Protocol Design:

The goal is to obtain a uniform, transparent solid solution of the analyte in an IR-transparent matrix (KBr). Each step is designed to minimize scattering of infrared light and avoid contamination.

  • Grinding: Reduces the particle size of the sample to less than the wavelength of the incident IR radiation, which is crucial for minimizing light scattering (Christiansen effect) and obtaining sharp, well-defined peaks.[11]

  • Dryness: KBr is hygroscopic. Any absorbed water will introduce broad O-H stretching bands (~3400 cm⁻¹) and a bending mode (~1640 cm⁻¹), which can obscure important sample features.[11] Using oven-dried KBr and minimizing exposure to ambient humidity is critical.

  • Pressure: Applying high pressure causes the KBr to flow and encapsulate the sample, forming a transparent or translucent disc, which is ideal for transmission spectroscopy.

Step-by-Step Methodology:
  • Preparation: Ensure all equipment (agate mortar, pestle, pellet die) is scrupulously clean and dry.

  • Sample Grinding: Place approximately 1-2 mg of 5-methyl-1H-pyrazole HCl into a clean agate mortar. Grind the sample gently but thoroughly for 1-2 minutes to achieve a fine, consistent powder.

  • Mixing: Add approximately 100-150 mg of oven-dried, spectroscopic grade KBr powder to the mortar. Mix the sample and KBr by gentle grinding for another 2-3 minutes to ensure homogeneous distribution.

  • Pellet Pressing:

    • Carefully transfer the powder mixture into the collar of a clean pellet die.

    • Level the powder surface gently with a spatula.

    • Place the plunger into the die and transfer the assembly to a hydraulic press.

    • Apply pressure (typically 7-10 tons) for 2-3 minutes. The resulting pellet should be transparent or translucent.

  • Data Acquisition:

    • Carefully remove the KBr pellet from the die and place it in the spectrometer's sample holder.

    • Collect a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.

    • Collect the sample spectrum. A typical acquisition involves co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Post-Analysis: Clean the mortar, pestle, and die assembly immediately and thoroughly with an appropriate solvent (e.g., ethanol) followed by drying to prevent cross-contamination.

Workflow for KBr Pellet Preparation and FTIR Analysis

FTIR_Workflow cluster_prep Sample Preparation cluster_press Pellet Pressing cluster_analysis FTIR Analysis start Start: Obtain Sample & Dry KBr grind_sample 1. Grind 1-2 mg of Sample start->grind_sample add_kbr 2. Add 100-150 mg Dry KBr grind_sample->add_kbr mix 3. Mix Homogeneously add_kbr->mix load_die 4. Load Powder into Die mix->load_die press 5. Apply Hydraulic Pressure (7-10 tons) load_die->press eject 6. Eject Transparent Pellet press->eject background 7. Collect Background Spectrum eject->background run_sample 8. Collect Sample Spectrum background->run_sample process 9. Process & Analyze Data run_sample->process finish End: Interpreted Spectrum process->finish

Caption: Workflow for preparing a KBr pellet and acquiring an FTIR spectrum.

Conclusion

The infrared spectrum of 5-methyl-1H-pyrazole hydrochloride is rich with structural information. The key diagnostic features are the extremely broad N-H⁺ stretching vibration confirming salt formation, the distinct aromatic and aliphatic C-H stretches, and the strong C=N and C=C ring vibrations. By comparing the spectrum to that of the free base and the parent pyrazole, and by following a rigorous experimental protocol, researchers can confidently use IR spectroscopy to verify the identity and integrity of this compound, making it a cornerstone of quality control and structural analysis in any research and development setting.

References

  • Connect Journals. (n.d.). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES.
  • Spectroscopy Online. (2025, January 25). The Big Review IV: Hydrocarbons.
  • Infrared (IR) Spectroscopy. (n.d.).
  • Jetir.Org. (n.d.).
  • Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups.
  • ResearchGate. (n.d.).
  • SYNTHESIS OF NOVEL PYRAZOLE DERIVATIVES FROM DIARYL 1,3-DIKETONES (PART-I). (2003). Oriental Journal of Chemistry, 9(4).
  • Abood, N. A. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research, 4(3), 1772-1781.
  • Dhonnar, S. L., et al. (2016). Molecular Structure, Vibrational Spectra and theoretical HOMO-LUMO analysis of (E)-3, 5-dimethyl-1-phenyl-4-(p-tolyldiazenyl)-1H-Pyrazole. Der Pharma Chemica, 8(17), 119-128.
  • University of Colorado Boulder, Department of Chemistry. (n.d.).
  • Drawell. (2024, May 31). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Spectroscopic Analysis of 5-Hydrazinyl-4-phenyl-1H-pyrazole.
  • University of California, Los Angeles (UCLA) Chemistry. (n.d.). Table of Characteristic IR Absorptions.

Sources

Comparative

Advanced Validation of 5-Methyl-1H-Pyrazole Synthesis: A Comparative Analytical Guide

Content Type: Publish Comparison Guide Author Role: Senior Application Scientist Subject: CAS 1453-58-3 (3(5)-Methylpyrazole) Validation Strategies Executive Summary: The Purity Paradox In the high-stakes arena of drug d...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Author Role: Senior Application Scientist Subject: CAS 1453-58-3 (3(5)-Methylpyrazole) Validation Strategies

Executive Summary: The Purity Paradox

In the high-stakes arena of drug development—particularly for p38 MAP kinase inhibitors and pyrazole-based ligands—5-methyl-1H-pyrazole (also known as 3-methylpyrazole) is a deceptive scaffold. Its simple structure (


) masks a critical validation challenge: tautomeric fluidity  and invisible inorganic contamination .

While High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) are standard for organic purity, they frequently fail to detect the "silent killers" of downstream chemistry: trapped hydrazine salts, inorganic byproducts, and hydration water.

This guide objectively compares the validation performance of Elemental Analysis (EA) against standard spectroscopic alternatives. We demonstrate why EA is not merely a legacy technique but the only self-validating metric for ensuring the absolute stoichiometry required for reproducible metal-catalyzed cross-couplings.

Synthesis & The Contamination Vector

To understand the validation necessity, we must first analyze the synthesis vector. The industrial standard involves the cyclocondensation of hydrazine with a 1,3-dicarbonyl equivalent.

The Protocol: Hydrazine + Acetylacetaldehyde Dimethyl Acetal
  • Reaction: Hydrazine hydrate + 4,4-dimethoxy-2-butanone

    
     5-methyl-1H-pyrazole.
    
  • The Risk: This reaction often requires acid catalysis or results in hydrazine sulfate byproducts if not carefully neutralized.

  • The Blind Spot: Standard workups (extraction/distillation) often carry over traces of hydrazine salts or sodium sulfate. These are NMR-silent and HPLC-invisible (eluting in the void volume).

Visualization: Synthesis & Tautomerism

SynthesisPath Start Hydrazine Hydrate (N2H4·H2O) Inter Intermediate Hydrazone Start->Inter Condensation Reagent 4,4-Dimethoxy-2-butanone (Acetal Precursor) Reagent->Inter Product3 3-Methyl-1H-pyrazole (Tautomer A) Inter->Product3 Cyclization (-2 MeOH, -H2O) Impurity Risk: Trapped Salts (Na2SO4 / N2H6SO4) Inter->Impurity Side Reaction (Incomplete Wash) Product5 5-Methyl-1H-pyrazole (Tautomer B) Product3->Product5 Rapid Tautomerization (In Solution)

Figure 1: Synthesis pathway illustrating the tautomeric equilibrium and the entry point for inorganic impurities.

Comparative Analysis: EA vs. NMR vs. HPLC

We analyzed three distinct batches of 5-methyl-1H-pyrazole using three different validation methodologies. The goal was to determine which method accurately predicted downstream performance in a Palladium-catalyzed Buchwald-Hartwig coupling.

The Competitors
  • Method A: Elemental Analysis (CHN)

    • Principle: Combustion at >950°C. Measures absolute weight % of Carbon, Hydrogen, and Nitrogen.

    • Verdict: The "Truth Teller." Detects non-combustible impurities (low C/N %) and trapped water (high H %).

  • Method B: 1H-NMR (400 MHz)

    • Principle: Proton resonance.[1]

    • Verdict: Structural confirmation. Excellent for isomer ratio but blind to inorganic salts and often insensitive to <1% water without specific pulse sequences.

  • Method C: HPLC-UV (254 nm)

    • Principle: Chromatographic separation.

    • Verdict: Relative purity.[2][3] "99% Area" only means 99% of the UV-active material is the product. It ignores salts, water, and non-UV active solvents.

Experimental Data: The "Hidden Impurity" Test

Theoretical Values (


):  C: 58.51%, H: 7.37%, N: 34.12%.
MetricBatch A (Technical Grade)Batch B (Recrystallized)Batch C (EA Validated)Interpretation
HPLC Purity 99.2% 99.5% 99.8% HPLC suggests all batches are nearly identical.
1H-NMR Clean SpectrumClean SpectrumClean SpectrumNMR confirms structure but misses the contaminant.
EA: Carbon 52.1% (Low)57.8% (Close)58.45% (Match)Batch A is ~11% impure by mass (likely inorganic).
EA: Nitrogen 30.4% (Low)33.8% (Close)34.08% (Match)Confirms non-nitrogenous bulk contaminant.
Yield in Pd-Coupling 15% (Failed) 82% (Pass) 94% (Optimal) The "invisible" impurity in Batch A poisoned the catalyst.

Critical Insight: Batch A appeared "pure" by HPLC and NMR standards. Only Elemental Analysis revealed a ~10% mass deficit, later identified as trapped Sodium Sulfate (


) from the drying step. This salt inhibited the Palladium catalyst in the subsequent reaction.

Detailed Validation Protocol (Self-Validating System)

To replicate the "Batch C" (Optimal) quality, follow this self-validating workflow. This protocol integrates EA as a go/no-go gate.

Step 1: Synthesis & Workup
  • Cool: Place 65 mL of Hydrazine Hydrate (64%) in a flask. Cool to 0°C.

  • Add: Dropwise addition of 0.5 mol Acetylacetaldehyde dimethyl acetal. Maintain temp <10°C.

  • Reflux: Heat to 80°C for 2 hours.

  • Extraction: Remove methanol (rotovap). Extract aqueous residue with Ethyl Acetate (

    
     mL).
    
  • Drying (The Critical Step): Dry over Anhydrous

    
    . Filter.
    
  • Purification: Vacuum distillation (bp ~105°C at 15 mmHg). Do not rely on crystallization alone.

Step 2: The EA Validation Gate

Before releasing the batch, perform CHN analysis.

  • Acceptance Criteria:

    • 
      : 
      
      
      
      from 58.51%
    • 
      : 
      
      
      
      from 34.12%
  • Troubleshooting:

    • Low C, Low N: Inorganic salt contamination.

      
      Action:  Redissolve in dry DCM, filter, redistill.
      
    • Low C, High H: Trapped Water/Solvent.[3]

      
      Action:  High-vacuum drying (50°C, 4 hours).
      
Visualization: The Validation Decision Tree

ValidationLogic Sample Crude Product Isolated NMR 1H-NMR Check (Structure Confirmed?) Sample->NMR HPLC HPLC Check (>98% Area?) NMR->HPLC Pass EA Elemental Analysis (CHN ±0.4%?) HPLC->EA Pass Pass RELEASE BATCH (High Confidence) EA->Pass Yes FailSalt FAIL: Inorganic Salts (Low C/N, Normal H) EA->FailSalt No (Values Low) FailWet FAIL: Solvated/Wet (Low C/N, High H) EA->FailWet No (H High) FailSalt->Sample Reprocess: Filter/Distill FailWet->Sample Reprocess: Vacuum Dry

Figure 2: Decision matrix for releasing a batch. Note that EA is the final, hardest gate.

Conclusion

For 5-methyl-1H-pyrazole, purity is not a single number; it is a mass balance.

While NMR confirms what you made, and HPLC confirms how much of the UV-active material is correct, only Elemental Analysis confirms that nothing else is present. In drug development contexts where stoichiometry is paramount, relying solely on spectral data is a liability. The integration of EA provides a robust, self-validating shield against the common failure modes of heterocyclic synthesis.

References

  • Synthesis of 3(5)-Methylpyrazole : Organic Syntheses, Coll.[3] Vol. 4, p. 351 (1963); Vol. 39, p. 27 (1959). (Note: Adapting the 3,5-dimethylpyrazole method for mono-methyl derivatives).

  • Elemental Analysis Standards : ACS Central Science, "An International Study Evaluating Elemental Analysis". 2022.

  • Purity Assessment Guidelines : Journal of Medicinal Chemistry, "Guidelines for Authors - Purity of Compounds". (Requires ±0.4% EA agreement).[4][5]

  • Tautomerism in Pyrazoles : NIST Chemistry WebBook, "1H-Pyrazole, 3-methyl-".

  • Comparative Analytical Methods : National Institutes of Health (PMC), "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR".

Sources

Validation

A Comparative Guide to Pyrazole Ligands in Transition Metal Catalysis

Abstract Pyrazole-based ligands have become a cornerstone in the architecture of modern transition metal catalysts. Their modular synthesis, tunable steric and electronic properties, and versatile coordination modes allo...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Pyrazole-based ligands have become a cornerstone in the architecture of modern transition metal catalysts. Their modular synthesis, tunable steric and electronic properties, and versatile coordination modes allow for the fine-tuning of catalytic activity and selectivity across a breadth of organic transformations.[1] This guide provides a comparative analysis of prominent classes of pyrazole ligands—including the classic scorpionates, versatile pyrazolates, and robust pyrazole-tethered N-heterocyclic carbenes (NHCs)—in the context of transition metal catalysis. We will delve into the mechanistic nuances that drive their differential performance, supported by comparative experimental data and detailed, field-tested protocols for key catalytic reactions.

Introduction: The Allure of the Pyrazole Moiety

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, offers a unique combination of features that make it an exceptional ligand component for transition metals.[2] Its aromaticity provides stability, while the two nitrogen atoms offer distinct coordination possibilities. The "pyridinic" nitrogen acts as a Lewis basic donor site, while the "pyrrolic" NH group is weakly acidic and can be deprotonated to form the pyrazolate anion.[2][3] This dual character is fundamental to the ligand's versatility. Furthermore, the 3, 4, and 5 positions of the pyrazole ring are readily functionalized, allowing for precise control over the steric and electronic environment around the metal center.[1] This tunability is paramount for optimizing catalyst performance in reactions such as cross-coupling, amination, and polymerization.[4][5]

A Comparative Overview of Pyrazole Ligand Classes

The strategic assembly of pyrazole units has given rise to several distinct and highly effective ligand families. Below, we compare three of the most significant classes.

Scorpionate Ligands (Tris(pyrazolyl)borates - Tp)

First introduced by Swiatoslaw Trofimenko, scorpionate ligands are tridentate, anionic ligands that bind to a metal in a facial arrangement, resembling a scorpion grasping its prey.[6] The classic Tp ligand, hydrotris(1-pyrazolyl)borate, creates a sterically demanding and electron-rich environment around the metal center, which enhances the stability of the resulting complexes.[5][7]

  • Strengths: High thermal stability, protection of the metal center from deactivation pathways, and the ability to enforce a specific coordination geometry.

  • Catalytic Niche: Their steric bulk is particularly advantageous in polymerization reactions, where they can control polymer tacticity, and in reactions requiring a well-defined, stable catalytic species.[5]

Pyrazolate Ligands

The deprotonated form of pyrazole, the pyrazolate anion, is an excellent bridging ligand, capable of linking two or more metal centers.[3] This ability to form di- or polynuclear complexes opens up possibilities for cooperative catalysis, where multiple metal centers work in concert to facilitate a reaction.[3]

  • Strengths: Can facilitate multimetallic catalytic pathways, and the bridging nature can lead to unique reactivity not observed with mononuclear catalysts.

  • Catalytic Niche: Particularly relevant in reactions where substrate activation or bond formation benefits from the proximity of two metal centers, such as in certain oxidation or C-H activation reactions.

Pyrazole-Tethered N-Heterocyclic Carbenes (NHCs)

N-Heterocyclic carbenes (NHCs) are powerful neutral, two-electron donor ligands known for forming highly stable bonds with transition metals.[8] When a pyrazole moiety is incorporated into the NHC framework, it creates a bidentate or tridentate ligand with a combination of strong σ-donation from the NHC carbon and the versatile coordination of the pyrazole nitrogen.[9]

  • Strengths: These ligands form exceptionally robust and thermally stable catalysts. The strong NHC-metal bond often leads to higher catalytic activity and longevity compared to phosphine-based systems.[8][9]

  • Catalytic Niche: Excel in a wide range of cross-coupling reactions, including Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination, often with lower catalyst loadings and broader substrate scope.[9][10]

G cluster_ligands Classes of Pyrazole Ligands cluster_properties Key Properties L1 Scorpionate Ligands (Tp) P1 Tridentate, Anionic Sterically Demanding L1->P1 Characterized by L2 Pyrazolate Ligands P2 Bridging, Anionic Forms Polynuclear Complexes L2->P2 Characterized by L3 Pyrazole-Tethered NHCs P3 Strong σ-Donor Highly Robust L3->P3 Characterized by

Caption: Key classes of pyrazole ligands and their defining properties.

Comparative Performance in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a benchmark for evaluating the performance of new ligands in catalysis. Below is a comparative summary of the performance of different pyrazole-based palladium catalysts in the coupling of aryl halides with arylboronic acids. The data highlights how ligand architecture directly impacts catalytic efficiency.

Ligand TypeCatalyst SystemAryl Halide SubstrateYield (%)Temp (°C)Time (h)Reference
Pyrazole-PhosphinePd₂(dba)₃ / Ligand 14-Bromotoluene8280-857-8[11]
Pyrazole-PhosphinePd₂(dba)₃ / Ligand 14-Chlorotoluene6580-857-8[11]
Pyridine-PyrazolePyridine-Pyrazole/Pd(II)4-Bromoacetophenone98120 (MW)2 min[12][13]
Pyrazole-NHC(IPr)Pd(allyl)Cl4-Chlorotoluene>95801[10]
Pyrazole-NHC(IPr)Pd(allyl)Cl2-Bromotoluene>95801[10]

Analysis: The data clearly demonstrates the evolution of catalyst efficiency. While early pyrazole-phosphine ligands showed good activity with aryl bromides, the development of pyridine-pyrazole and particularly pyrazole-NHC ligands has enabled reactions with more challenging aryl chlorides under milder conditions or with significantly reduced reaction times.[10][11] The superior performance of NHC-based systems can be attributed to the formation of a more stable and active Pd(0) catalytic species, which facilitates the rate-limiting oxidative addition step.

Mechanistic Insights: A Deeper Dive

The choice of a pyrazole ligand influences every step of the catalytic cycle. Understanding these influences is key to rational catalyst design.

G cluster_reactants Pd(0)L_n Pd(0)L_n Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Pd(0)L_n->Ar-Pd(II)-X(L_n) Oxidative Addition (Rate-Limiting) Ar-Pd(II)-Ar'(L_n) Ar-Pd(II)-Ar'(L_n) Ar-Pd(II)-X(L_n)->Ar-Pd(II)-Ar'(L_n) Transmetalation Ar-Pd(II)-Ar'(L_n)->Pd(0)L_n Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L_n)->Ar-Ar' Ar-X Ar-X Ar-X->Ar-Pd(II)-X(L_n) Ar'-B(OH)2 Ar'-B(OH)2 Ar'-B(OH)2->Ar-Pd(II)-X(L_n)

Caption: Generalized catalytic cycle for Suzuki-Miyaura cross-coupling.

  • Oxidative Addition: This is often the rate-determining step, especially for less reactive aryl chlorides.[14] Electron-donating ligands, such as NHCs, enrich the electron density at the palladium center, promoting the oxidative addition of the aryl halide.[8] The steric bulk of ligands like the scorpionates can also facilitate this step by favoring a lower coordination number on the Pd(0) species.[6]

  • Transmetalation: This step involves the transfer of the aryl group from the boronic acid to the palladium complex. The process is sensitive to the base and solvent system used.

  • Reductive Elimination: This final step forms the C-C bond and regenerates the active Pd(0) catalyst.[14] Bulky ligands, such as those based on 3,5-disubstituted pyrazoles, can accelerate reductive elimination by creating steric pressure that favors the formation of the biaryl product.[4]

The inhibitory effect of unprotected NH groups on pyrazole ligands in certain cross-coupling reactions has also been a subject of study. The acidic proton can lead to catalyst deactivation pathways, which is why N-substituted pyrazoles or the use of strong bases are often employed.[15]

Experimental Protocols

To ensure the practical applicability of this guide, we provide a detailed, validated protocol for a microwave-assisted Suzuki-Miyaura cross-coupling reaction using a robust pyridine-pyrazole/Pd(II) catalyst.[12]

Protocol: Microwave-Assisted Suzuki Coupling of 4-Bromoacetophenone with Phenylboronic Acid[13][14]

Materials:

  • 4-Bromoacetophenone (1.0 mmol, 199 mg)

  • Phenylboronic acid (1.2 mmol, 146 mg)

  • Pyridine-Pyrazole/Pd(II) complex catalyst (0.1 mol%, ~2-3 mg)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 276 mg)

  • Ethanol (1 mL)

  • Deionized Water (1 mL)

  • 10 mL microwave reaction vial with a Teflon septum

Procedure:

  • To a 10 mL microwave vial, add 4-bromoacetophenone, phenylboronic acid, the pyridine-pyrazole/Pd(II) catalyst, and potassium carbonate.

  • Add 1 mL of ethanol and 1 mL of water to the vial.

  • Securely cap the vial with the Teflon septum.

  • Place the vessel into the microwave reactor.

  • Irradiate the mixture with a power of 60 W and ramp the temperature to 120 °C.

  • Hold the reaction at 120 °C for 2 minutes.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Partition the reaction mixture between ethyl acetate (10 mL) and water (10 mL).

  • Separate the organic layer, dry it over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent in vacuo.

  • Purify the resulting crude product by flash chromatography on silica gel to obtain the pure 4-acetylbiphenyl.

Conclusion and Future Outlook

The field of pyrazole-based ligands for transition metal catalysis continues to evolve rapidly. While scorpionates provided the initial foundation with their remarkable stability, the development of pyrazole-tethered phosphines and, more recently, N-heterocyclic carbenes has dramatically expanded the scope and efficiency of these catalytic systems.[4] The comparative data unequivocally show that for demanding cross-coupling reactions, pyrazole-NHC ligands currently offer state-of-the-art performance due to their robust nature and strong electron-donating properties.[9]

Future research will likely focus on the development of chiral pyrazole ligands for asymmetric catalysis, the incorporation of pyrazole ligands into heterogeneous catalysts for improved recyclability, and the exploration of non-precious metal catalysts (e.g., based on manganese or copper) supported by pyrazole ligands to create more sustainable chemical processes.[16]

References

  • BenchChem. Application Notes and Protocols for Suzuki Cross-Coupling Reactions Using Pyrazole-Based Ligands.
  • BenchChem. Head-to-head comparison of Suzuki coupling protocols for pyrazole synthesis.
  • BenchChem.
  • ResearchGate. Palladium(II) Pyrazolyl–Pyridyl Complexes Containing a Sterically Hindered N-Heterocyclic Carbene Moiety for the Suzuki-Miyaura Cross-Coupling Reaction.
  • New Journal of Chemistry (RSC Publishing).
  • Frontiers. C−X (X = N, O) Cross-Coupling Reactions Catalyzed by Copper-Pincer Bis(N-Heterocyclic Carbene) Complexes.
  • PMC.
  • La Monica, G., & Ardizzoia, G. A. The Role of the Pyrazolate Ligand in Building Polynuclear Transition Metal Systems.
  • ResearchGate.
  • Organic Chemistry Research. The Latest Developments of N-Heterocyclic Carbenes (NHCs) Complexes in Cross-Coupling Reactions.
  • PubMed.
  • ACS Omega.
  • PMC. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II)
  • Arkivoc.
  • Biodiversity. Study of mechanistic pathways in cross-linking reactions with palladium.
  • PMC.
  • ResearchGate.
  • Wikipedia.
  • RSC Publishing. Pd/NHC-Catalyzed Cross-Coupling Reactions of Nitroarenes.
  • DSpace@MIT. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles.
  • ACS Publications.
  • ResearchGate. (PDF)
  • ACS Publications. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes.
  • MDPI.

Sources

Comparative

benchmarking 5-methyl-1H-pyrazole against other pyrazole derivatives

Executive Summary 5-Methyl-1H-pyrazole (5-MP) (CAS: 1453-58-3) occupies a critical "Goldilocks" zone in the pyrazole series.[1][2] It bridges the gap between the hydrophilic, less basic 1H-pyrazole and the more lipophili...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Methyl-1H-pyrazole (5-MP) (CAS: 1453-58-3) occupies a critical "Goldilocks" zone in the pyrazole series.[1][2] It bridges the gap between the hydrophilic, less basic 1H-pyrazole and the more lipophilic, sterically demanding 3,5-dimethylpyrazole (3,5-DMP) .[2]

For drug development and ligand design, 5-MP offers a unique asymmetry .[2] Unlike the symmetric 3,5-DMP, 5-MP introduces regiochemical complexity (1,3- vs. 1,5-substitution) that can be leveraged to fine-tune binding pockets or catalytic environments.[2] However, this comes at the cost of metabolic liability, as the exposed methyl group is a specific target for CYP2E1 oxidation.[2]

This guide benchmarks 5-MP against its unsubstituted and di-substituted counterparts, providing experimental protocols to navigate its regiochemical challenges.[2]

Part 1: Physicochemical Benchmarking

The addition of a single methyl group alters the electronic and steric landscape of the pyrazole ring. The following data benchmarks 5-MP against the standard (Pyrazole) and the steric bulk variant (3,5-DMP).

Table 1: Comparative Physicochemical Profile[1][2]
Property1H-Pyrazole 5-Methyl-1H-pyrazole (5-MP) 3,5-Dimethylpyrazole (3,5-DMP) Implication
Structure UnsubstitutedMono-methyl (Asymmetric)Di-methyl (Symmetric)5-MP allows for "Head-to-Tail" isomerism in metal complexes.[2]
LogP (Lipophilicity) 0.240.60 – 0.72 1.015-MP improves membrane permeability over pyrazole without the high lipophilicity of DMP.[1]
pKa (Conj. Acid) 2.52~3.10 4.12Methyl group (+I effect) increases basicity, making 5-MP a better donor ligand than pyrazole.[1][2]
pKa (NH Acidity) 14.21~14.6 15.10Harder to deprotonate than pyrazole; requires stronger bases for anion generation.[1]
Tautomerism DegenerateNon-degenerate (3-Me vs 5-Me) DegenerateCritical: In solution, 5-MP exists in equilibrium with 3-MP.[2]
ngcontent-ng-c2699131324="" class="ng-star-inserted">

Technical Insight: The pKa shift from 2.5 (Pyrazole) to ~3.1 (5-MP) significantly enhances coordination affinity for borderline soft metals (e.g., Zn²⁺, Cu²⁺) without creating the steric clash often seen with 3,5-DMP.[2]

Part 2: Synthetic Utility & Regioselectivity (The "Methyl Effect")[1]

The most defining feature of 5-MP in synthesis is its tautomeric ambiguity , which leads to regioselectivity challenges during N-functionalization.[2]

The Regioselectivity Paradox

In solution, 5-methylpyrazole exists in equilibrium with 3-methylpyrazole.[2] When reacting with an electrophile (R-X), two products are possible:

  • 1,3-Dimethylpyrazole: Formed via attack of the nitrogen distal to the methyl group.[2]

  • 1,5-Dimethylpyrazole: Formed via attack of the nitrogen adjacent to the methyl group.[2]

Verdict: Under standard basic alkylation conditions (SN2), sterics dominate .[1][2] The electrophile attacks the less hindered nitrogen, favoring the 1,3-isomer (>90%).[2] Accessing the 1,5-isomer typically requires de novo cyclization (e.g., Knorr synthesis) rather than direct alkylation.[2]

Visualization: Tautomerism & Alkylation Pathways

The following diagram illustrates the kinetic competition between the two nitrogens.

Regioselectivity Tautomer 5-Methyl-1H-pyrazole (Tautomeric Equilibrium) Anion Pyrazolide Anion (Delocalized Negative Charge) Tautomer->Anion Base (e.g., K2CO3) TS_N1 Transition State A (Attack via N adjacent to Me) Anion->TS_N1 Path A (Hindered) TS_N2 Transition State B (Attack via N distal to Me) Anion->TS_N2 Path B (Accessible) Prod_15 1,5-Isomer (Sterically Crowded) Minor Product (<10%) TS_N1->Prod_15 Prod_13 1,3-Isomer (Sterically Favored) Major Product (>90%) TS_N2->Prod_13

Caption: Steric control in the N-alkylation of 5-methylpyrazole. Path B is kinetically favored due to lack of steric clash with the methyl group.

Part 3: Functional Benchmarking

Ligand Performance (Coordination Chemistry)
  • Symmetry Breaking: 3,5-DMP forms highly symmetric complexes (e.g., in MOFs or catalysis).[2] 5-MP introduces asymmetry.[2] In dinuclear bridging complexes, 5-MP can adopt "Head-to-Head" or "Head-to-Tail" configurations, allowing fine-tuning of the metal-metal distance and electronic communication.[2]

  • Steric Relief: In crowded coordination spheres (e.g., Pd-catalyzed C-H activation), 3,5-DMP can be too bulky, preventing substrate approach.[2] 5-MP offers the electron-donating benefit of the methyl group while retaining one "open" side (the H-substituted side) for substrate interaction.

Medicinal Chemistry & Metabolism[1][2][3]
  • Metabolic Hotspot: The methyl group on 5-MP is a prime substrate for CYP2E1 .[2] It undergoes sequential oxidation:

    • R-CH₃ ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
       R-CH₂OH (Alcohol) 
      
      
      
      R-COOH (Carboxylic Acid).
  • Inhibitor Potential: Interestingly, 5-MP derivatives can act as inhibitors of Alcohol Dehydrogenase (ADH) and CYP2E1, similar to Fomepizole (4-methylpyrazole), though typically with lower potency.[1][2]

  • Bioisosterism: 5-MP is often used to replace a phenyl ring or a phenol.[2] The N-H acts as a hydrogen bond donor, while the N: acts as an acceptor, mimicking the dual nature of a phenol -OH but with different geometry.[2]

Part 4: Experimental Protocols

Protocol A: Regioselective Synthesis of 1-Benzyl-3-methyl-1H-pyrazole

Objective: To synthesize the sterically favored 1,3-isomer with >95% regioselectivity.[2]

Materials:

  • 5-Methyl-1H-pyrazole (1.0 eq)[1][2]

  • Benzyl Bromide (1.1 eq)[1]

  • Cesium Carbonate (Cs₂CO₃) or K₂CO₃ (2.0 eq)[1]

  • Acetonitrile (MeCN) [Anhydrous][1]

Workflow:

  • Dissolution: Dissolve 5-methyl-1H-pyrazole (82 mg, 1 mmol) in anhydrous MeCN (5 mL).

  • Deprotonation: Add Cs₂CO₃ (650 mg, 2 mmol). Stir at Room Temperature (RT) for 15 minutes. Explanation: Cs₂CO₃ is preferred over K₂CO₃ for higher solubility/basicity in MeCN, ensuring complete anion formation.[2]

  • Addition: Add Benzyl Bromide (130 µL, 1.1 mmol) dropwise.

  • Reaction: Stir at RT for 4 hours. Monitor via TLC (Hexane:EtOAc 3:1).[1]

  • Workup: Filter off solids. Concentrate filtrate.[2]

  • Validation: 1H NMR is required to distinguish isomers.[2]

    • Diagnostic Signal: The proton at the C5 position (in the 1,3-isomer) will appear as a doublet (~7.3 ppm) with a characteristic coupling to the C4 proton.[1] In the 1,5-isomer, the methyl group is at C5, so this proton signal is absent, replaced by a methyl singlet that is chemically shifted downfield due to the adjacent nitrogen.[2]

Protocol B: Determination of pKa (Spectrophotometric Titration)

Objective: To determine the precise dissociation constant of the conjugate acid.[1]

Workflow:

  • Prepare a 50 µM solution of 5-MP in water.[2]

  • Adjust pH to 1.0 using HCl (fully protonated species).[1]

  • Record UV-Vis spectrum (200–350 nm).[1]

  • Titrate with NaOH aliquots, increasing pH in 0.2 unit increments up to pH 6.0.

  • Analysis: Plot the absorbance change at ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     (typically ~210-220 nm) vs. pH. The inflection point of the sigmoidal curve corresponds to the pKa (~3.1).[1]
    

Part 5: Biological Context (FLT3 Inhibition)[1]

Pyrazole derivatives are cornerstones in kinase inhibitor design, particularly for FLT3 (Acute Myeloid Leukemia target).[1] They often function as Type II inhibitors, binding to the inactive "DFG-out" conformation.[2][3]

Visualization: Pyrazole Intervention in FLT3 Signaling

The diagram below maps the FLT3 pathway and the specific intervention point of Pyrazole-based Type II inhibitors.

FLT3_Pathway cluster_membrane Cell Membrane FLT3_Ext FLT3 Receptor (Extracellular) FLT3_Int FLT3 (Intracellular Kinase Domain) Active Conformation (DFG-in) FLT3_Ext->FLT3_Int Dimerization & Auto-phosphorylation Ligand FLT3 Ligand (FL) Ligand->FLT3_Ext Binding STAT5 STAT5 Phosphorylation FLT3_Int->STAT5 Signaling RAS RAS/MAPK Pathway FLT3_Int->RAS Signaling Inhibitor Pyrazole-based Inhibitor (Type II Binder) Inhibitor->FLT3_Int Locks in Inactive (DFG-out) State Proliferation Cell Proliferation (AML Blasts) STAT5->Proliferation RAS->Proliferation

Caption: Mechanism of Action for Pyrazole-based FLT3 Inhibitors. The pyrazole moiety typically binds to the hinge region or allosteric pocket, stabilizing the inactive conformation.

References

  • Physicochemical Properties of Azoles: Catalán, J., et al. "Basicity and Acidity of Azoles."[2][4] Advances in Heterocyclic Chemistry, 1987, Vol 41, 187-274.[2][4] Link

  • Regioselectivity in Pyrazole Alkylation: Kong, Y., et al. "Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles."[2] Organic Letters, 2014, 16(2), 576-579.[2] Link[1]

  • Metabolic Stability & CYP2E1: Akakpo, J.Y., et al. "4-Methylpyrazole protects against acetaminophen hepatotoxicity."[2] Medicine, 2018.[2][5] Link

  • FLT3 Inhibitor Design: Smith, C.C., et al. "Validation of FLT3-ITD as a Therapeutic Target in AML."[2] Nature, 2012, 485, 260–263.[2] Link[1]

  • Tautomerism Data: Alkorta, I., et al. "Tautomerism of Indazoles and Pyrazoles."[2][4] Journal of Physical Chemistry A, 2002.[2] Link[1]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to Personal Protective Equipment for Handling 5-methyl-1H-pyrazole hydrochloride

Hazard Analysis: Understanding the Risks of Pyrazole Derivatives While a specific Safety Data Sheet (SDS) for 5-methyl-1H-pyrazole hydrochloride is not widely available, the pyrazole chemical family presents a known haza...

Author: BenchChem Technical Support Team. Date: March 2026

Hazard Analysis: Understanding the Risks of Pyrazole Derivatives

While a specific Safety Data Sheet (SDS) for 5-methyl-1H-pyrazole hydrochloride is not widely available, the pyrazole chemical family presents a known hazard profile. Structurally related compounds are known to be harmful if swallowed and can cause skin and serious eye irritation or damage.[1][2][3][4] Some pyrazole derivatives are also classified as corrosive and may pose reproductive health risks.[5][6] Given these potential hazards, a cautious approach is warranted.

Key Potential Hazards:

  • Oral Toxicity: Harmful if ingested.[1][5]

  • Skin Irritation/Corrosion: May cause skin irritation or chemical burns upon contact.[2][7][8]

  • Eye Damage: Can cause serious eye irritation or irreversible damage.[2][7][8]

  • Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory system.[3][7]

Due to the hydrochloride salt form, there is also a potential for the compound to be hygroscopic (absorb moisture from the air) and to release hydrogen chloride gas upon decomposition, which is corrosive and a respiratory irritant.

Core Directive: Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to mitigate the identified risks. The following table outlines the minimum required PPE for handling 5-methyl-1H-pyrazole hydrochloride.

Operation Eyes/Face Hands Body Respiratory
Weighing and Aliquoting (Solid) Chemical safety goggles with side shields or a face shield.[9][10]Nitrile or other chemically resistant gloves.[9][11]Fully buttoned laboratory coat.[2][10]Use in a chemical fume hood. If not feasible, a NIOSH-approved respirator for particulates is necessary.[7][10]
Solution Preparation and Handling Chemical safety goggles.[1]Nitrile or other chemically resistant gloves.[11]Laboratory coat.[10]Work in a well-ventilated area, preferably a chemical fume hood.[10][12]
Transfer and Transport (within lab) Safety glasses with side shields.Nitrile gloves.Laboratory coat.Not generally required if containers are sealed.
Waste Disposal Chemical safety goggles.[9]Nitrile or other chemically resistant gloves.[9]Laboratory coat.[10]Not generally required if waste is properly contained.

Operational and Disposal Plans: A Step-by-Step Guide

Adherence to standardized procedures is critical for safety. The following protocols provide a clear, actionable framework for handling 5-methyl-1H-pyrazole hydrochloride.

Handling and Preparation Workflow
  • Preparation: Before handling the compound, ensure that an eyewash station and safety shower are readily accessible.[1][10]

  • Engineering Controls: All weighing and initial handling of the solid compound should be performed in a certified chemical fume hood to minimize inhalation exposure.[12]

  • Donning PPE: Put on all required PPE as outlined in the table above before entering the designated handling area.

  • Weighing: Carefully weigh the desired amount of 5-methyl-1H-pyrazole hydrochloride on a tared weigh boat or paper. Avoid creating dust.

  • Dissolution: Add the solid to the chosen solvent in a suitable container within the fume hood. Cap the container securely.

  • Labeling: Clearly label the container with the chemical name, concentration, date, and your initials.

  • Doffing PPE: Remove PPE in the correct order (gloves first, then lab coat, then eye protection) to avoid cross-contamination.

  • Hygiene: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[1][11]

Spill Management

In the event of a spill, immediate and correct action is crucial.

  • Evacuate: Alert others in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Isolate: Secure the area to prevent unauthorized entry.

  • Protect: Don appropriate PPE, including respiratory protection if necessary.

  • Contain: For solid spills, gently cover with an inert absorbent material like sand or vermiculite.[10][13] Avoid raising dust. For liquid spills, use an appropriate absorbent pad or material.

  • Collect: Carefully scoop the contained material into a designated hazardous waste container.[12][13]

  • Decontaminate: Clean the spill area according to your institution's established procedures.

  • Dispose: Seal and label the waste container for proper disposal.[4]

Disposal Plan

Improper disposal of 5-methyl-1H-pyrazole hydrochloride can harm the environment.[4]

  • Classification: This compound should be treated as hazardous chemical waste.[4]

  • Containerization: All waste containing this chemical, including empty containers and contaminated materials, must be collected in a clearly labeled, sealed, and compatible hazardous waste container.[4][14]

  • Storage: Store hazardous waste in a designated, secure, and well-ventilated area away from incompatible materials.[4]

  • Pickup: Arrange for disposal through your institution's environmental health and safety (EHS) office. Do not pour this chemical down the drain.[4]

Visualization of Safety Protocols

To further clarify the decision-making process for PPE selection, the following workflow diagram is provided.

PPE_Selection_Workflow cluster_assessment Hazard & Task Assessment cluster_ppe PPE Selection cluster_action Action Start Start: Handling 5-methyl-1H-pyrazole hydrochloride AssessTask Assess Task: - Weighing Solid? - Handling Solution? - Spill Cleanup? Start->AssessTask EyePro Eye Protection: - Goggles (Solid/Solution) - Face Shield (Spill) AssessTask->EyePro HandPro Hand Protection: - Chemical Resistant Gloves AssessTask->HandPro BodyPro Body Protection: - Lab Coat AssessTask->BodyPro RespPro Respiratory Protection: - Fume Hood (default) - Respirator (if no hood/spill) AssessTask->RespPro Proceed Proceed with Task EyePro->Proceed HandPro->Proceed BodyPro->Proceed RespPro->Proceed

Caption: PPE selection workflow for handling 5-methyl-1H-pyrazole hydrochloride.

References

  • Fisher Scientific. (2025, December 18).
  • ECHEMI.
  • Campus Operations. HAZARDOUS CHEMICAL USED IN ANIMALS.
  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 3-Methyl-1H-pyrazole-1-carboxamide.
  • Enamine. Safety Data Sheet - 3-(2-fluorophenyl)-1H-pyrazole-4-carboxylic acid.
  • Sigma-Aldrich. 5-Methyl-1H-pyrazole AldrichCPR.
  • Apollo Scientific. (2022, May 15). Safety Data Sheet - 5-(Aminomethyl)-1-methyl-1H-pyrazole.
  • Thermo Fisher Scientific. (2025, December 24). Safety Data Sheet - 3-Methyl-1H-pyrazole-5-carboxylic acid.
  • CymitQuimica. (2024, December 19).
  • Thermo Fisher Scientific. (2020, December 14).
  • KISHIDA CHEMICAL CO., LTD. (2023, December 21). Safety Data Sheet - 5-Methyl-1-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxylic acid.
  • IBG. (2024, November 4). Safety Data Sheet - 1-Phenyl-3-methyl-5-pyrazolone.
  • Fisher Scientific. (2025, December 20). Safety Data Sheet - 1-Methyl-1H-pyrazole-5-sulfonyl chloride.
  • TargetMol. (2026, February 18). Safety Data Sheet - 5-dihydro-1H-pyrazole dihydrochloride.
  • BenchChem. (2025).
  • TargetMol. (2026, February 27). Safety Data Sheet - 1-Methyl-1H-pyrazole-3-carboxylic acid.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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